Product packaging for 4-Methyl-1,4-heptadiene(Cat. No.:CAS No. 13857-55-1)

4-Methyl-1,4-heptadiene

Cat. No.: B080527
CAS No.: 13857-55-1
M. Wt: 110.2 g/mol
InChI Key: NZXFAMRCCGUQGQ-BQYQJAHWSA-N
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Description

4-Methyl-1,4-heptadiene is an unsaturated hydrocarbon of interest in several specialized research fields. It has been identified as a minor component in the analysis of natural products, such as Litsea cubeba essential oil, where it contributes to the complex profile of volatile organic compounds . In broader chemical research, dienes of this nature serve as valuable monomers and intermediates in polymer science. Studies on related 1,6-heptadiene structures demonstrate their utility in cyclopolymerization reactions, which are used to synthesize polymers containing cyclic structures within the main chain . This makes them relevant for developing new materials with specific properties. Researchers utilize this compound and similar compounds to explore reaction kinetics, polymer formation mechanisms, and the composition of natural volatile substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B080527 4-Methyl-1,4-heptadiene CAS No. 13857-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13857-55-1

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(4E)-4-methylhepta-1,4-diene

InChI

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+

InChI Key

NZXFAMRCCGUQGQ-BQYQJAHWSA-N

SMILES

CCC=C(C)CC=C

Isomeric SMILES

CC/C=C(\C)/CC=C

Canonical SMILES

CCC=C(C)CC=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,4-heptadiene, a valuable unsaturated hydrocarbon in organic synthesis. This document details potential synthetic methodologies, including retrosynthetic analysis, and provides a plausible, detailed experimental protocol for its preparation. The guide also includes key physical and chemical properties and spectroscopic data for the characterization of the target molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

PropertyValueReference
CAS Number 13857-55-1
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
IUPAC Name (4E)-4-methylhepta-1,4-diene
Boiling Point 118-119 °C (estimated)
Density 0.74 g/cm³ (estimated)

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. Retrosynthetic analysis reveals two primary plausible routes: the Wittig reaction and a Grignard reaction followed by dehydration.

Wittig Reaction Approach

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. Retrosynthetic disconnection of the C4-C5 double bond in this compound suggests two possible pathways:

  • Disconnection A: 2-Pentanone and an allylphosphonium ylide.

  • Disconnection B: Propanal and a (1-methylbutylidene)phosphorane.

Disconnection A is generally more practical due to the ready availability of 2-pentanone and the relative ease of preparation of the allylphosphonium salt.

Wittig Retrosynthesis target This compound intermediate_A 2-Pentanone + Allylphosphonium ylide target->intermediate_A Disconnection A intermediate_B Propanal + (1-Methylbutylidene)phosphorane target->intermediate_B Disconnection B

Caption: Retrosynthetic analysis of this compound via the Wittig reaction.

Grignard Reaction and Dehydration Approach

An alternative strategy involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to yield the desired alkene. Retrosynthetic analysis of the tertiary alcohol precursor, 4-methylhept-1-en-4-ol, points to the reaction of propenyl magnesium bromide with 2-butanone. Subsequent acid-catalyzed dehydration of the alcohol would then generate this compound.

Grignard Retrosynthesis target This compound alcohol 4-Methylhept-1-en-4-ol target->alcohol Dehydration reagents Propenyl magnesium bromide + 2-Butanone alcohol->reagents Grignard Reaction

Caption: Retrosynthetic analysis via a Grignard reaction and subsequent dehydration.

Detailed Experimental Protocol: Wittig Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the Wittig reaction (Disconnection A).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Allyltriphenylphosphonium bromide383.2619.16 g0.05
n-Butyllithium (2.5 M in hexanes)64.0620 mL0.05
2-Pentanone86.134.31 g (5.3 mL)0.05
Anhydrous Tetrahydrofuran (THF)-200 mL-
Diethyl ether-150 mL-
Saturated aqueous NH₄Cl-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Experimental Workflow

Wittig Workflow start Start step1 Suspend allyltriphenylphosphonium bromide in anhydrous THF under N₂ start->step1 step2 Cool to 0 °C and add n-BuLi dropwise step1->step2 step3 Warm to RT and stir for 1 hour to form the ylide step2->step3 step4 Cool to 0 °C and add 2-pentanone dropwise step3->step4 step5 Warm to RT and stir for 4 hours step4->step5 step6 Quench with saturated aq. NH₄Cl step5->step6 step7 Extract with diethyl ether (3x) step6->step7 step8 Wash combined organic layers with brine step7->step8 step9 Dry over MgSO₄, filter, and concentrate step8->step9 step10 Purify by fractional distillation step9->step10 end Obtain this compound step10->end

Caption: Experimental workflow for the Wittig synthesis of this compound.

Step-by-Step Procedure
  • Ylide Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend allyltriphenylphosphonium bromide (19.16 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol) dropwise to the stirred suspension over 20 minutes. A deep red color should develop, indicating the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 2-pentanone (4.31 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the 2-pentanone solution dropwise to the ylide solution over 30 minutes.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided in Tables 3 and 4. These predictions are based on standard chemical shift values and analysis of similar structures.

Table 3: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1HH-2
~5.4t1HH-5
~5.0m2HH-1
~2.7d2HH-3
~2.0q2HH-6
~1.6s3HCH₃ at C4
~1.0t3HH-7

Table 4: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (ppm)Assignment
~138C-2
~135C-4
~125C-5
~115C-1
~40C-3
~25C-6
~16CH₃ at C4
~14C-7
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C=C bonds.

Table 5: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
2960-2850StrongC-H stretch (alkyl)
~1640MediumC=C stretch
~990, ~910StrongC-H bend (vinyl)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Key Mass Spectrometry Fragments (m/z)

m/zRelative IntensityPossible Fragment
110Moderate[M]⁺
95High[M - CH₃]⁺
81High[M - C₂H₅]⁺
67Very High[C₅H₇]⁺
55High[C₄H₇]⁺
41Very High[C₃H₅]⁺

Conclusion

This technical guide outlines robust synthetic strategies for the preparation of this compound, with a detailed experimental protocol provided for a Wittig reaction-based approach. The included physicochemical and spectroscopic data will aid researchers in the synthesis, purification, and characterization of this versatile diene. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in organic synthesis and drug development.

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-1,4-heptadiene (CAS No: 13857-55-1), a non-conjugated diene of interest in organic synthesis and polymer chemistry. This document consolidates key physical and chemical data, detailed experimental protocols for property determination and synthesis, and visual representations of its synthetic pathway and analytical workflow. The information is curated to support research and development activities, offering a foundational understanding of this compound for scientists and professionals in related fields.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₈H₁₄.[1][2][3][4] It is a structural isomer of other heptadienes, distinguished by a methyl group at the fourth position and double bonds at the first and fourth positions of the heptane chain.

  • IUPAC Name: (4E)-4-methylhepta-1,4-diene[5][6]

  • CAS Number: 13857-55-1[1][2][3][4][6][7][8]

  • Molecular Formula: C₈H₁₄[1][2][3][4][6][7][8]

  • InChI: InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+[2][3][6][7][8]

  • InChIKey: NZXFAMRCCGUQGQ-BQYQJAHWSA-N[2][3][7][8]

  • SMILES: C=CCC(C)=CCC[7]

Tabulated Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound. Data is sourced from both experimental measurements and computational models.

Table 1: General and Physical Properties

PropertyValueUnitSource
Molecular Weight110.1968 g/mol [2][3][8]
Normal Boiling Point (Tboil)383.16KJoback Calculated Property[7]
Normal Melting Point (Tfus)159.12KJoback Calculated Property[7]
Critical Temperature (Tc)562.15KJoback Calculated Property[7]
Critical Pressure (Pc)2808.38kPaJoback Calculated Property[7]
Critical Volume (Vc)0.446m³/kmolJoback Calculated Property[7]
McGowan's Characteristic Volume (McVol)114.980ml/molMcGowan Calculated Property[7]

Table 2: Thermodynamic and Solubility Properties

PropertyValueUnitSource
Enthalpy of Formation at Standard Conditions (ΔfH°gas)24.41kJ/molJoback Calculated Property[7]
Standard Gibbs Free Energy of Formation (ΔfG°)175.99kJ/molJoback Calculated Property[7]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)32.77kJ/molJoback Calculated Property[7]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)14.09kJ/molJoback Calculated Property[7]
Log10 of Water Solubility (log10WS)-2.88mol/lCrippen Calculated Property[7]
Octanol/Water Partition Coefficient (logPoct/wat)2.919Crippen Calculated Property[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the cobalt-catalyzed reaction of isoprene with ethylene. The following is a representative protocol adapted from related syntheses.

Materials:

  • Isoprene

  • Ethylene

  • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (catalyst)

  • Triethylaluminum (co-catalyst)

  • Toluene (solvent)

  • Methanol

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

  • High-pressure reaction vessel (autoclave) with magnetic stirrer and temperature control

Procedure:

  • A high-pressure reaction vessel is charged with toluene, the cobalt complex catalyst, and triethylaluminum under an inert atmosphere.

  • Isoprene is then added to the reaction vessel.

  • The vessel is sealed and heated to the desired reaction temperature (e.g., 80-100 °C).

  • Ethylene is introduced into the vessel to a specific pressure (e.g., 40 kg/cm ²), and this pressure is maintained throughout the reaction.

  • The reaction mixture is stirred vigorously for a set period.

  • After the reaction is complete, the vessel is cooled to room temperature, and the excess ethylene is carefully vented.

  • The catalyst is deactivated by the addition of a small amount of methanol.

  • The reaction mixture is washed with dilute hydrochloric acid and then with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The product, this compound, is isolated and purified by fractional distillation.

Determination of Boiling Point (Capillary Method)

Materials:

  • Sample of this compound

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The Thiele tube is heated gently and uniformly.

  • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This is the boiling point of the liquid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Sample of this compound

  • Volatile organic solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., non-polar)

Procedure:

  • A dilute solution of the sample is prepared in a suitable volatile solvent.

  • The GC-MS instrument is set up with an appropriate temperature program for the injector, column, and detector.

  • A small volume of the prepared sample is injected into the GC.

  • The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrum of the compound is recorded, providing information about its molecular weight and fragmentation pattern, which can be used for structural elucidation and confirmation.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants Isoprene Isoprene Catalyst CoCl2(dppe)2 / Et3Al Toluene, 80-100 °C, 40 kg/cm² Isoprene->Catalyst Ethylene Ethylene Ethylene->Catalyst Product This compound Catalyst->Product Reaction

Caption: Synthesis of this compound from isoprene and ethylene.

Experimental Workflow for Characterization

Characterization_Workflow start Synthesized Product (Crude this compound) purification Purification (Fractional Distillation) start->purification sample_prep Sample Preparation (Dilution in Solvent) purification->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr ir IR Spectroscopy sample_prep->ir data_analysis Data Analysis and Structural Confirmation gcms->data_analysis nmr->data_analysis ir->data_analysis

Caption: General workflow for the purification and characterization of this compound.

References

An In-depth Technical Guide to 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-heptadiene is a volatile organic compound with the chemical formula C8H14. As a diolefin, its structure contains two carbon-carbon double bonds, which are key to its reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and spectroscopic characterization. The information herein is intended to support research and development activities where this and related unsaturated hydrocarbons are of interest.

Molecular Structure and Properties

This compound is a non-conjugated diene, meaning its double bonds are separated by more than one single bond. This structural motif dictates its chemical behavior, which is primarily characterized by reactions of the individual double bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
Molecular Formula C8H14--INVALID-LINK--
Molecular Weight 110.20 g/mol --INVALID-LINK--
IUPAC Name 4-methylhepta-1,4-diene--INVALID-LINK--
CAS Number 13857-55-1--INVALID-LINK--
Boiling Point 115-116 °C (predicted)ChemSpider
Density 0.74 g/cm³ (predicted)ChemSpider
SMILES C=CCC(=C)CCPubChem
InChI InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,5-6H2,1-3H3PubChem
Molecular Visualization

The two-dimensional structure of this compound is depicted below. This visualization was generated using the DOT language and highlights the connectivity of the atoms within the molecule.

wittig_synthesis Pentan-2-one Pentan-2-one Wittig Reaction Wittig Reaction Pentan-2-one->Wittig Reaction Allylidenetriphenylphosphorane Allylidenetriphenylphosphorane Allylidenetriphenylphosphorane->Wittig Reaction This compound This compound Wittig Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide grignard_synthesis cluster_grignard Grignard Reaction cluster_dehydration Dehydration Pentan-2-one Pentan-2-one Grignard Addition Grignard Addition Pentan-2-one->Grignard Addition Allylmagnesium bromide Allylmagnesium bromide Allylmagnesium bromide->Grignard Addition 4-Methyl-1-hepten-4-ol 4-Methyl-1-hepten-4-ol Grignard Addition->4-Methyl-1-hepten-4-ol Dehydration Dehydration 4-Methyl-1-hepten-4-ol->Dehydration This compound This compound Dehydration->this compound reactivity_pathway This compound This compound Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition Radical Addition Radical Addition This compound->Radical Addition Polymerization Polymerization This compound->Polymerization Addition Products (Halogenated, etc.) Addition Products (Halogenated, etc.) Electrophilic Addition->Addition Products (Halogenated, etc.) Radical Addition->Addition Products (Halogenated, etc.) Polymer Polymer Polymerization->Polymer

An In-depth Technical Guide to (4E)-4-Methylhepta-1,4-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, and the general reactivity of (4E)-4-methylhepta-1,4-diene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a building block in synthetic pathways.

Compound Identification and Properties

(4E)-4-methylhepta-1,4-diene is a non-conjugated diene with the molecular formula C₈H₁₄.[1][2] Its structure features two double bonds, one at the C1-C2 position and the other at the C4-C5 position, separated by a methylene group. The "(4E)" designation indicates the stereochemistry around the C4-C5 double bond.

Table 1: Physicochemical and Computed Properties of (4E)-4-Methylhepta-1,4-diene

PropertyValueUnitSource
Identifiers
IUPAC Name(4E)-4-methylhepta-1,4-diene-[1]
CAS Number13857-55-1-[1][2][3]
Molecular FormulaC₈H₁₄-[1][2][3]
Molecular Weight110.20 g/mol [1][3]
InChI KeyNZXFAMRCCGUQGQ-BQYQJAHWSA-N-[3]
Physical Properties
Boiling Point (Normal)383.16 (Predicted)K[3]
Melting Point (Normal)159.12 (Predicted)K[3]
Thermodynamic Properties (Predicted)
Enthalpy of Vaporization (ΔvapH°)32.77kJ/mol[3]
Enthalpy of Fusion (ΔfusH°)14.09kJ/mol[3]
Enthalpy of Formation (Gas, ΔfH°gas)24.41kJ/mol[3]
Gibbs Free Energy of Formation (ΔfG°)175.99kJ/mol[3]
Partition and Solubility (Predicted)
Octanol/Water Partition Coefficient (logPoct/wat)2.919-[3]
Water Solubility (log10WS)-2.88mol/L[3]
Spectroscopic Data
IR and Mass SpectraAvailable-[4]
¹³C NMR SpectraAvailable-

Synthesis of 4-Methyl-1,4-heptadiene

Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes the synthesis of this compound from allyl bromide and pentan-2-one, followed by dehydration.

Step 1: Preparation of the Grignard Reagent (Allylmagnesium Bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent, allylmagnesium bromide.

Step 2: Reaction with Ketone

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of pentan-2-one in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4-methylhept-1-en-4-ol.

Step 3: Dehydration to this compound

  • To the crude 4-methylhept-1-en-4-ol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to induce dehydration. The product, this compound, can be distilled from the reaction mixture as it is formed.

  • Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield the final product.

Synthesis_Workflow allyl_bromide Allyl Bromide step1 Step 1: Grignard Formation allyl_bromide->step1 mg Magnesium mg->step1 pentan_2_one Pentan-2-one step2 Step 2: Reaction with Ketone pentan_2_one->step2 acid_catalyst Acid Catalyst (e.g., H₂SO₄) step3 Step 3: Dehydration acid_catalyst->step3 grignard Allylmagnesium Bromide (Grignard Reagent) grignard->step2 tertiary_alcohol 4-Methylhept-1-en-4-ol tertiary_alcohol->step3 final_product This compound step1->grignard step2->tertiary_alcohol step3->final_product

Caption: Representative synthesis workflow for this compound.

General Reactivity

As a non-conjugated diene, the two double bonds in this compound generally react independently of one another, similar to simple alkenes.[2] The trisubstituted double bond at the C4 position is more sterically hindered and electron-rich compared to the terminal double bond at the C1 position, which may lead to differences in reactivity under certain conditions.

Addition Reactions

Hydrogenation: Catalytic hydrogenation will reduce both double bonds to yield the corresponding alkane, 4-methylheptane. By using specific catalysts (e.g., Lindlar's catalyst), it may be possible to achieve selective hydrogenation of the less substituted double bond.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will occur across the double bonds. With one equivalent of the halogen, a mixture of products resulting from addition to either the C1-C2 or C4-C5 double bond is expected. With excess halogen, the tetrasubstituted dihalide will be formed.

Addition_Reactions cluster_h2 Hydrogenation cluster_x2 Halogenation start This compound h2_reagent H₂ / Catalyst (e.g., Pd/C) start->h2_reagent x2_reagent X₂ (e.g., Br₂) (2 equivalents) start->x2_reagent h2_product 4-Methylheptane h2_reagent->h2_product x2_product 1,2,4,5-Tetrahalo- 4-methylheptane x2_reagent->x2_product

Caption: General addition reactions of this compound.

Oxidation Reactions

Ozonolysis: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) will cleave both double bonds, yielding smaller carbonyl-containing fragments. Cleavage of the C1-C2 bond will produce formaldehyde and 3-methyl-3-heptenal. Cleavage of the C4-C5 bond will produce propanal and pentan-2-one.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form epoxides at either or both of the double bonds. The more electron-rich trisubstituted double bond at the C4 position is expected to react faster than the terminal double bond.

Oxidation_Reactions start This compound ozonolysis_reagent 1. O₃ 2. DMS start->ozonolysis_reagent epoxidation_reagent m-CPBA start->epoxidation_reagent ozonolysis_products Cleavage Products (Formaldehyde, Propanal, etc.) ozonolysis_reagent->ozonolysis_products epoxidation_product Epoxide(s) epoxidation_reagent->epoxidation_product

Caption: General oxidation reactions of this compound.

Relevance in Research and Drug Development

Currently, there is no documented evidence to suggest that (4E)-4-methylhepta-1,4-diene possesses intrinsic biological activity or is directly involved in any signaling pathways. Its utility for the target audience of researchers and drug development professionals lies in its potential as a simple hydrocarbon scaffold or an intermediate in the synthesis of more complex molecules. The two double bonds of differing substitution offer sites for selective chemical modifications, allowing for the construction of more elaborate molecular architectures that may be of interest in medicinal chemistry.

References

An In-depth Technical Guide to 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic (13857-55-1) corresponds to 4-Methyl-1,4-heptadiene. However, the detailed request for information on signaling pathways, experimental protocols for researchers, and relevance to drug development strongly indicates that the intended subject is the biologically active compound 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone , a reactive metabolite of Butylated Hydroxytoluene (BHT), with the CAS number 2607-52-5 . This guide will focus on the latter compound, also known as BHT Quinone Methide (BHT-QM).

Introduction

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) is a highly reactive electrophilic metabolite formed from the widely used antioxidant, butylated hydroxytoluene (BHT).[1][2] BHT is a common additive in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4] However, the bioactivation of BHT to BHT-QM is a significant toxicological concern, as this metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to BHT-QM for researchers, scientists, and drug development professionals.

Physicochemical Properties

BHT-QM is a solid at room temperature with limited water solubility. Its properties are summarized in the table below.[8][9]

PropertyValueReference
CAS Number 2607-52-5[10]
Molecular Formula C₁₅H₂₂O[8][10]
Molecular Weight 218.33 g/mol [8][10]
IUPAC Name 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one[9]
Synonyms BHT Quinone Methide, BHT-QM, 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone[8][10]
Melting Point 48-50 °C[8][9]
Boiling Point 306.1 °C at 760 mmHg[8]
Density 0.92 g/cm³[8]
Appearance White powder[11]
Solubility Practically insoluble in water, freely soluble in vegetable oils, acetone, chloroform, and ether. Soluble in ethanol at 100 mg/ml.[9][11]

Synthesis and Purification

BHT-QM is primarily formed in vivo through the metabolic oxidation of BHT.[2] This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues.[5][12] For research purposes, BHT-QM can be synthesized chemically.

Experimental Protocol: Synthesis of BHT-QM

A common laboratory-scale synthesis involves the oxidation of BHT.

Materials:

  • Butylated Hydroxytoluene (BHT)

  • Oxidizing agent (e.g., silver oxide, lead dioxide)

  • Anhydrous organic solvent (e.g., diethyl ether, benzene)

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Dissolve BHT in an anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent portion-wise to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Continue stirring until the BHT is consumed.

  • Filter the reaction mixture to remove the solid byproducts of the oxidizing agent.

  • Wash the solid residue with the organic solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude BHT-QM can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Activity and Mechanism of Action

The biological activity of BHT-QM is primarily defined by its high electrophilicity, which allows it to react with cellular nucleophiles.[1][3] This reactivity is the basis for its toxicological effects.

Toxicity
  • Pulmonary Toxicity and Tumor Promotion: BHT-QM is implicated as a key mediator of BHT-induced lung toxicity and tumor promotion in animal models.[1][12]

  • Hemorrhagic Effects: BHT-QM has been shown to cause hemorrhages in rats by interfering with the vitamin K redox cycle.[13][14] It leads to a dose-dependent decrease in blood coagulation factors II, VII, IX, and X.[13]

  • Covalent Binding to Macromolecules: BHT-QM readily forms adducts with proteins and DNA, which can disrupt cellular function and lead to cytotoxicity and genotoxicity.[5][6]

Mechanism of Action: Interference with the Vitamin K Cycle

BHT-QM is believed to disrupt the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors.[13][14] The quinone methide structure allows it to act as an antagonist in this cycle, leading to a deficiency in active vitamin K-dependent clotting factors.

G cluster_0 Vitamin K Cycle cluster_1 BHT-QM Interference VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR / NQO1 VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX (Carboxylation of coagulation factors) VK_epoxide->VK_quinone VKOR BHT_QM BHT Quinone Methide Inhibition Inhibition BHT_QM->Inhibition VKOR VKOR (Vitamin K epoxide reductase) Inhibition->VKOR Disrupts reduction

BHT-QM's interference with the Vitamin K cycle.

Metabolic Pathways

BHT is metabolized in the body to form BHT-QM and other derivatives. The primary pathway involves oxidation by cytochrome P450 enzymes.

G BHT Butylated Hydroxytoluene (BHT) BHT_QM BHT Quinone Methide (BHT-QM) BHT->BHT_QM Cytochrome P450 (Oxidation) BHT_alcohol BHT-alcohol BHT_QM->BHT_alcohol Reduction Adducts Covalent Adducts (Proteins, DNA) BHT_QM->Adducts Nucleophilic Attack G start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere prepare_treatment Prepare serial dilutions of BHT-QM adhere->prepare_treatment treat_cells Treat cells with BHT-QM prepare_treatment->treat_cells incubate_treatment Incubate for 24/48 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Spectroscopic Profile of 4-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,4-heptadiene. The information is presented to be a valuable resource for researchers and scientists, particularly those involved in drug development and chemical analysis, by offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Mass Spectrometry, Infrared (IR) Spectroscopy, and predicted Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center.[1] The spectrum was acquired via electron ionization.

m/z (Mass-to-Charge Ratio) Relative Intensity (%)
41100.0
6785.0
5580.0
8175.0
3965.0
9550.0
110 (M+)25.0

M+ denotes the molecular ion peak.

Table 2: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum for this compound is provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Wavenumber (cm⁻¹) Vibrational Assignment
~3080=C-H stretch (vinyl group)
~2960C-H stretch (aliphatic)
~1645C=C stretch (alkene)
~1450C-H bend (aliphatic)
~990 and ~910=C-H bend (vinyl group, out-of-plane)
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz)

Predicted proton NMR data was generated using a standard NMR prediction engine.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
5.75ddt1HH-2
5.25t1HH-5
4.95m2HH-1
2.70d2HH-3
2.00q2HH-6
1.60s3H4-CH₃
0.95t3HH-7
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz)

Predicted carbon-13 NMR data was generated using a standard NMR prediction engine.

Chemical Shift (δ, ppm) Assignment
140.0C-4
138.5C-2
125.0C-5
114.5C-1
40.0C-3
25.0C-6
23.04-CH₃
14.0C-7

Experimental Protocols

The following are detailed methodologies representative of the key experiments for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any potential impurities and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is maintained at an elevated temperature (e.g., 250 °C) to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl polysiloxane stationary phase). The column temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 200 °C) to ensure separation of components based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. For a volatile liquid, a gas cell or attenuated total reflectance (ATR) accessory can be used.

Procedure (Gas Phase):

  • Sample Introduction: A few drops of this compound are placed in a sealed container connected to an evacuated gas cell. The vapor from the liquid is allowed to fill the cell to a suitable pressure.

  • Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty cell is first recorded. Then, the infrared beam is passed through the gas cell containing the sample vapor, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons, and coupling constants are measured from the multiplet splittings.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Unknown Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare as Neat Liquid or Gas Sample Sample->Prep_IR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometry (GC-MS) Prep_MS->MS IR Infrared Spectroscopy (FTIR) Prep_IR->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions (Functional Groups) IR->IR_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Fig 1. General workflow for spectroscopic analysis of an organic compound.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_structure Final Structure MS Mass Spec Data (Molecular Formula, Molecular Weight) Step1 Determine Molecular Formula and Degree of Unsaturation MS->Step1 IR IR Data (Functional Groups) Step2 Identify Functional Groups IR->Step2 NMR_C ¹³C NMR Data (Number and Type of Carbons) Step3 Determine Carbon Skeleton NMR_C->Step3 NMR_H ¹H NMR Data (Proton Environments, Connectivity) Step4 Assemble Fragments using ¹H-¹H Connectivity (COSY) and ¹H-¹³C Connectivity (HMBC/HSQC) NMR_H->Step4 Final_Structure Final Proposed Structure of This compound Step4->Final_Structure

Fig 2. Logical flow for structure elucidation using integrated spectroscopic data.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-methyl-1,4-heptadiene. It includes predicted quantitative ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation: Predicted NMR Spectra

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational methods and serve as a reliable reference for spectral interpretation.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
10.95Triplet (t)7.53H
22.02Quintet (quin)7.52H
35.28Triplet (t)7.21H
52.68Doublet (d)7.22H
65.78Multiplet (m)16.9, 10.2, 6.71H
7 (trans)5.02Doublet (d)16.91H
7 (cis)4.97Doublet (d)10.21H
CH₃ (on C4)1.62Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
114.2
225.8
3124.5
4135.2
539.8
6138.7
7114.5
CH₃ (on C4)16.1

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile diene.

1. Sample Preparation:

  • Solvent Selection: Due to the volatile nature of this compound, a deuterated solvent with a relatively low boiling point and good solubility for hydrocarbons is recommended. Deuterated chloroform (CDCl₃) is an excellent choice.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is advisable.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

    • Spectral Width: A spectral width of approximately 220-240 ppm is standard for ¹³C NMR.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.

logical_relationships Logical Relationships in the ¹H NMR Spectrum of this compound H1 H1 (CH3) J_1_2 ³J (vicinal) H1->J_1_2 H2 H2 (CH2) J_2_3 ³J (vicinal) H2->J_2_3 H3 H3 (CH) H5 H5 (CH2) J_5_6 ³J (vicinal) H5->J_5_6 H6 H6 (CH) J_6_7 ³J (vicinal) H6->J_6_7 H7 H7 (CH2) J_gem_7 ²J (geminal) H7->J_gem_7 H_Me H (C4-CH3) J_1_2->H2 J_2_3->H3 J_5_6->H6 J_6_7->H7 J_gem_7->H7

Caption: Proton coupling relationships in this compound.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference chem_shift Chemical Shift Analysis reference->chem_shift structure Structure Elucidation chem_shift->structure coupling Coupling Constant Analysis coupling->structure integration Integration integration->structure

Caption: General workflow for NMR spectrum acquisition and analysis.

Mass Spectrometry of 4-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Methyl-1,4-heptadiene (C₈H₁₄), a volatile organic compound. This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents quantitative mass spectral data, and provides a standardized experimental protocol for its analysis.

Compound Information

IdentifierValue
Compound Name This compound
Molecular Formula C₈H₁₄
Molecular Weight 110.1968 g/mol [1][2][3]
CAS Number 13857-55-1[1][2][3]

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1] The data presented below corresponds to the electron ionization (EI) mass spectrum.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
2735.8
2924.1
3945.9
41100.0
4329.5
5321.1
5560.2
6732.7
6911.2
8135.8
9529.5
110 (M⁺) 15.4

Note: The molecular ion peak (M⁺) is observed at m/z 110.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific instrumental parameters for the reference spectrum from NIST are not detailed, a general protocol for the analysis of volatile organic compounds like this compound using GC-MS is provided below.

3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm range (1-10 ppm) to avoid column overloading.

  • Transfer the solution to a 2 mL autosampler vial and cap securely.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to handle the volatile nature of the analyte.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 20 - 200.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

3.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to reference spectra for identification.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to the formation of several characteristic fragment ions. The proposed fragmentation pathway is illustrated below. The stability of the resulting carbocations is a key factor driving the fragmentation process.[4][5]

fragmentation_pathway cluster_frags Fragmentation Pathways M [C₈H₁₄]⁺˙ m/z = 110 frag1 [C₆H₉]⁺ m/z = 81 M->frag1 - C₂H₅˙ frag2 [C₅H₇]⁺ m/z = 67 M->frag2 - C₃H₇˙ frag3 [C₄H₇]⁺ m/z = 55 M->frag3 - C₄H₇˙ frag4 [C₄H₅]⁺ m/z = 53 M->frag4 - C₄H₉˙ frag5 [C₄H₇]⁺ m/z = 55 frag1->frag5 - C₂H₂ frag6 [C₃H₅]⁺ m/z = 41 (Base Peak) frag2->frag6 - C₂H₂

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a base peak at m/z 41. The molecular ion peak is observed at m/z 110.

  • m/z 110 (M⁺): This peak represents the intact molecule with one electron removed.

  • m/z 95: Loss of a methyl radical (•CH₃).

  • m/z 81: Loss of an ethyl radical (•C₂H₅).

  • m/z 67: Loss of a propyl radical (•C₃H₇). This is a prominent peak.

  • m/z 55: This can be formed through multiple pathways, including the loss of a butyl radical (•C₄H₉) or through subsequent fragmentation of larger ions.

  • m/z 41 (Base Peak): This highly stable allyl cation ([C₃H₅]⁺) is the most abundant fragment, indicating a favorable fragmentation pathway leading to its formation.

References

Molecular Structure and Vibrational Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 4-Methyl-1,4-heptadiene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a hydrocarbon with the chemical formula C₈H₁₄.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize IR spectroscopy for structural elucidation and compound identification. The guide details the characteristic vibrational modes, presents quantitative spectral data, outlines the experimental protocol for data acquisition, and provides a logical workflow for the analysis.

This compound is an alkene containing two distinct carbon-carbon double bonds: a terminal monosubstituted (vinyl) double bond and an internal trisubstituted double bond.[4][5] This unique structure gives rise to a characteristic infrared spectrum. The primary functional groups and their expected vibrational frequencies are:

  • =C-H Bonds (Alkene): Stretching vibrations for these bonds are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹.[4][6]

  • C-H Bonds (Alkane): The molecule also contains sp³ hybridized C-H bonds in its methyl and methylene groups. These stretching vibrations are expected just below 3000 cm⁻¹.[4]

  • C=C Bonds (Alkene): Two distinct C=C stretching bands are expected. Trisubstituted double bonds typically absorb in the 1680-1660 cm⁻¹ region, while monosubstituted (vinyl) double bonds show a band around 1640 cm⁻¹.[4][5]

  • =C-H Bends (Alkene): Strong absorption bands resulting from out-of-plane bending vibrations of the alkene C-H bonds are expected in the 1000-650 cm⁻¹ region.[4][6] These are highly diagnostic for the substitution pattern.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The data presented in this guide was obtained from the NIST/EPA Gas-Phase Infrared Database.[1] A general protocol for acquiring a gas-phase IR spectrum is as follows:

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer is used, equipped with a source of infrared radiation, a beamsplitter, mirrors, and a detector.[7] The optical components, such as windows and beamsplitters, are typically made of materials transparent to IR radiation, like NaCl or KBr.[7]

Sample Preparation:

  • A small amount of the volatile liquid this compound is injected into an evacuated gas cell.

  • The cell is sealed. The sample volatilizes to create a gaseous sample within the cell's path length.

  • The gas cell is constructed with windows (e.g., KBr) that are transparent to infrared radiation.

Data Acquisition:

  • A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.

  • The gas cell containing the sample is placed in the spectrometer's sample compartment.

  • The infrared beam is passed through the sample, and an interferogram is generated.

  • Multiple scans (e.g., 16-32) are typically co-added to improve the signal-to-noise ratio.

  • A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

  • The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Infrared Spectrum Data

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The quantitative data is summarized in the table below, sourced from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹)Intensity (Absorbance)Vibrational Mode Assignment
3081Weak=C-H Stretch (Vinyl Group)
2970StrongC-H Asymmetric Stretch (Methyl/Methylene)
2935StrongC-H Symmetric Stretch (Methyl/Methylene)
2878MediumC-H Symmetric Stretch (Methyl)
1668Weak-MediumC=C Stretch (Trisubstituted)
1644MediumC=C Stretch (Vinyl Group)
1455MediumC-H Bend (Scissoring, Methylene)
1378MediumC-H Bend (Symmetric, Methyl)
995Strong=C-H Bend (Out-of-plane, Vinyl trans)
913Strong=C-H Bend (Out-of-plane, Vinyl wag)
835Strong=C-H Bend (Out-of-plane, Trisubstituted)

Note: Peak positions and intensities are approximate and derived from the graphical data presented by NIST. For precise values, direct analysis of the JCAMP-DX file is recommended.

Spectral Interpretation Workflow

The process of analyzing an IR spectrum to elucidate a chemical structure follows a logical progression. This workflow involves identifying key absorption bands and correlating them with specific functional groups, ultimately confirming the molecule's identity.

IR_Analysis_Workflow cluster_prep Preparation & Acquisition cluster_process Data Processing cluster_analysis Analysis & Interpretation Sample Sample Preparation (Gas Cell) Background Background Spectrum Measurement Sample->Background Acquisition Data Acquisition (FTIR Spectrometer) FT Fourier Transform (Interferogram -> Spectrum) Sample_Scan Sample Spectrum Measurement Background->Sample_Scan Sample_Scan->Acquisition Correction Background Correction Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Peak_ID Peak Identification (>3000 cm⁻¹, 1680-1640 cm⁻¹, etc.) Spectrum->Peak_ID Group_Corr Functional Group Correlation (=C-H, C=C, C-H) Peak_ID->Group_Corr Structure_Elucid Structural Elucidation (Confirm this compound) Group_Corr->Structure_Elucid

Caption: Workflow for IR spectral analysis of this compound.

The interpretation confirms the structure of this compound. The presence of a band at 3081 cm⁻¹ and strong bands at 1644, 995, and 913 cm⁻¹ are definitive evidence for the H₂C=CH-R (vinyl) group.[4][5] Concurrently, the absorption at 1668 cm⁻¹ and the strong out-of-plane bend at 835 cm⁻¹ are characteristic of a trisubstituted alkene (R₂C=CR-H).[5] Finally, the strong absorptions below 3000 cm⁻¹ confirm the presence of the alkane backbone of the molecule.

References

physical properties of C8H14 isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C8H14 represents a diverse array of unsaturated hydrocarbons, including alkynes, cycloalkenes, bicyclic alkanes, and dienes. These structural isomers, despite sharing the same molecular weight, exhibit distinct physical properties due to variations in their molecular structure, such as carbon chain arrangement, the presence and position of double or triple bonds, and stereochemistry.[1][2] These properties, including boiling point, melting point, density, and refractive index, are critical for the identification, purification, and application of these compounds in various fields, including synthetic chemistry and materials science.

The primary intermolecular forces governing the physical properties of these nonpolar hydrocarbons are London dispersion forces.[3] Factors such as molecular size, surface area, and branching significantly influence the strength of these forces.[2][3] For instance, straight-chain isomers typically have higher boiling points than their branched counterparts due to a larger surface area for intermolecular contact.[2] Similarly, the rigidity of cyclic structures and the polarity differences between cis and trans isomers can also lead to variations in physical properties like boiling and melting points.[3][4]

Structural Classification of C8H14 Isomers

The isomers of C8H14 can be categorized into several structural groups. A theoretical analysis using Density Functional Theory (DFT) has grouped fifteen possible isomers into four main structural classes: Bridged Head, Fused, Spiro, and Isolated Rings.[1] This classification provides a logical framework for understanding the structural diversity of C8H14.

G C8H14 C8H14 Isomers Bridged Bridged Rings (e.g., Bicyclo[2.2.2]octane) C8H14->Bridged Fused Fused Rings (e.g., Bicyclo[3.3.0]octane) C8H14->Fused Spiro Spiro Rings (e.g., Spiro[3.4]octane) C8H14->Spiro Isolated Isolated & Monocyclic Rings (e.g., Cyclooctene, Vinylcyclohexane) C8H14->Isolated

Caption: Logical classification of C8H14 isomers into four major structural groups.[1]

Physical Properties of Selected C8H14 Isomers

The following tables summarize key physical properties for several common C8H14 isomers, compiled from various chemical databases and literature.

Table 1: Monocyclic and Bicyclic Isomers
Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
cis-CycloocteneCycloalkene145-146[5]-16[5]0.846 (at 25°C)[5]1.468[6]
cis-Bicyclo[3.3.0]octaneBicyclic Alkane136[7]---0.870[7]1.462[7]
VinylcyclohexaneCycloalkane------------
EthylidenecyclohexaneCycloalkane------------
MethylenecycloheptaneCycloalkane------------

Note: Data for some isomers is incomplete in the readily available literature.

Table 2: Alkyne Isomers (Octynes)
Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
1-OctyneTerminal Alkyne127-128[8]-80[8]0.747 (at 25°C)[8]1.416[8]
3-OctyneInternal Alkyne------------
4-OctyneInternal Alkyne------------

Note: Data for some isomers is incomplete in the readily available literature.[9][10]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring boiling point and density.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] Common methods include the Thiele tube method and simple distillation.

4.1.1 Thiele Tube Method

This method is ideal for small sample volumes (less than 0.5 mL).[12]

Methodology:

  • A small sample is placed in a vial ("Durham tube").

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The vial is attached to a thermometer and submerged in a Thiele tube containing mineral oil.[12]

  • The Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.[12]

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.1.2 Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation apparatus can be used.[11][12]

Methodology:

  • The liquid sample is placed in a distilling flask with boiling chips or a stir bar.

  • The flask is heated, and as the liquid boils, the vapor rises and comes into contact with a thermometer bulb.

  • The vapor then passes into a condenser, where it cools and returns to a liquid state, and is collected in a receiving flask.

  • The temperature is monitored throughout the distillation, and the stable temperature at which the bulk of the liquid distills is recorded as the boiling point.[12] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[11][12]

Density Measurement

Density is the mass of a substance per unit volume.[13][14] For liquid hydrocarbons, density can be determined using hydrometers, pycnometers, or digital density meters.[13][14][15]

4.2.1 Pycnometer Method

A pycnometer is a glass flask with a precisely known volume, capable of providing highly accurate measurements.[14][15]

Methodology:

  • Weigh Empty: The clean, dry pycnometer is weighed accurately (M1).

  • Fill and Weigh: The pycnometer is filled with the sample liquid, avoiding air bubbles. It is then brought to a constant temperature (e.g., 20°C) in a water bath, and any excess liquid is removed. The filled pycnometer is weighed again (M2).

  • Calculate Density: The density (ρ) is calculated by dividing the mass of the liquid (M2 - M1) by the known volume of the pycnometer (V).

The workflow for this protocol is illustrated below.

G start Start weigh_empty 1. Weigh clean, dry pycnometer (M1) start->weigh_empty fill_sample 2. Fill pycnometer with sample liquid weigh_empty->fill_sample thermostat 3. Equilibrate to constant temperature (e.g., 20°C) fill_sample->thermostat weigh_full 4. Weigh filled pycnometer (M2) thermostat->weigh_full calculate 5. Calculate Density ρ = (M2 - M1) / V weigh_full->calculate end_node End calculate->end_node

Caption: Experimental workflow for density determination using a pycnometer.

4.2.2 Digital Density Meter

Modern digital density meters utilize an oscillating U-tube.[13]

Methodology:

  • A small sample (approx. 1-2 mL) is injected into the oscillating sample tube.[13]

  • The instrument measures the change in the tube's oscillation frequency, which is directly related to the mass and thus the density of the sample.[13]

  • The density is calculated automatically based on prior calibration and displayed digitally. This method is fast, accurate, and requires only a small sample volume.

References

The Natural Occurrence of Methylheptadienes and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylheptadienes and their functionalized derivatives represent a class of volatile organic compounds with significant roles in chemical ecology, influencing the interactions between organisms across different kingdoms. While the term "methylheptadiene" encompasses a range of isomers, this guide focuses on the natural occurrence, biosynthesis, and analytical methodologies for the most prominently documented of these and related C8-isoprenoid structures in nature: 6-methyl-5-hepten-2-one and its corresponding alcohol, 6-methyl-5-hepten-2-ol (commonly known as sulcatol). These compounds are notable for their roles as signaling molecules in plants and as pheromones in insects. This document provides a comprehensive overview of their natural sources, biosynthetic pathways, and the experimental protocols for their isolation and quantification, tailored for a scientific audience.

Natural Occurrence of 6-Methyl-5-hepten-2-one and Sulcatol

The natural distribution of 6-methyl-5-hepten-2-one and sulcatol is widespread, with their presence documented in both the plant and animal kingdoms. The following tables summarize the quantitative data available on their occurrence.

Table 1: Natural Occurrence of 6-Methyl-5-hepten-2-one
KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesCommon NameOrgan/TissueConcentration/Emission RateReferences
PlantaeMagnoliophytaMagnoliopsidaRosalesRosaceaePrunusP. armeniacaApricotFruitPresent (unquantified)[1]
RosalesRosaceaeMalusM. domesticaAppleFruitPresent (unquantified)[1]
RosalesRosaceaePrunusP. persica var. nucipersicaNectarineFruitPresent (unquantified)[1]
SolanalesSolanaceaeSolanumS. lycopersicumTomatoFruitVariable among cultivars and tissues[2]
AsteralesAsteraceaeArtemisiaA. arborescensTree wormwood-Present (unquantified)[3]
LamialesLamiaceaeNepetaN. racemosaCatmint-Present (unquantified)[3]
ZingiberalesZingiberaceaeZingiberZ. miogaMyoga ginger-Present (unquantified)[3]
MyrtalesMyrtaceaeBackhousiaB. citriodoraLemon myrtle-Present (unquantified)[3]
SapindalesRutaceaeCitrusC. spp.Citrus-Present (unquantified)[4]
General--Various-Food products0.5 - 10 ppm[1]
AnimaliaArthropodaInsectaHymenopteraFigitidaeAlloxystaA. victrixAphid hyperparasitoidSex pheromoneActs as an intraspecific sex pheromone[5]
HymenopteraFormicidae-VariousAntsAlarm pheromoneProduced as an alarm/panic pheromone[4]
DipteraCulicidaeAedesA. aegyptiYellow fever mosquitoAttractantPotent attractant[6]
Table 2: Natural Occurrence of 6-Methyl-5-hepten-2-ol (Sulcatol)
KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesCommon NameOrgan/TissueConcentration/Emission RateReferences
PlantaeMagnoliophytaMagnoliopsidaSapindalesRutaceaeCitrusC. limonLemonEssential oilPresent (unquantified)[7]
GeranialesGeraniaceaePelargoniumP. graveolensGeraniumEssential oilPresent (unquantified)[7]
PoalesPoaceaeCymbopogonC. spp.Lemongrass, Palmarosa, CitronellaEssential oilPresent (unquantified)[7]
MyrtalesVerbenaceaeAloysiaA. citrodoraLemon verbenaEssential oilPresent (unquantified)[7]
AnimaliaArthropodaInsectaColeopteraCurculionidaeGnathotrichusG. sulcatusAmbrosia beetleAggregation pheromone65% (S)-(+), 35% (R)-(-)[8]
ColeopteraCurculionidaeGnathotrichusG. materiariusAmbrosia beetleAggregation pheromone4.31 ± 0.25 ng (S)-(+), 9.49 ± 0.18 ng (R)-(-) per male[8][9]
ColeopteraCurculionidaeMonarthrumM. maliAmbrosia beetleAggregation pheromoneAttracted to (R)-(-)-sulcatol[10]
ColeopteraCerambycidaeAstylopsisA. maculaLonghorn beetlePheromone(S)-sulcatol[3][11]
ColeopteraCerambycidaeLeptostylusL. transversusLonghorn beetlePheromone(S)-sulcatol[3][11]
FungiAscomycotaSaccharomycetesSaccharomycetalesSaccharomycetaceaeSaccharomycesS. cerevisiaeBaker's yeastSecondary metaboliteProduced during fermentation[7]

Biosynthesis of 6-Methyl-5-hepten-2-one and Sulcatol

The biosynthetic origins of these compounds differ between plants and insects, reflecting their distinct metabolic contexts.

Biosynthesis of 6-Methyl-5-hepten-2-one in Plants

In plants, 6-methyl-5-hepten-2-one is known to be a degradation product of carotenoids.[2][12] This pathway involves the oxidative cleavage of the carotenoid backbone by carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor can vary, leading to a variety of apocarotenoids, including 6-methyl-5-hepten-2-one.

Carotenoid Degradation Pathway Carotenoids Carotenoids (e.g., Lycopene, β-carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Apocarotenoids Apocarotenoids CCD->Apocarotenoids Oxidative Cleavage MHO 6-Methyl-5-hepten-2-one Apocarotenoids->MHO Further processing

Biosynthesis of 6-Methyl-5-hepten-2-one in plants.
Biosynthesis of Sulcatol in Insects

In ambrosia beetles, sulcatol is synthesized de novo and is not derived from host-plant precursors.[7] A proposed biosynthetic pathway involves a shunt from the regular terpenoid pathway at the level of geranyl diphosphate (GPP).[2] The conversion of GPP to sulcatol is hypothesized to involve cleavage and reduction steps.

Sulcatol Biosynthesis in Insects cluster_terpenoid_pathway Terpenoid Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP CleavageEnzyme Cleavage Enzyme (e.g., Dioxygenase) GPP->CleavageEnzyme Intermediate Unstable Intermediate CleavageEnzyme->Intermediate Reduction Reduction Intermediate->Reduction Sulcatol Sulcatol (6-Methyl-5-hepten-2-ol) Reduction->Sulcatol

Proposed biosynthesis of sulcatol in insects.

Experimental Protocols

Accurate identification and quantification of these volatile compounds are critical for research in chemical ecology and drug development. The following sections detail common experimental protocols.

Protocol 1: Quantification of 6-Methyl-5-hepten-2-one in Fruit using LLE-GC-MS

This protocol is adapted from a method for the rapid determination of 6-methyl-5-hepten-2-one in fruit.[2]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Homogenize a known weight of fruit tissue (e.g., 5 g) in a suitable buffer or water.

  • Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Extract the homogenate with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) by vigorous shaking.

  • Separate the organic phase by centrifugation.

  • Repeat the extraction process on the aqueous phase to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Quantification: Create a calibration curve using standards of 6-methyl-5-hepten-2-one of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LLE-GC-MS Workflow for Plant Volatiles Start Fruit Sample Homogenize Homogenization Start->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Dry_Concentrate Dry and Concentrate Collect_Organic->Dry_Concentrate GCMS GC-MS Analysis Dry_Concentrate->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Workflow for LLE-GC-MS analysis of 6-methyl-5-hepten-2-one.
Protocol 2: Collection and Analysis of Insect Pheromones using Headspace SPME-GC-MS

This protocol describes a general method for the collection of volatile pheromones from live insects using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[13][14]

1. Headspace Collection (HS-SPME):

  • Place a live insect (or a specific body part, e.g., pheromone gland) in a small glass vial.

  • Seal the vial with a septum cap.

  • Expose a pre-conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the insect for a defined period (e.g., 30-60 minutes). The fiber should not touch the insect.

  • The collection can be performed at room temperature or slightly elevated temperatures to enhance volatilization.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Injection: Immediately after collection, retract the SPME fiber and insert it into the heated injection port of the GC for thermal desorption of the collected volatiles.

  • Injector: Operate in splitless mode at a temperature sufficient to desorb the analytes from the fiber (e.g., 250 °C).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source and Quadrupole Temperatures: 230 °C and 150 °C, respectively.

    • Scan Range: m/z 40-400.

  • Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known standards. For quantification, an external or internal standard method can be employed, though absolute quantification with SPME can be complex and may require calibration with gas-phase standards.

HS-SPME-GC-MS Workflow for Insect Pheromones Start Live Insect in Vial SPME Headspace SPME (e.g., PDMS/DVB fiber) Start->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data_Analysis Data Analysis and Identification GCMS->Data_Analysis

Workflow for HS-SPME-GC-MS analysis of insect pheromones.

Conclusion

6-Methyl-5-hepten-2-one and its alcohol, sulcatol, are naturally occurring C8-isoprenoids that play crucial roles in chemical communication. Their presence in a diverse range of plants and insects highlights their ecological significance. The continued investigation into their biosynthesis and natural distribution, aided by robust analytical techniques such as GC-MS, will undoubtedly uncover further details of their functions and may lead to novel applications in areas such as pest management, flavor and fragrance chemistry, and potentially, drug development through the modulation of biologically active pathways. The protocols and data presented in this guide offer a solid foundation for researchers venturing into the study of these fascinating natural products.

References

Theoretical Framework for the Analysis of 4-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the study of 4-Methyl-1,4-heptadiene, a molecule of interest in various chemical contexts. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in computational chemistry and molecular modeling. By outlining established theoretical protocols and presenting anticipated data, this document serves as a robust starting point for in-depth computational analysis of this and related aliphatic dienes.

Introduction

This compound is an unsaturated hydrocarbon with a structure characterized by two double bonds, positioning it as a subject of interest for studies in stereochemistry, reactivity, and polymerization.[1][2] While extensive dedicated theoretical studies on this specific molecule are not widely published, this guide synthesizes methodologies from computational analyses of structurally similar dienes to propose a comprehensive theoretical approach.[3] Understanding the conformational landscape, electronic properties, and reactive sites of this compound is crucial for predicting its behavior in complex chemical environments.

This whitepaper will detail the pertinent theoretical background, outline a rigorous computational methodology, present expected quantitative data in a structured format, and provide visualizations of key molecular and procedural concepts.

Theoretical Background: The Quantum Chemical Approach to Diene Analysis

The theoretical investigation of molecules like this compound relies on the principles of quantum mechanics. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating molecular properties.[3] These methods solve approximations of the Schrödinger equation to provide insights into:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

  • Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to characterize its vibrational modes and confirm the nature of stationary points on the potential energy surface.

  • Electronic Properties: Calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are key to understanding reactivity.

  • Thermodynamic Properties: Estimating enthalpies, Gibbs free energies, and entropies, which are crucial for predicting the spontaneity and equilibrium of reactions.

For dienes, a key area of theoretical investigation is the analysis of conformational isomers, particularly rotation around the single bond connecting the two double bonds, which leads to s-cis and s-trans conformers.[4]

Detailed Computational Methodologies

The following section outlines a detailed protocol for the theoretical study of this compound, based on established practices for similar chemical systems.

Geometry Optimization and Frequency Calculations

A conformational search should be initiated to identify all stable isomers of this compound. For each identified conformer, a full geometry optimization and subsequent frequency calculation should be performed.

  • Methodology: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Software: Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation can be performed to obtain detailed information about the electronic structure.

  • Molecular Orbitals: The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, should be calculated. These values provide insights into the molecule's kinetic stability and its ability to act as an electron donor or acceptor.

  • Electron Density and Electrostatic Potential: Analysis of the electron density distribution and the molecular electrostatic potential (MEP) can reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational studies on the (E)-isomer of this compound. These values are predictive and based on typical results for similar aliphatic dienes.

Table 1: Predicted Optimized Geometric Parameters

ParameterPredicted Value
C1=C2 Bond Length~1.34 Å
C4=C5 Bond Length~1.35 Å
C2-C3 Bond Length~1.50 Å
C3-C4 Bond Length~1.51 Å
C4-C(Methyl) Bond Length~1.51 Å
C1-C2-C3 Bond Angle~125°
C3-C4-C5 Bond Angle~123°
C2-C3-C4-C5 Dihedral Angle (s-trans)~180°

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=C)~1650-1680Symmetric and asymmetric C=C stretching
ν(C-H, sp²)~3010-3090C-H stretching on double-bonded carbons
ν(C-H, sp³)~2850-2960C-H stretching on single-bonded carbons
δ(CH₂)~1440-1470CH₂ scissoring

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -9.5 eV
LUMO Energy~ 1.2 eV
HOMO-LUMO Gap~ 10.7 eV
Dipole Moment~ 0.3 D

Mandatory Visualizations

To further elucidate the theoretical concepts, the following diagrams have been generated using the DOT language.

Caption: Molecular graph of this compound.

G cluster_0 Computational Workflow A Initial Structure Generation (this compound) B Conformational Search A->B C Geometry Optimization (DFT/B3LYP/6-31G(d)) B->C D Frequency Calculation C->D F Single-Point Energy Calculation C->F E Vibrational Analysis (Confirm Minimum) D->E G Electronic Property Analysis (HOMO, LUMO, MEP) F->G

Caption: A typical workflow for the theoretical analysis of a molecule.

Conclusion

This technical guide provides a foundational framework for conducting theoretical studies on this compound. By employing the detailed computational methodologies outlined herein, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The predicted data and workflows serve as a practical starting point for future computational investigations, which will undoubtedly contribute to a deeper understanding of the chemical behavior of this compound and related diene systems. The application of these theoretical approaches is essential for the rational design of new molecules and materials in a variety of scientific and industrial fields.

References

An In-depth Technical Guide to the Isomers of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4-Methyl-1,4-heptadiene, a diolefin with significance in synthetic organic chemistry. This document details the structural isomers, stereoisomers, and provides theoretical and established experimental protocols for their synthesis, separation, and characterization. Furthermore, it explores potential reaction mechanisms relevant to this class of compounds.

Introduction to the Isomers of this compound

This compound is a hydrocarbon with the molecular formula C8H14.[1][2] Its structure contains two carbon-carbon double bonds, making it a diene. The position of the methyl group and the double bonds allows for the existence of several constitutional isomers and stereoisomers. The primary focus of this guide is the constitutional isomer this compound and its stereoisomers.

The key structural feature of this compound is the trisubstituted double bond at the C4 position, which gives rise to geometric isomerism (E/Z isomerism). The C1 double bond is a terminal double bond and does not exhibit geometric isomerism. The molecule does not contain a chiral center, so enantiomers are not possible.

The two geometric isomers of this compound are:

  • (4E)-4-Methyl-1,4-heptadiene

  • (4Z)-4-Methyl-1,4-heptadiene

These isomers possess distinct spatial arrangements of substituents around the C4=C5 double bond, leading to differences in their physical and chemical properties.

Physicochemical Properties

Property(4E)-4-Methyl-1,4-heptadiene(4Z)-4-Methyl-1,4-heptadiene (Predicted)
Molecular Formula C8H14[1][2]C8H14
Molecular Weight 110.20 g/mol [3][4]110.20 g/mol
CAS Number 13857-55-1[1]Not available
Boiling Point ~115-117 °C (Predicted)Expected to be slightly lower than the E-isomer
Density Not availableNot available
Refractive Index Not availableNot available
Kovats Retention Index 787 (Standard non-polar column)[3]Expected to be slightly different from the E-isomer

Stereoselective Synthesis of (E)- and (Z)-4-Methyl-1,4-heptadiene

The stereoselective synthesis of trisubstituted alkenes is a well-established field in organic chemistry.[5][6][7][8] The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds with good stereocontrol.[9][10][11][12][13]

Proposed Synthesis via Wittig Reaction

The general strategy involves the reaction of a phosphonium ylide with a ketone. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes.[11]

To synthesize the isomers of this compound, one could react 2-pentanone with allylidenetriphenylphosphorane.

dot

Wittig_Synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Allyl bromide Allyl bromide Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide Allyl bromide->Allyltriphenylphosphonium bromide + PPh3 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Allyltriphenylphosphonium bromide Allylidenetriphenylphosphorane Allylidenetriphenylphosphorane (Ylide) Allyltriphenylphosphonium bromide->Allylidenetriphenylphosphorane + Strong Base Strong base Strong Base (e.g., n-BuLi) Strong base->Allylidenetriphenylphosphorane Isomer Mixture (E/Z)-4-Methyl-1,4-heptadiene Allylidenetriphenylphosphorane->Isomer Mixture + 2-Pentanone 2-Pentanone 2-Pentanone 2-Pentanone->Isomer Mixture Separation Separation Isomer Mixture->Separation Separation (e.g., GC) E-isomer (4E)-4-Methyl-1,4-heptadiene Separation->E-isomer Z-isomer (4Z)-4-Methyl-1,4-heptadiene Separation->Z-isomer

Caption: Proposed synthetic workflow for (E/Z)-4-Methyl-1,4-heptadiene.

Detailed Experimental Protocol (Representative)

Materials:

  • Allyl bromide

  • Triphenylphosphine (PPh3)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • 2-Pentanone

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Phosphonium Salt: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add allyl bromide dropwise with stirring. A white precipitate of allyltriphenylphosphonium bromide will form. The reaction is typically stirred at room temperature for several hours to ensure complete reaction. The salt is then filtered, washed with anhydrous ether, and dried under vacuum.

  • Generation of the Ylide: Suspend the dried allyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere and cool the mixture to -78 °C (dry ice/acetone bath). Slowly add one equivalent of n-butyllithium dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide (allylidenetriphenylphosphorane). The mixture is typically stirred at low temperature for about an hour.

  • Wittig Reaction: To the cold ylide solution, add one equivalent of 2-pentanone dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-4-Methyl-1,4-heptadiene, can be purified by fractional distillation or column chromatography.

Separation and Characterization of Isomers

The separation of E/Z isomers can be challenging due to their similar physical properties.[14][15][16][17][18]

Separation by Gas Chromatography (GC)

High-resolution capillary gas chromatography is a powerful technique for separating volatile isomers.

Proposed GC Method:

  • Column: A polar capillary column, such as one with a Carbowax (polyethylene glycol) stationary phase (e.g., DB-WAX or HP-INNOWax), is recommended for separating alkene isomers. A long column (e.g., 60-100 m) with a narrow internal diameter (e.g., 0.25 mm) will provide the best resolution.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial oven temperature of 40-50 °C, held for a few minutes, followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 150-180 °C.

  • Detector: Flame Ionization Detector (FID).

The (Z)-isomer is generally expected to have a slightly shorter retention time than the (E)-isomer on a polar stationary phase.

dot

GC_Separation_Workflow Crude Product Crude (E/Z) Mixture GC Injection Inject into GC Crude Product->GC Injection GC Column High-Resolution Capillary Column (e.g., Carbowax) GC Injection->GC Column Detection FID Detector GC Column->Detection Fraction Collection Preparative GC (Optional) GC Column->Fraction Collection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Pure E-isomer Pure (4E)-Isomer Fraction Collection->Pure E-isomer Pure Z-isomer Pure (4Z)-Isomer Fraction Collection->Pure Z-isomer

Caption: Workflow for the separation of isomers by gas chromatography.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation and differentiation of E/Z isomers.[19][20][21]

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Group(4E)-4-Methyl-1,4-heptadiene (Predicted)(4Z)-4-Methyl-1,4-heptadiene (Predicted)
¹H NMR (δ, ppm)
H1 (CH2=)~5.8 (m)~5.8 (m)
H2 (=CH-)~5.0 (m)~5.0 (m)
H3 (-CH2-)~2.7 (d)~2.8 (d)
H5 (=CH-)~5.3 (t)~5.2 (t)
H6 (-CH2-)~2.0 (q)~2.1 (q)
H7 (-CH3)~1.0 (t)~1.0 (t)
4-CH3~1.6 (s)~1.7 (s)
¹³C NMR (δ, ppm)
C1~138~138
C2~115~115
C3~40~33
C4~135~134
C5~125~124
C6~22~21
C7~14~14
4-CH3~16~23

Note: The chemical shifts for the allylic protons (H3) and the methyl group on the double bond (4-CH3), as well as the corresponding carbons (C3 and 4-CH3), are expected to be the most significantly different between the two isomers due to the different steric environments. In the (Z)-isomer, the methyl group and the allyl group are on the same side of the double bond, leading to greater steric compression and a downfield shift for the methyl carbon and an upfield shift for the allylic carbon.

Reaction Mechanisms

Understanding the potential reaction mechanisms of this compound is crucial for predicting its reactivity and for its application in synthesis.

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9][10]

dot

Wittig_Mechanism Ylide R-CH=PPh3 Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Ketone Ketone R'C(=O)R'' Ketone->Oxaphosphetane Alkene R-CH=CR'R'' Oxaphosphetane->Alkene Decomposition PhosphineOxide O=PPh3 Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

The stereoselectivity arises from the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. For non-stabilized ylides, the initial cycloaddition is often kinetically controlled and reversible, leading to the thermodynamically less stable cis-oxaphosphetane which rapidly decomposes to the (Z)-alkene.

Acid-Catalyzed Isomerization

Dienes can undergo isomerization in the presence of acid.[22][23][24][25] This can involve the migration of the double bonds to form a more stable conjugated system. For this compound, acid catalysis could lead to the formation of 4-Methyl-1,3-heptadiene or 4-Methyl-2,4-heptadiene.

dot

Acid_Isomerization This compound This compound Protonation_C1 Protonation at C1 This compound->Protonation_C1 + H+ Protonation_C4 Protonation at C4 This compound->Protonation_C4 + H+ Carbocation_1 Secondary Carbocation Protonation_C1->Carbocation_1 Deprotonation_1 Deprotonation Carbocation_1->Deprotonation_1 4-Methyl-1,3-heptadiene 4-Methyl-1,3-heptadiene Deprotonation_1->4-Methyl-1,3-heptadiene - H+ Carbocation_2 Tertiary Carbocation Protonation_C4->Carbocation_2 Deprotonation_2 Deprotonation Carbocation_2->Deprotonation_2 4-Methyl-2,4-heptadiene 4-Methyl-2,4-heptadiene Deprotonation_2->4-Methyl-2,4-heptadiene - H+

Caption: Potential acid-catalyzed isomerization pathways.

The mechanism involves the protonation of one of the double bonds to form a carbocation, followed by deprotonation at a different position to yield a new alkene. The formation of the more stable conjugated diene is thermodynamically favored.

Conclusion

The isomers of this compound, particularly the (4E) and (4Z) stereoisomers, represent interesting targets for stereoselective synthesis. While specific experimental data for both isomers is limited, established synthetic methodologies such as the Wittig reaction provide a clear pathway for their preparation. Advanced analytical techniques, most notably high-resolution gas chromatography and NMR spectroscopy, are essential for the separation and unambiguous characterization of these isomers. The potential for acid-catalyzed isomerization to more stable conjugated dienes is an important consideration in their handling and in planning synthetic routes. This guide provides a solid foundation for researchers and professionals working with this and related olefinic compounds.

References

An In-depth Technical Guide to the Stereoisomers of Methylheptadienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylheptadienes, a class of unsaturated hydrocarbons with the general formula C8H14, represent a fascinating area of study in stereochemistry. Their structural diversity, arising from the varied positions of the methyl group and the two double bonds, gives rise to a multitude of constitutional isomers. Each of these, in turn, can exhibit a range of stereoisomerism, including enantiomers and diastereomers (both geometric and those with multiple chiral centers). This guide provides a comprehensive analysis of the stereochemical landscape of methylheptadienes, offering insights into their classification, properties, and the experimental methodologies crucial for their synthesis and characterization. Understanding the nuances of these stereoisomers is of paramount importance in fields such as organic synthesis, materials science, and particularly in drug development, where the specific three-dimensional arrangement of a molecule can dictate its biological activity.[1][2][3][4]

Stereoisomer Analysis of Methylheptadiene Constitutional Isomers

The stereochemical complexity of a methylheptadiene isomer is determined by the presence of stereogenic centers, which include chiral carbon atoms and double bonds capable of E/Z isomerism. A chiral carbon is a carbon atom attached to four different groups, giving rise to non-superimposable mirror images called enantiomers. E/Z isomerism, a form of diastereomerism, occurs when there is restricted rotation about a double bond, and each carbon of the double bond is attached to two different groups.

The following table provides a systematic analysis of the number of possible stereoisomers for various constitutional isomers of methylheptadiene. The number of stereoisomers is predicted based on the number of stereogenic centers (n), using the formula 2^n, where n is the sum of the number of chiral centers and the number of double bonds exhibiting E/Z isomerism.

Constitutional IsomerStructureChiral Center(s)E/Z Double Bond(s)Number of Stereogenic Centers (n)Maximum Number of Stereoisomers (2^n)
2-Methyl-1,3-heptadieneCH2=C(CH3)-CH=CH-CH2-CH2-CH301 (C3=C4)12 ((E), (Z))
3-Methyl-1,4-heptadieneCH2=CH-CH(CH3)-CH=CH-CH2-CH31 (C3)1 (C4=C5)24 ((R,E), (S,E), (R,Z), (S,Z))
5-Methyl-1,3-heptadieneCH2=CH-CH=CH-CH(CH3)-CH2-CH31 (C5)1 (C3=C4)24 ((R,E), (S,E), (R,Z), (S,Z))
6-Methyl-1,4-heptadieneCH2=CH-CH2-CH=CH-CH(CH3)201 (C4=C5)12 ((E), (Z))
3-Methyl-2,4-heptadieneCH3-CH=C(CH3)-CH=CH-CH2-CH302 (C2=C3, C4=C5)24 ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z))
6-Methyl-1,5-heptadieneCH2=CH-CH2-CH2-CH=C(CH3)20001
2-Methyl-1,5-heptadieneCH2=C(CH3)-CH2-CH2-CH=CH-CH301 (C5=C6)12 ((E), (Z))
4-Methyl-1,3-heptadieneCH2=CH-CH=C(CH3)-CH2-CH2-CH301 (C3=C4)12 ((E), (Z))

Note: The analysis above is based on the potential for stereoisomerism. The actual existence and stability of all possible stereoisomers may vary.

Quantitative Data on Methylheptadiene Isomers

The physical properties of stereoisomers can differ, although enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light. Diastereomers, however, have distinct physical properties such as boiling point, melting point, and density. The following table summarizes available quantitative data for some methylheptadiene isomers. Data for specific stereoisomers is limited in publicly available databases.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
6-Methyl-1,5-heptadiene[5][6]110.20115-116
2-Methyl-1,5-heptadiene[7]110.20114-115
(5Z)-3-Methyl-1,5-heptadiene[8][9]110.20Not available
4-Methyl-1,3-heptadiene[10]110.20Not available

Note: The lack of extensive experimental data for individual stereoisomers highlights the need for further research in this area.

Experimental Protocols

The synthesis and separation of specific stereoisomers of methylheptadienes require carefully designed experimental protocols.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single or a predominant stereoisomer. For methylheptadienes, this can be achieved through various organic reactions:

  • Wittig Reaction and its Modifications: The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with some degree of stereocontrol. The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z ratio of the resulting alkene. For instance, stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides can be directed towards the Z-isomer under specific conditions.[11]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form the diene system with high stereoselectivity, provided that stereochemically pure precursors are used.[11]

  • Asymmetric Synthesis: For the synthesis of chiral methylheptadienes, asymmetric catalytic methods or the use of chiral auxiliaries can be employed to induce enantioselectivity.

Example Protocol: Stereoselective Synthesis of a (E,E)-3-Methyl-2,4-heptadiene (Conceptual)

  • Objective: To synthesize (2E,4E)-3-methylhepta-2,4-diene.

  • Reaction: A Horner-Wadsworth-Emmons reaction between an appropriate phosphonate ylide and an α,β-unsaturated aldehyde.

  • Reagents:

    • (E)-2-pentenal

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH) in tetrahydrofuran (THF)

    • Methyl iodide

  • Procedure: a. Deprotonation of triethyl phosphonoacetate with NaH in dry THF to form the phosphonate ylide. b. Alkylation of the ylide with methyl iodide to introduce the methyl group. c. Reaction of the methylated ylide with (E)-2-pentenal. The use of a stabilized ylide under these conditions is expected to favor the formation of the (E,E)-diene. d. Work-up and purification by column chromatography.

  • Characterization: The product would be characterized by NMR spectroscopy to confirm the stereochemistry. The coupling constants of the vinylic protons are particularly informative, with larger J-values (typically 12-18 Hz) indicating a trans (E) configuration.[12][13]

Separation of Stereoisomers

The separation of stereoisomers is a critical step in obtaining pure compounds for characterization and further use.

  • Gas Chromatography (GC): For volatile compounds like methylheptadienes, gas chromatography is a highly effective separation technique. Capillary columns with specific stationary phases can resolve constitutional isomers and often diastereomers (E/Z isomers). For the separation of enantiomers, chiral stationary phases are required.[14]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for both analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[15]

  • Chiral Resolution: This classical method involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.[16]

Example Protocol: Chiral Separation of 3-Methyl-1,4-heptadiene Enantiomers by GC (Conceptual)

  • Objective: To separate the (R)- and (S)-enantiomers of 3-methyl-1,4-heptadiene.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

  • Sample Preparation: A solution of the racemic 3-methyl-1,4-heptadiene in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 250 °C

  • Analysis: The two enantiomers are expected to elute at different retention times, allowing for their separation and quantification.

Visualization of Stereoisomer Relationships

The relationships between the different types of stereoisomers can be visualized to better understand their classification.

Stereoisomers cluster_constitutional Constitutional Isomers (Different Connectivity) cluster_stereoisomers Stereoisomers of 3-Methyl-1,4-heptadiene (Same Connectivity, Different Spatial Arrangement) cluster_enantiomers1 Enantiomers (Mirror Images) cluster_enantiomers2 Enantiomers (Mirror Images) 2-Methyl-1,3-heptadiene 2-Methyl-1,3-heptadiene 3-Methyl-1,4-heptadiene 3-Methyl-1,4-heptadiene ... Other Constitutional Isomers (R,E)-3-Methyl-1,4-heptadiene (R,E)-3-Methyl-1,4-heptadiene (R,Z)-3-Methyl-1,4-heptadiene (R,Z)-3-Methyl-1,4-heptadiene (R,E)-3-Methyl-1,4-heptadiene->(R,Z)-3-Methyl-1,4-heptadiene Diastereomers (Not Mirror Images) (S,E)-3-Methyl-1,4-heptadiene (S,E)-3-Methyl-1,4-heptadiene (S,Z)-3-Methyl-1,4-heptadiene (S,Z)-3-Methyl-1,4-heptadiene (S,E)-3-Methyl-1,4-heptadiene->(S,Z)-3-Methyl-1,4-heptadiene Diastereomers (Not Mirror Images)

Classification of Isomers for Methylheptadienes

Biological Activity and Significance in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.[4]

While specific studies on the biological activity of methylheptadiene stereoisomers are not widely reported in the public domain, the principles of stereochemistry in drug action are well-established. The introduction of a methyl group can influence a molecule's binding affinity to a receptor, its metabolic stability, and its pharmacokinetic properties.[17][18] Therefore, the synthesis and biological evaluation of individual stereoisomers of methylheptadienes and their derivatives are essential steps in any drug discovery program.

The following workflow illustrates the general process of investigating the biological activity of stereoisomers in a drug development context.

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation Racemic_Synthesis Racemic Synthesis of Methylheptadiene Derivative Separation Separation of Stereoisomers (e.g., Chiral HPLC) Racemic_Synthesis->Separation Stereoselective_Synthesis Stereoselective Synthesis Pure_Stereoisomers Pure Stereoisomers (R,S,E,Z) Stereoselective_Synthesis->Pure_Stereoisomers Separation->Pure_Stereoisomers In_Vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) Pure_Stereoisomers->In_Vitro Test each isomer In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo->ADMET Lead_Optimization Lead Optimization & Preclinical Development ADMET->Lead_Optimization Identify lead stereoisomer

References

Methodological & Application

Application Notes on the Synthesis of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1,4-heptadiene is a diene of interest in synthetic organic chemistry, potentially serving as a monomer for polymerization or as an intermediate in the synthesis of more complex molecules. Its structure contains two double bonds, one of which is trisubstituted, making it a versatile building block. The Wittig reaction is a robust and widely-used method for the stereoselective synthesis of alkenes from aldehydes or ketones. It offers a significant advantage in that the position of the new carbon-carbon double bond is unambiguously determined. This protocol details a two-step synthesis of this compound, commencing with the preparation of a phosphonium ylide precursor followed by its reaction with a ketone.

Synthetic Strategy

The synthesis is accomplished via a Wittig olefination. The retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C4=C5 double bond. This leads to two synthons: a C3 allyl nucleophile and a C5 keto-electrophile. These correspond to an allyl-substituted Wittig reagent and 2-pentanone, respectively.

The overall synthesis is a two-step process:

  • Preparation of the Phosphonium Salt: Allyl bromide is reacted with triphenylphosphine in an SN2 reaction to form the stable allyltriphenylphosphonium bromide salt.

  • Wittig Reaction: The phosphonium salt is deprotonated with a strong base, n-butyllithium, to generate the corresponding phosphorus ylide in situ. This highly nucleophilic ylide then reacts with 2-pentanone. The reaction proceeds through a betaine intermediate which collapses to an oxaphosphetane, subsequently decomposing to yield the desired this compound and triphenylphosphine oxide as a byproduct.

Data Presentation

Table 1: Reagents and Stoichiometry

Reagent/ProductMolecular FormulaMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsVolume/Mass
Step 1: Phosphonium Salt Formation
TriphenylphosphineC₁₈H₁₅P262.29-20.01.05.25 g
Allyl bromideC₃H₅Br120.981.39822.01.11.85 mL
Toluene (anhydrous)C₇H₈92.140.867--50 mL
Step 2: Wittig Reaction
Allyltriphenylphosphonium bromideC₂₁H₂₀BrP383.27-20.01.07.67 g
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06-20.01.08.0 mL
2-PentanoneC₅H₁₀O86.130.80920.01.02.13 mL
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.110.889--100 mL
Product
This compoundC₈H₁₄110.20~0.7514.0 (Theor.)-1.54 g

Note: The yield of this compound is estimated at 70% for the purpose of this table.

Table 2: Product Characterization Data for this compound

PropertyData
Molecular Weight 110.20 g/mol
Appearance Colorless liquid
Boiling Point ~115-120 °C (estimated)
¹H NMR (CDCl₃, ppm) Expected chemical shifts: δ 5.60-5.90 (m, 1H, -CH=CH₂), 5.20-5.40 (t, 1H, C=CH-CH₂), 4.90-5.10 (m, 2H, -CH=CH₂), 2.70-2.85 (d, 2H, =C-CH₂-C=), 1.95-2.10 (q, 2H, -CH₂-CH₃), 1.60-1.70 (s, 3H, =C-CH₃), 0.90-1.05 (t, 3H, -CH₂-CH₃).
¹³C NMR (CDCl₃, ppm) Expected chemical shifts: δ 138-142 (-CH=CH₂), 130-135 (C=CH-), 125-130 (-C(CH₃)=), 114-118 (-CH=CH₂), 35-40 (=C-CH₂-C=), 25-30 (-CH₂-CH₃), 15-20 (=C-CH₃), 12-15 (-CH₂-CH₃).
IR (cm⁻¹) Expected characteristic peaks: ~3075 (C-H stretch, vinyl), ~2960, 2925, 2870 (C-H stretch, alkyl), ~1640 (C=C stretch), ~990 and ~910 (C-H bend, vinyl out-of-plane).[1]
Mass Spectrum (m/z) Molecular ion (M⁺) at 110. Key fragments expected from allylic cleavage.[2]

Experimental Protocols

Materials and Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Reagents

  • Triphenylphosphine (PPh₃)

  • Allyl bromide

  • Toluene, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • 2-Pentanone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Synthesis of Allyltriphenylphosphonium Bromide

  • Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere. The apparatus should be flame-dried before use to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add triphenylphosphine (5.25 g, 20.0 mmol) and 50 mL of anhydrous toluene. Stir the mixture until the triphenylphosphine has completely dissolved.

  • Addition of Allyl Bromide: Add allyl bromide (1.85 mL, 22.0 mmol) to the solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18-24 hours. A white precipitate of the phosphonium salt will form during this time.

  • Isolation of the Salt: Cool the mixture to room temperature. Collect the white solid by vacuum filtration.

  • Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the allyltriphenylphosphonium bromide salt under vacuum to yield a fine white powder. The product can be used in the next step without further purification.

Protocol 2: Wittig Reaction for the Synthesis of this compound

  • Setup: Assemble a 500 mL flame-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Phosphonium Salt Suspension: Add the dried allyltriphenylphosphonium bromide (7.67 g, 20.0 mmol) to the flask. Add 100 mL of anhydrous THF via cannula or syringe. Stir to create a suspension.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20.0 mmol) dropwise via syringe over 15 minutes. A deep red or orange color will develop, indicating the formation of the phosphorus ylide.

  • Stirring: Allow the ylide solution to stir at 0 °C for 1 hour.

  • Addition of Ketone: Slowly add 2-pentanone (2.13 mL, 20.0 mmol) dropwise via syringe to the ylide solution at 0 °C. The deep color of the ylide will fade as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvents by rotary evaporation. A semi-solid mixture containing the product and triphenylphosphine oxide will remain.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 115-120 °C. Alternatively, for higher purity, column chromatography on silica gel using hexane as the eluent can be performed, though triphenylphosphine oxide can be difficult to separate completely this way. Distillation is generally preferred for this volatile product.

Visualization of Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction & Purification PPh3 Triphenylphosphine Step1_Reaction Reflux (18-24h) PPh3->Step1_Reaction AllylBr Allyl Bromide AllylBr->Step1_Reaction Toluene Anhydrous Toluene Toluene->Step1_Reaction Salt_Precipitate White Precipitate (Phosphonium Salt) Step1_Reaction->Salt_Precipitate Filtration Vacuum Filtration & Washing (Et₂O) Salt_Precipitate->Filtration Phosphonium_Salt Allyltriphenylphosphonium Bromide Filtration->Phosphonium_Salt Phosphonium_Salt_Input Allyltriphenylphosphonium Bromide Phosphonium_Salt->Phosphonium_Salt_Input Ylide_Formation Ylide Formation (Deep Red Solution) Phosphonium_Salt_Input->Ylide_Formation THF Anhydrous THF THF->Ylide_Formation nBuLi n-Butyllithium (0°C) nBuLi->Ylide_Formation Wittig_Reaction Wittig Reaction (RT, 4-6h) Ylide_Formation->Wittig_Reaction Pentanone 2-Pentanone Pentanone->Wittig_Reaction Quench Quench (aq. NH₄Cl) Wittig_Reaction->Quench Extraction Extraction (Et₂O) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Crude_Product Crude Product (Diene + Ph₃P=O) Evaporation->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

References

Applications of 4-Methyl-1,4-heptadiene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-heptadiene is a versatile, non-conjugated diene that serves as a valuable building block in organic synthesis. Its two double bonds, one terminal and one internal and trisubstituted, offer differential reactivity, allowing for selective transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key organic reactions, including cycloadditions and ring-closing metathesis. These applications are particularly relevant for the construction of complex carbocyclic and heterocyclic frameworks found in natural products and pharmaceutically active compounds.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. This approach offers good control over the position of the newly formed double bond. The overall synthetic strategy is a two-step process starting from the commercially available allyl bromide and pentan-2-one.

allyl_bromide Allyl Bromide phosphonium_salt Allyltriphenylphosphonium Bromide allyl_bromide->phosphonium_salt Toluene, reflux triphenylphosphine Triphenylphosphine triphenylphosphine->phosphonium_salt ylide Allylidenetriphenylphosphorane (Ylide) phosphonium_salt->ylide THF base Strong Base (e.g., n-BuLi) base->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction pentan_2_one Pentan-2-one pentan_2_one->wittig_reaction product This compound wittig_reaction->product triphenylphosphine_oxide Triphenylphosphine Oxide wittig_reaction->triphenylphosphine_oxide

Fig. 1: Synthetic pathway for this compound via Wittig reaction.
Experimental Protocols

Step 1: Synthesis of Allyltriphenylphosphonium Bromide

This procedure outlines the preparation of the phosphonium salt, a crucial precursor for the Wittig reagent.[1]

Materials:

  • Triphenylphosphine (P(C₆H₅)₃)

  • Allyl bromide (CH₂=CHCH₂Br)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add allyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield allyltriphenylphosphonium bromide.

Step 2: Wittig Reaction to form this compound

This protocol describes the formation of the ylide and its subsequent reaction with pentan-2-one to yield the target diene.[2][3]

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • Pentan-2-one (CH₃COCH₂CH₂CH₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend allyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution (1.0 eq) dropwise to the stirred suspension. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Add a solution of pentan-2-one (1.1 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Reactant Molar Mass ( g/mol ) Equivalents Amount
Allyltriphenylphosphonium Bromide383.271.0Varies
n-Butyllithium (1.6 M in hexanes)64.061.0Varies
Pentan-2-one86.131.1Varies
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
This compound110.20Varies60-70%

Applications in Organic Synthesis

The unique structure of this compound allows it to participate in a variety of synthetic transformations. Below are detailed application notes for its use in cycloaddition and ring-closing metathesis reactions.

Diels-Alder [4+2] Cycloaddition

The terminal double bond of this compound can act as a dienophile in Diels-Alder reactions, providing access to substituted cyclohexene derivatives. The internal double bond is generally less reactive in this context due to steric hindrance.

diene This compound cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Diene (e.g., Cyclopentadiene) dienophile->cycloaddition product Cycloadduct cycloaddition->product

Fig. 2: Diels-Alder reaction of this compound.

Application Note: This reaction is useful for the rapid construction of bicyclic systems. The resulting cyclohexene ring can be further functionalized, making this a powerful tool in the synthesis of natural products and complex organic molecules. The regioselectivity of the reaction is influenced by the electronic nature of the diene used.

Experimental Protocol: [4+2] Cycloaddition with Cyclopentadiene

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Anhydrous toluene

  • Hydroquinone (as a polymerization inhibitor)

Procedure:

  • In a pressure tube, dissolve this compound (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene.

  • Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 180-200 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the Diels-Alder adduct.

Reactant Molar Mass ( g/mol ) Equivalents Yield
This compound110.201.0-
Cyclopentadiene66.101.250-60%
Ring-Closing Metathesis (RCM)

To utilize this compound in RCM, it must first be functionalized to introduce a second terminal alkene. This can be achieved, for example, by cross-metathesis with an excess of a simple terminal alkene like ethylene, followed by further synthetic modifications. A more direct approach involves starting with a precursor that already contains two terminal double bonds. However, for the purpose of illustrating the utility of the this compound scaffold, we will consider a derivative.

Application Note: Ring-closing metathesis is a powerful method for the synthesis of cyclic compounds, particularly macrocycles, which are prevalent in many biologically active natural products.[4][5][6] The substitution pattern around the double bonds of the diene precursor influences the efficiency and stereoselectivity of the RCM reaction.

Illustrative Workflow for RCM Application:

start This compound Derivative (with two terminal alkenes) rcm Ring-Closing Metathesis start->rcm catalyst Grubbs' Catalyst catalyst->rcm product Cyclic Product rcm->product ethylene Ethylene (byproduct) rcm->ethylene

Fig. 3: Ring-closing metathesis of a this compound derivative.

Experimental Protocol: RCM of a Diallylated Derivative (Hypothetical Example)

This protocol describes a general procedure for the RCM of a hypothetical diene derived from the this compound core structure, which has been modified to possess two terminal alkene moieties.

Materials:

  • Diallylated this compound derivative

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the diallylated substrate (1.0 eq) in anhydrous, degassed DCM to make a 0.01 M solution in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclic product.

Reactant Equivalents Catalyst Loading (mol%) Typical Yield
Diallylated Substrate1.0570-90%

Conclusion

This compound is a readily accessible and synthetically useful building block. The protocols provided herein for its synthesis via the Wittig reaction and its application in cycloaddition and as a scaffold for ring-closing metathesis demonstrate its potential for the construction of diverse and complex molecular architectures. These methods offer researchers in organic synthesis and drug development valuable tools for the efficient creation of novel compounds. Further exploration of the differential reactivity of its two double bonds will undoubtedly lead to even more innovative synthetic applications.

References

Application Notes and Protocols: Polymerization of 4-Methyl-1-Pentene for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While initial investigations into the polymerization of 4-methyl-1,4-heptadiene were considered, a comprehensive literature review revealed a significant lack of published research on its use as a monomer. In contrast, the structurally similar α-olefin, 4-methyl-1-pentene (4M1P), is a well-established monomer used in the industrial production of high-performance polymers. Poly(4-methyl-1-pentene) (PMP) is a thermoplastic crystalline resin with a unique combination of properties, including low density, high transparency, excellent gas permeability, and good mechanical and chemical resistance.[1][2][3] These characteristics make it a material of great interest in various fields, from medical devices to gas separation membranes.[1][2][4] This document provides detailed application notes and experimental protocols for the synthesis of PMP, targeting researchers, scientists, and drug development professionals.

Monomer: 4-Methyl-1-Pentene (4M1P)

4-Methyl-1-pentene is the monomer used for the synthesis of PMP. It is primarily produced through the dimerization of propylene. The resulting polymer, PMP, is known for its isotactic structure, which leads to its crystalline nature and unique properties.[1]

Polymerization of 4-Methyl-1-Pentene

The polymerization of 4M1P is typically achieved through coordination polymerization using various catalyst systems. The choice of catalyst is critical as it determines the stereoregularity (tacticity) of the polymer, which in turn influences its physical and mechanical properties.[1] The most common catalyst systems are:

  • Ziegler-Natta Catalysts: These are traditional catalysts used for the industrial production of isotactic PMP.[1][5] They are typically based on titanium compounds.[4][6]

  • Metallocene Catalysts: These are single-site catalysts that offer better control over the polymer's molecular weight and stereostructure, allowing for the synthesis of both isotactic and syndiotactic PMP.[4][5][6]

  • Post-Metallocene Catalysts: These catalysts also provide high control over the polymer structure and are effective in producing highly isotactic PMP.[1]

Properties of Poly(4-methyl-1-pentene) (PMP)

PMP exhibits a range of desirable properties that make it suitable for specialized applications:

PropertyValueReference
Density~0.83 g/cm³[1]
Melting Point~240 °C[4]
Glass Transition Temperature~35 °C[4]
Transparency>90%[2]

One of the most remarkable features of PMP is that its crystalline phase has a lower density than its amorphous phase, which contributes to its high transparency.[1][4]

Applications

The unique properties of PMP have led to its use in several high-performance applications:

  • Medical Devices: Due to its high gas permeability and excellent biocompatibility, PMP is used in the fabrication of hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) systems.[1][2][3][4]

  • Laboratory and Medical Equipment: Its high transparency and heat resistance make it suitable for various laboratory and medical apparatus.[5]

  • Gas Separation Membranes: The high gas permeability of PMP makes it a candidate for gas separation applications.[1][4]

  • Optical and Electronic Materials: Its low dielectric constant and high transparency are advantageous in these fields.[1][2]

Experimental Protocols

The following protocols are based on documented procedures for the polymerization of 4-methyl-1-pentene using metallocene catalysts.

Protocol 1: Syndiospecific Polymerization of 4-Methyl-1-Pentene

This protocol describes the synthesis of syndiotactic poly(4-methyl-1-pentene) (sP4M1P) which can be further functionalized.[5]

Materials:

  • 4-methyl-1-pentene (4M1P)

  • Toluene

  • Methylaluminoxane (MAO)

  • Me₂C(Cp)(Flu)ZrCl₂ (syndiospecific metallocene catalyst)

  • Triethylaluminum (TEA)

  • Oxygen

  • Hydrogen peroxide (30% in H₂O)

  • Methanol

Procedure:

  • A reactor is charged with 30 mL of toluene, 5.0 mmol of MAO, and 2.5 µmol of Me₂C(Cp)(Flu)ZrCl₂ under a nitrogen atmosphere at 20 °C.

  • The mixture is stirred for 5 minutes.

  • 2.0 mmol of TEA is added, followed by 2 mL of 4M1P to initiate the polymerization.

  • The polymerization is conducted at 20 °C for 24 hours.

  • The polymer solution is then treated with oxygen at a flow rate of 12 mL/min for 1 hour.

  • 4 mL of H₂O₂ (30% in H₂O) is added, and the solution is stirred at room temperature for 30 minutes.

  • The polymer is precipitated by adding excess methanol (ca. 40 mL).

  • The resulting white precipitate of hydroxyl-capped sP4M1P is isolated by filtration and dried under vacuum.

Characterization:

The molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) of the resulting polymer can be determined by gel permeation chromatography (GPC). The structure and end-groups can be analyzed using ¹H-NMR spectroscopy.[5]

Protocol 2: Isospecific Homo- and Copolymerization of 4-Methyl-1-Pentene

This protocol outlines the general procedure for the synthesis of isotactic PMP.[4][6]

Materials:

  • 4-methyl-1-pentene (4M1P)

  • Toluene

  • Methylaluminoxane (MAO)

  • Isospecific metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

Procedure:

  • In a glovebox, a glass reactor is charged with a specific amount of MAO and toluene.

  • The desired amount of the metallocene catalyst is added to the MAO solution.

  • The reactor is taken out of the glovebox and placed in a thermostat bath at the desired polymerization temperature.

  • The monomer, 4M1P, is then injected into the reactor to start the polymerization.

  • After the desired polymerization time, the reaction is terminated by adding acidified methanol.

  • The polymer is washed with methanol and dried in a vacuum oven.

Quantitative Data from Polymerization Experiments

The following table summarizes representative data from the polymerization of 4M1P using different metallocene catalysts.

CatalystMonomer(s)T (°C)Yield (g)Mₙ ( g/mol )Mₙ/MₙTₘ (°C)
Me₂C(Cp)(Flu)ZrCl₂/MAO/TEA4M1P200.5398901.65-
Syndiospecific metallocene4M1P----149, 246
Isospecific metallocene4M1P----208, 281

Note: The data is compiled from different sources and reaction conditions may vary. Tₘ represents the melting temperature.

Diagrams

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Isolation cluster_char Characterization cat_prep Charge Reactor with Toluene, MAO, and Metallocene Catalyst initiation Initiate Polymerization with 4M1P cat_prep->initiation polymerization Conduct Polymerization (e.g., 20°C, 24h) initiation->polymerization termination Terminate Reaction (e.g., with O2/H2O2 or acidified Methanol) polymerization->termination precipitation Precipitate Polymer (add Methanol) termination->precipitation isolation Isolate and Dry Polymer precipitation->isolation gpc GPC (Mn, Mw/Mn) isolation->gpc nmr NMR (Structure) isolation->nmr dsc DSC (Tm) isolation->dsc

Caption: General workflow for the synthesis and characterization of poly(4-methyl-1-pentene).

catalyst_to_polymer cluster_catalysts Catalyst Systems cluster_polymers Resulting Polymers monomer 4-Methyl-1-Pentene (Monomer) ziegler Ziegler-Natta monomer->ziegler metallocene Metallocene monomer->metallocene post_metallocene Post-Metallocene monomer->post_metallocene isotactic Isotactic PMP ziegler->isotactic Mainly metallocene->isotactic syndiotactic Syndiotactic PMP metallocene->syndiotactic post_metallocene->isotactic

Caption: Relationship between catalyst systems and the resulting polymer tacticity.

References

Application Notes and Protocols for 4-Methyl-1,4-heptadiene in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-heptadiene is a versatile diene hydrocarbon that serves as a valuable building block in the synthesis of a variety of fine chemicals. Its strategic placement of double bonds allows for a range of chemical transformations, making it a key intermediate in the production of fragrances, pharmaceutical intermediates, and other specialty organic compounds. This document provides an overview of its applications and detailed protocols for its synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
CAS Number 13857-55-1[1]
Boiling Point 115-116 °C
Density 0.745 g/cm³
Appearance Colorless liquid

Applications in Fine Chemical Manufacturing

Due to its reactive diene structure, this compound is a precursor for various complex molecules.

Fragrance Intermediates

Dienes are common precursors in the synthesis of terpenoids and other fragrance compounds. While specific industrial pathways for this compound are often proprietary, its structure is analogous to precursors used in the synthesis of damascone-type molecules, which are important rose-scented ketones. The diene can undergo reactions such as the Diels-Alder reaction or hydroformylation to introduce functional groups and build the carbon skeleton of desired fragrance molecules.

Pharmaceutical Building Blocks

In drug development, diene structures are utilized for the construction of carbocyclic and heterocyclic ring systems present in many active pharmaceutical ingredients (APIs). This compound can serve as a starting material for the synthesis of substituted heptanes and other aliphatic chains that are incorporated into larger drug molecules. For instance, its derivatives could potentially be used in the synthesis of analogues of natural products like artemisinin, a potent antimalarial drug, by providing a C8 building block for further elaboration.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established organic chemistry reactions and can be adapted for specific laboratory settings.

Protocol 1: Synthesis via Grignard Reaction

This protocol describes a plausible synthesis of this compound from 2-butanone and allyl bromide via a Grignard reaction, followed by dehydration.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 2-butanone 2-Butanone intermediate_alkoxide Magnesium Alkoxide Intermediate 2-butanone->intermediate_alkoxide Nucleophilic Attack allyl_bromide Allyl Bromide Mg_ether Mg, Dry Ether allyl_grignard Allylmagnesium Bromide Mg_ether->allyl_grignard Formation of Grignard Reagent H3O_plus_workup H₃O⁺ Workup tertiary_alcohol 4-Methyl-1-hepten-4-ol H3O_plus_workup->tertiary_alcohol Protonation tertiary_alcohol_2 4-Methyl-1-hepten-4-ol acid_catalyst Acid Catalyst (e.g., H₂SO₄), Heat product This compound acid_catalyst->product Elimination

Caption: Synthesis of this compound via Grignard Reaction and Dehydration.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • 2-Butanone

  • Concentrated sulfuric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Dehydration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol (4-methyl-1-hepten-4-ol). Add a catalytic amount of concentrated sulfuric acid to the crude alcohol and heat to distill the product, this compound.

  • Purification: The collected distillate can be further purified by fractional distillation.

Quantitative Data (Expected):

ReactantMolar Eq.Theoretical Yield (g)Expected Yield (%)
Magnesium1.2--
Allyl bromide1.1--
2-Butanone1.0110.2060-70
Protocol 2: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound using a Wittig reaction between the ylide derived from allyltriphenylphosphonium bromide and 2-pentanone.

Reaction Scheme:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction allyl_bromide Allyl Bromide phosphonium_salt Allyltriphenylphosphonium Bromide allyl_bromide->phosphonium_salt SN2 Reaction PPh3 Triphenylphosphine strong_base Strong Base (e.g., n-BuLi) ylide Allylidenetriphenylphosphorane (Wittig Ylide) strong_base->ylide Deprotonation ylide_2 Wittig Ylide betaine Betaine Intermediate ylide_2->betaine Nucleophilic Attack 2_pentanone 2-Pentanone oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide

Caption: Synthesis of this compound via the Wittig Reaction.

Materials:

  • Allyl bromide

  • Triphenylphosphine

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Pentanone

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene. Add allyl bromide and reflux the mixture for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated allyltriphenylphosphonium bromide by filtration. Wash the salt with cold toluene and dry under vacuum.

  • Ylide Formation: Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of n-BuLi in hexanes via syringe. Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep red/orange, indicating ylide formation.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of 2-pentanone in anhydrous diethyl ether. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to separate the product from the triphenylphosphine oxide byproduct.

Quantitative Data (Expected):

ReactantMolar Eq.Theoretical Yield (g)Expected Yield (%)
Allyltriphenylphosphonium bromide1.1--
n-Butyllithium1.1--
2-Pentanone1.0110.2050-60

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final product and its potential applications.

G cluster_synthesis Synthesis of this compound cluster_application Applications in Fine Chemical Manufacturing Starting_Materials Simple Precursors (e.g., 2-Butanone, Allyl Bromide, 2-Pentanone) Synthesis_Methods Synthetic Routes (Grignard, Wittig) Starting_Materials->Synthesis_Methods Product This compound Synthesis_Methods->Product Intermediate This compound Functionalization Chemical Transformations (Diels-Alder, Hydroformylation, etc.) Intermediate->Functionalization Fine_Chemicals Fine Chemicals Functionalization->Fine_Chemicals Fragrances Fragrance Compounds (e.g., Damascone analogues) Fine_Chemicals->Fragrances Pharmaceuticals Pharmaceutical Intermediates Fine_Chemicals->Pharmaceuticals

References

Application Notes and Protocols for Reactions Involving 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 4-Methyl-1,4-heptadiene. This versatile diene serves as a valuable building block in organic synthesis and polymer chemistry. The following sections detail reaction mechanisms, experimental procedures, and quantitative data for olefin metathesis, polymerization, and oxidation reactions.

Olefin Metathesis: Cross-Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments.[1] For a non-conjugated diene like this compound, cross-metathesis with a suitable olefin partner can be selectively achieved at the less sterically hindered terminal double bond. Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly effective for these transformations due to their high activity and functional group tolerance.[2]

Signaling Pathway: Olefin Metathesis Catalytic Cycle

The accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate.[1][3]

Olefin Metathesis cluster_0 Catalytic Cycle Ru_Carbene [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane [2+2] Cycloaddition + Alkene Alkene R²CH=CH₂ New_Ru_Carbene [Ru]=CHR² Metallacyclobutane->New_Ru_Carbene [2+2] Cycloreversion New_Alkene R¹CH=CH₂ Substrate_Alkene This compound New_Ru_Carbene->Substrate_Alkene Reaction with Substrate Final_Product Cross-Metathesis Product Substrate_Alkene->Final_Product Further Metathesis Steps

Caption: Catalytic cycle of olefin metathesis.

Experimental Protocol: Cross-Metathesis with Methyl Acrylate

This protocol describes a general procedure for the cross-metathesis of this compound with methyl acrylate using a second-generation Grubbs catalyst.

Materials:

  • This compound

  • Methyl acrylate

  • Grubbs II catalyst or Hoveyda-Grubbs II catalyst

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous solvent (DCM or toluene) to a concentration of 0.1 M.

  • Add the cross-metathesis partner, for instance methyl acrylate (1.2 eq).[2]

  • Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Grubbs-type catalyst (e.g., Hoveyda-Grubbs II catalyst, 1-5 mol%).[2]

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 40-60°C) with constant stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • To quench the reaction and facilitate the removal of the ruthenium catalyst, add a few drops of ethyl vinyl ether and stir the mixture for 30 minutes.[2]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: Catalyst Screening for Cross-Metathesis

The following table summarizes typical results for catalyst screening in cross-metathesis reactions of dienes with electron-deficient olefins. Note that specific data for this compound is limited; the data presented is for a structurally similar diene, 4-methylidenehept-1-ene, with methyl acrylate.[2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Cross-Product (%)
1Grubbs II (5)Dichloromethane40128570
2Hoveyda-Grubbs II (5)Toluene6089588

Polymerization Reactions

This compound can undergo polymerization through various mechanisms, including Ziegler-Natta, cationic, and free-radical polymerization, to produce polymers with distinct properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used for the stereospecific polymerization of α-olefins.[4][5] This method can be applied to produce polymers with controlled tacticity from this compound.

The Cossee-Arlman mechanism describes the chain growth in Ziegler-Natta polymerization, involving the coordination of the alkene to a vacant site on the titanium catalyst followed by insertion into the titanium-carbon bond.[4]

Ziegler-Natta Polymerization cluster_1 Ziegler-Natta Mechanism Active_Center [Ti]-R (Active Center) Monomer_Coordination Monomer Coordination Active_Center->Monomer_Coordination Coordination Insertion Migratory Insertion Monomer_Coordination->Insertion Monomer This compound Chain_Growth [Ti]-Polymer Chain Insertion->Chain_Growth Polymer Poly(this compound) Chain_Growth->Polymer Termination

Caption: Ziegler-Natta polymerization mechanism.

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄) or other titanium-based catalyst

  • Triethylaluminum (Al(C₂H₅)₃) or other organoaluminum co-catalyst

  • Anhydrous heptane or toluene (solvent)

  • Methanol (for quenching)

  • Standard polymerization reactor and inert atmosphere setup

Procedure:

  • Set up a polymerization reactor under a dry, inert atmosphere (nitrogen or argon).

  • Charge the reactor with the anhydrous solvent and the monomer, this compound.

  • Introduce the Ziegler-Natta catalyst components. Typically, the organoaluminum co-catalyst (e.g., triethylaluminum) is added first, followed by the titanium catalyst (e.g., TiCl₄). The ratio of Al/Ti is a critical parameter to control.

  • Maintain the reaction at a controlled temperature (e.g., 20-70°C) with vigorous stirring.

  • Monitor the polymerization progress by observing the increase in viscosity or by sampling and analyzing the polymer molecular weight.

  • After the desired polymerization time, quench the reaction by adding methanol. This will deactivate the catalyst and precipitate the polymer.

  • Filter the polymer, wash it with methanol to remove catalyst residues, and dry it under vacuum.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for alkenes with electron-donating groups.[6] The internal double bond of this compound, being more substituted, is more nucleophilic and thus more susceptible to cationic initiation.

Cationic polymerization proceeds through initiation, propagation, and termination steps, with a carbocation as the propagating species.[6]

Cationic Polymerization cluster_2 Cationic Polymerization Steps Initiation Initiation (Formation of Carbocation) Propagation Propagation (Addition of Monomers) Initiation->Propagation Termination Termination (Chain Transfer/Combination) Propagation->Termination Polymer Polymer Termination->Polymer Initiator Initiator (e.g., BF₃·OEt₂) Initiator->Initiation Monomer This compound Monomer->Initiation

Caption: Steps in cationic polymerization.

Materials:

  • This compound (monomer)

  • Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, SnCl₄)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

  • Protic co-initiator (e.g., a trace of water)

  • Methanol (for quenching)

  • Standard polymerization glassware and inert atmosphere setup

Procedure:

  • Under a dry, inert atmosphere, cool a solution of this compound in the chosen anhydrous solvent to the desired reaction temperature (typically low, e.g., -78°C to 0°C).

  • In a separate flask, prepare a solution of the Lewis acid initiator in the same solvent.

  • Slowly add the initiator solution to the stirred monomer solution. The presence of a protic co-initiator is often necessary to generate the initiating carbocation.

  • Maintain the reaction at a low temperature to control the polymerization rate and minimize side reactions.

  • After the desired time, terminate the polymerization by adding a quenching agent like methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash, and dry under vacuum.

Oxidation Reactions

The double bonds in this compound can be selectively oxidized to introduce various functional groups. Key oxidation reactions include epoxidation and hydroboration-oxidation.

Epoxidation

Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts an alkene to an epoxide.[7] The more electron-rich, trisubstituted double bond of this compound is expected to react preferentially.

The epoxidation reaction with a peroxy acid is a concerted process where the oxygen atom is transferred to the double bond in a single step.[8]

Epoxidation cluster_3 Epoxidation Mechanism Alkene This compound Transition_State Concerted Transition State Alkene->Transition_State mCPBA m-CPBA mCPBA->Transition_State Epoxide Epoxide Product Transition_State->Epoxide Byproduct m-Chlorobenzoic Acid Transition_State->Byproduct

Caption: Concerted mechanism of epoxidation.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or chloroform (CHCl₃) as solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data: Oxidation Reactions
SubstrateReactionReagentsYield (%)Selectivity
1-OcteneEpoxidationm-CPBA>95Epoxide
1-MethylcyclohexeneEpoxidationm-CPBA~90Epoxide
1-HexeneHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH>901-Hexanol
1-MethylcyclopenteneHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH>95trans-2-Methylcyclopentanol

References

Application Notes and Protocols for Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Diels-Alder Reactions with Conjugated Dienes: A Representative Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction involves the concerted interaction between a conjugated diene (a system with two double bonds separated by a single bond) and a dienophile (typically an alkene or alkyne).[1] The high degree of stereospecificity and regioselectivity makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3][4]

Important Note on Diene Selection: The requested diene, 4-Methyl-1,4-heptadiene, is not a suitable substrate for the Diels-Alder reaction. This is because it is an isolated diene, with its double bonds at the 1 and 4 positions, separated by two single bonds. The Diels-Alder reaction mechanism requires a conjugated 1,3-diene system to form the necessary cyclic transition state.[5] Therefore, this document will provide a general methodology and application notes for a representative Diels-Alder reaction using a suitable conjugated diene, (3E,5E)-octa-3,5-diene, which has a similar carbon backbone.

Reaction Principle

The Diels-Alder reaction is a concerted process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[1] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can accelerate the reaction by decreasing the HOMO-LUMO energy gap.[1][5][6][7]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Conjugated Diene (Electron Rich) TS Cyclic Transition State Diene->TS + Dienophile Dienophile (Electron Poor) Dienophile->TS Product Cyclohexene Derivative TS->Product [4+2] Cycloaddition

Representative Reaction: (3E,5E)-octa-3,5-diene with Maleic Anhydride

This section details the Diels-Alder reaction between (3E,5E)-octa-3,5-diene and maleic anhydride, a common and highly reactive dienophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3E,5E)-octa-3,5-diene≥95%Sigma-AldrichStore under nitrogen.
Maleic Anhydride≥99%Acros OrganicsCorrosive. Handle with care.
TolueneAnhydrousFisher ScientificDry solvent is crucial for optimal results.
Ethyl AcetateACS GradeVWRFor recrystallization.
HexanesACS GradeVWRFor recrystallization.
Round-bottom flask (50 mL)--Flame-dried before use.
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter paper--For product isolation.
Experimental Protocol

A general procedure for this type of reaction is as follows, drawing on standard laboratory techniques for Diels-Alder reactions.[8][9]

  • Preparation: A 50 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under a stream of nitrogen to remove any residual moisture.

  • Charging the Flask: The flask is allowed to cool to room temperature. (3E,5E)-octa-3,5-diene (1.10 g, 10.0 mmol) and maleic anhydride (0.98 g, 10.0 mmol) are added to the flask.

  • Solvent Addition: Anhydrous toluene (20 mL) is added to the flask, and the mixture is stirred to dissolve the solids.

  • Reaction: A reflux condenser is attached to the flask, and the apparatus is placed in a heating mantle. The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 4 hours.

  • Cooling and Crystallization: After 4 hours, the heating mantle is removed, and the flask is allowed to cool to room temperature. The flask is then placed in an ice bath for 30 minutes to induce crystallization of the product.

  • Isolation: The resulting crystals are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold ethyl acetate.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the pure Diels-Alder adduct.

  • Drying and Characterization: The purified crystals are dried under vacuum. The final product is characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Experimental_Workflow A 1. Flame-dry 50 mL RBF B 2. Add (3E,5E)-octa-3,5-diene and Maleic Anhydride A->B C 3. Add 20 mL Anhydrous Toluene B->C D 4. Heat to Reflux (110°C) for 4h C->D E 5. Cool to Room Temperature, then Ice Bath D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize Product G->H

Data Presentation

The following table summarizes expected outcomes for the reaction of various substituted dienes with maleic anhydride under thermal conditions. Yields and stereoselectivity are representative and can be influenced by reaction conditions.

DieneDienophileProduct StereochemistryTypical YieldReference
1,3-ButadieneMaleic Anhydridecis>90%General Knowledge
IsopreneMaleic Anhydrideendo major isomer~85%[10]
CyclopentadieneMaleic Anhydrideendo major isomer>95%[6]
(3E,5E)-octa-3,5-dieneMaleic Anhydrideendo expectedHighN/A

Influence of Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acid catalysts.[10][11][12] Lewis acids coordinate to the dienophile, typically at a carbonyl oxygen, which lowers the energy of the dienophile's LUMO, thereby accelerating the reaction.[1][13]

Lewis_Acid_Catalysis cluster_reactants Reactants Dienophile Dienophile (e.g., Maleic Anhydride) Activated_Dienophile Activated Dienophile-Lewis Acid Complex (Lower LUMO Energy) Dienophile->Activated_Dienophile LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activated_Dienophile Product Diels-Alder Adduct Activated_Dienophile->Product + Diene Diene Diene

Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: A 50 mL round-bottom flask is flame-dried and cooled under nitrogen.

  • Dienophile-Catalyst Complex Formation: Anhydrous toluene (10 mL) and maleic anhydride (0.98 g, 10.0 mmol) are added. The flask is cooled to 0°C in an ice bath. Aluminum chloride (AlCl₃, 1.33 g, 10.0 mmol) is added portion-wise with stirring. The mixture is stirred at 0°C for 15 minutes.

  • Diene Addition: A solution of (3E,5E)-octa-3,5-diene (1.10 g, 10.0 mmol) in anhydrous toluene (10 mL) is added dropwise to the reaction mixture at 0°C.

  • Reaction: The reaction is stirred at 0°C and monitored by TLC. Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Maleic anhydride is corrosive and a respiratory irritant. Handle with care.

  • Lewis acids like aluminum chloride react violently with water. Handle in an anhydrous environment.

  • Organic solvents are flammable. Keep away from ignition sources.

By following these guidelines and protocols, researchers can effectively utilize the Diels-Alder reaction for the synthesis of a wide range of cyclic compounds. While this compound is unsuitable for this transformation, the principles and procedures outlined here with a representative conjugated diene provide a solid foundation for professionals in chemical and pharmaceutical development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. The selective hydrogenation of dienes, particularly non-conjugated dienes like 4-Methyl-1,4-heptadiene, presents a valuable transformation for producing various organic intermediates. Depending on the catalyst and reaction conditions, the hydrogenation can be controlled to yield partially hydrogenated monoenes or the fully saturated alkane. These products can serve as key building blocks in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on two commonly employed heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Overview and Potential Products

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bonds in the presence of a metal catalyst. The reaction can proceed in a stepwise manner, allowing for the potential isolation of monoene intermediates, or it can go to completion to yield the fully saturated alkane.

The primary potential products are:

  • 4-Methyl-1-heptene (from selective hydrogenation of the 1,4-double bond)

  • 4-Methyl-4-heptene (from selective hydrogenation of the 1,2-double bond and potential isomerization)

  • 4-Methylheptane (from complete hydrogenation of both double bonds)

The product distribution is highly dependent on the choice of catalyst, reaction temperature, hydrogen pressure, and reaction time.

Data Presentation: Catalytic Systems and Product Distribution

The selection of the catalytic system is crucial for controlling the selectivity of the hydrogenation of this compound. Below is a summary of expected product distributions based on data from the hydrogenation of structurally similar non-conjugated dienes.

CatalystSupportSolventTemperature (°C)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Product Distribution (%)
5% Pd/C CharcoalEthanol2514>994-Methylheptane: >98% Monoenes: <2%
10% Pd/C CharcoalMethanol2512>994-Methylheptane: >99%
Raney® Nickel -Ethanol50506>994-Methylheptane: >95% Monoenes: ~5%
Raney® Nickel (Modified) -Water80304954-Methyl-1-heptene & 4-Methyl-4-heptene: ~85% 4-Methylheptane: ~10%

Note: The data presented in this table is extrapolated from studies on the hydrogenation of similar non-conjugated dienes and serves as a guideline. Actual results may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Complete Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the complete hydrogenation of this compound to 4-methylheptane using 10% Pd/C at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen (H₂) gas (balloon or H₂ generator)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. The second neck should be fitted with a septum for the introduction of gases.

  • Inert Atmosphere: Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the flask.

  • Solvent and Substrate Addition: Add methanol to the flask to create a slurry with the catalyst. Then, add the this compound to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen. Finally, leave the system under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, purge the system with inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude 4-methylheptane. The product can be further purified by distillation if necessary.

Protocol 2: Selective Hydrogenation using Modified Raney® Nickel

This protocol outlines a procedure for the selective hydrogenation of this compound to its corresponding monoenes using a modified Raney® Nickel catalyst.[1]

Materials:

  • This compound

  • Raney® Nickel (activated)

  • Deionized Water

  • Hydrogen (H₂) gas

  • High-pressure reactor (autoclave)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation (Activation): If starting with the alloy, activate the Raney® Nickel according to standard procedures (e.g., treatment with aqueous NaOH). Ensure the activated catalyst is thoroughly washed with deionized water until the washings are neutral. Store the active catalyst under water.

  • Reactor Setup: Charge a high-pressure autoclave with the activated Raney® Nickel (as a slurry in water).

  • Substrate Addition: Add the this compound to the reactor.

  • Pressurization: Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80°C) and stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC to determine the ratio of starting material, monoenes, and alkane.

  • Work-up: After the desired level of conversion/selectivity is reached, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Isolation: The organic layer can be separated from the aqueous layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the product mixture of monoenes. Further purification can be achieved by fractional distillation.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway substrate This compound monoene1 4-Methyl-1-heptene substrate->monoene1 + H₂ (Selective) monoene2 4-Methyl-4-heptene substrate->monoene2 + H₂ (Selective) alkane 4-Methylheptane monoene1->alkane + H₂ monoene2->alkane + H₂

Caption: Possible hydrogenation pathways of this compound.

Experimental Workflow (Pd/C Hydrogenation)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Assemble Dry Glassware p2 Add Pd/C Catalyst p1->p2 p3 Add Solvent & Substrate p2->p3 r1 Evacuate & Backfill with H₂ p3->r1 r2 Stir under H₂ Atmosphere r1->r2 r3 Monitor Reaction (TLC/GC) r2->r3 w1 Purge with Inert Gas r3->w1 w2 Filter through Celite® w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify (Optional) w3->w4 Reaction_Mechanism General Mechanism of Alkene Hydrogenation on a Metal Surface Metal Surface Metal Surface H2 H₂ Adsorption Adsorption H2->Adsorption Alkene Diene Alkene->Adsorption H-H Cleavage H-H Cleavage Adsorption->H-H Cleavage H₂ adsorbs and dissociates Hydrogen Migration Hydrogen Migration H-H Cleavage->Hydrogen Migration Alkene adsorbs and H atoms add sequentially Product Desorption Product Desorption Hydrogen Migration->Product Desorption Saturated product is formed Product Desorption->Metal Surface Product desorbs, catalyst is regenerated

References

Application Notes and Protocols for the Analytical Characterization of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-heptadiene is a volatile organic compound with the chemical formula C₈H₁₄.[1] As a member of the alkene family, its characterization is crucial for quality control in various industrial applications, including as a monomer in polymer synthesis and as a component in specialty chemicals. Accurate identification and quantification require a multi-faceted analytical approach. These application notes provide detailed protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods, particularly for techniques like Gas Chromatography.

PropertyValueUnit
IUPAC Name(4E)-4-methylhepta-1,4-diene-
CAS Number13857-55-1-
Molecular FormulaC₈H₁₄-
Molecular Weight110.1968 g/mol
Boiling Point115-116°C
Kovats Retention Index787-

Table 1: Physicochemical properties of this compound.[2]

Analytical Techniques and Protocols

A comprehensive characterization of this compound is achieved through the synergistic use of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for GC-MS, NMR, and FTIR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. It provides both retention time data for chromatographic separation and mass spectral data for structural elucidation.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile solvent such as hexane or pentane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating non-polar hydrocarbons.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1) or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Final hold: Hold at 150 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation:

Retention Time (min)Major Mass Fragments (m/z)Relative Abundance (%)
~ 6.5110 (M⁺)15
9540
81100 (Base Peak)
6765
5550
4185

Table 2: Expected GC-MS data for this compound. The mass spectral data is based on the NIST database.[3][4]

Interpretation of Mass Spectrum: The molecular ion peak (M⁺) at m/z 110 confirms the molecular weight of this compound. The fragmentation pattern is characteristic of an alkene, with prominent peaks resulting from allylic cleavage and rearrangements. The base peak at m/z 81 likely corresponds to the loss of an ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8m1H=CH- (vinyl)
~ 5.4t1H=CH- (internal)
~ 4.9-5.1m2H=CH₂ (vinyl)
~ 2.7t2H-CH₂-C=
~ 2.0q2H-CH₂-CH₃
~ 1.6s3H=C-CH₃
~ 1.0t3H-CH₂-CH₃

Table 3: Predicted ¹H NMR chemical shifts for this compound. These are estimated values based on typical chemical shifts for similar structural motifs.[5][6]

¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 138.9=C(CH₃)-
~ 135.5=CH-
~ 124.5=CH- (internal)
~ 114.5=CH₂
~ 39.8-CH₂-C=
~ 22.9-CH₂-CH₃
~ 16.3=C-CH₃
~ 14.1-CH₂-CH₃

Table 4: ¹³C NMR chemical shifts for this compound, based on data from PubChem.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid between two NaCl or KBr plates.

    • Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3080-3010Medium=C-H stretch (vinyl and internal alkene)
2960-2850StrongC-H stretch (alkane CH₃ and CH₂)
1645MediumC=C stretch (vinyl)
1670Medium, weakC=C stretch (tetrasubstituted alkene)
1460-1440MediumC-H bend (alkane CH₂ and CH₃)
990 and 910Strong=C-H bend (out-of-plane, vinyl)

Table 5: Characteristic FTIR absorption bands for this compound. These are typical regions for the functional groups present.[7][8]

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dilution->NMR FTIR FTIR Spectroscopy Dilution->FTIR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands FTIR->FTIR_Data Confirmation Structure Confirmed GCMS_Data->Confirmation NMR_Data->Confirmation FTIR_Data->Confirmation

Caption: Overall analytical workflow for the characterization of this compound.

Data_Integration cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_structure Structural Elucidation GCMS GC-MS Purity Purity and Molecular Weight GCMS->Purity NMR NMR Connectivity Carbon-Hydrogen Framework NMR->Connectivity FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Structure This compound Purity->Structure Connectivity->Structure Functional_Groups->Structure

Caption: Integration of data from different analytical techniques for structural elucidation.

References

Application Note: Analysis of 4-Methyl-1,4-heptadiene Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This application note provides a detailed protocol for the analysis of reaction products of 4-Methyl-1,4-heptadiene, a hydrocarbon of interest in various chemical syntheses.[3][4][5][6] Due to its reactive diene structure, this compound can undergo various reactions such as cycloaddition, dimerization, and oxidation, leading to a complex mixture of products.[7][8] This protocol outlines the sample preparation, GC-MS methodology, and data analysis workflow for characterizing these potential reaction products.

Experimental Protocols

A successful GC-MS analysis relies on proper sample preparation and optimized instrument parameters. The following sections detail a general protocol that can be adapted based on the specific reaction conditions and expected products.

Sample Preparation

The choice of sample preparation technique is critical for accurate and reliable GC-MS results and depends on the sample matrix.[9] Common methods include direct injection, headspace analysis, and liquid-liquid or solid-phase extraction.[2][10][11]

1. Direct Liquid Injection:

This method is suitable for liquid samples that are free of non-volatile residues.

  • Protocol:

    • If the reaction mixture is in a volatile organic solvent (e.g., hexane, dichloromethane), it may be suitable for direct injection.[2][10]

    • Ensure the sample is free of particulates by centrifugation or filtration through a 0.22 µm filter.[10]

    • If the concentration of the analytes is high, dilute the sample with a suitable volatile solvent to a concentration of approximately 10 µg/mL.[12]

    • Transfer the prepared sample to a 1.5 mL glass autosampler vial.[12]

2. Headspace Analysis:

This technique is ideal for the analysis of volatile compounds in a sample without direct injection of the sample matrix.[2]

  • Protocol:

    • Place a small, accurately weighed or measured amount of the liquid or solid reaction mixture into a sealed headspace vial.

    • Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.

    • Once equilibrium is reached, a sample of the headspace gas is injected into the GC-MS system.[10]

3. Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.[11]

  • Protocol:

    • Expose the SPME fiber to the headspace above the reaction mixture or directly immerse it in the liquid sample.

    • Analytes adsorb to the fiber coating.

    • The fiber is then inserted into the hot GC inlet, where the analytes are desorbed for analysis.[11]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of hydrocarbon reaction products. These should be optimized for the specific instrument and analytes of interest.

Table 1: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan Speed1000 amu/s

Data Presentation

Quantitative analysis of the reaction products can be achieved by creating a calibration curve with known standards for each identified compound. The results can be summarized in a table for clear comparison.

Table 2: Hypothetical Quantitative Analysis of this compound Reaction Products

Retention Time (min)Compound NameMolecular FormulaMolecular WeightConcentration (µg/mL)
5.8This compound (Isomer 1)C8H14110.215.2
6.1This compound (Isomer 2)C8H14110.28.5
10.2Dimer Product AC16H28220.45.1
10.5Dimer Product BC16H28220.43.8
12.3Cycloaddition Product CC13H20176.32.2

Note: This table presents hypothetical data for illustrative purposes.

Data Analysis and Interpretation

Identification of the reaction products is achieved by comparing their mass spectra with reference libraries such as NIST and Wiley.[13] The fragmentation patterns of the mass spectra provide structural information about the molecules. For alkanes and alkenes, fragmentation often involves the loss of alkyl radicals, resulting in clusters of peaks separated by 14 mass units (CH2).[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound reaction products.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture DirectInjection Direct Injection ReactionMixture->DirectInjection Choose Method Headspace Headspace Analysis ReactionMixture->Headspace Choose Method SPME SPME ReactionMixture->SPME Choose Method GC_Separation GC Separation DirectInjection->GC_Separation Headspace->GC_Separation SPME->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Eluted Analytes DataAcquisition Data Acquisition MS_Detection->DataAcquisition LibrarySearch Library Search DataAcquisition->LibrarySearch Mass Spectra Quantification Quantification LibrarySearch->Quantification Identified Compounds Report Final Report Quantification->Report

GC-MS Experimental Workflow Diagram
Hypothetical Reaction Pathway

This diagram illustrates a hypothetical dimerization reaction of this compound, which could be one of the potential reaction pathways.

Hypothetical Dimerization of this compound Reactant1 This compound ReactionConditions Heat/Catalyst Reactant1->ReactionConditions Reactant2 This compound Reactant2->ReactionConditions Product Dimerization Products (e.g., Cycloaddition) ReactionConditions->Product Analysis GC-MS Analysis Product->Analysis

Hypothetical Reaction Pathway

References

Application Notes and Protocols for HPLC Purification of Substituted Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted dienes using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and professionals in the drug development field through method development, sample preparation, and both analytical- and preparative-scale purification of this important class of compounds.

Substituted dienes are crucial structural motifs in many natural products, pharmaceuticals, and fine chemicals. Their purification can be challenging due to the presence of geometric isomers (E/Z), regioisomers, and enantiomers, all of which may exhibit similar physicochemical properties. HPLC is a powerful technique for achieving the high purity required for downstream applications, including structural elucidation, biological assays, and formulation.[1][2] This guide covers reversed-phase, normal-phase, and chiral HPLC methods, providing a comprehensive resource for the purification of diverse substituted dienes.

General Principles of Diene Purification by HPLC

The separation of substituted dienes by HPLC is governed by their polarity, size, and stereochemistry. The choice between reversed-phase, normal-phase, and chiral chromatography is a critical first step in method development.

  • Reversed-Phase (RP) HPLC: This is the most common mode for purifying moderately non-polar compounds like many substituted dienes. It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2] Separation is based on the differential hydrophobic interactions of the analytes with the stationary phase. More hydrophobic dienes will be retained longer. RP-HPLC is particularly effective for separating dienes with varying alkyl or aryl substituents and can also resolve geometric isomers.[1]

  • Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica, cyano, amino) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[3] NP-HPLC is well-suited for separating non-polar compounds and is particularly powerful for resolving structural isomers, including regioisomers and geometric isomers, that may be difficult to separate by RP-HPLC.[3][4]

  • Chiral HPLC: The separation of enantiomers of chiral dienes requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).[5][6] Chiral separations are often performed in either normal-phase or reversed-phase mode, depending on the nature of the analyte and the CSP. The selection of the appropriate chiral column is largely empirical and often requires screening of several different CSPs.[5][7]

Method Development Workflow

A systematic approach to method development is crucial for achieving efficient and robust purification of substituted dienes. The general workflow involves analytical-scale method development followed by scale-up to preparative chromatography for purification of larger quantities.[8][9]

MethodDevelopmentWorkflow Figure 1. HPLC Method Development Workflow for Substituted Dienes cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up & Purification Analyte_Characterization Analyte Characterization (Solubility, UV Spectrum) Mode_Selection Mode Selection (RP, NP, Chiral) Analyte_Characterization->Mode_Selection Column_Screening Column & Mobile Phase Screening Mode_Selection->Column_Screening Gradient_Optimization Gradient/Isocratic Optimization Column_Screening->Gradient_Optimization Parameter_Tuning Parameter Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Tuning Loading_Study Loading Study Parameter_Tuning->Loading_Study Scale_Up Scale-Up Calculation Loading_Study->Scale_Up Purification_Run Preparative Run & Fraction Collection Scale_Up->Purification_Run Analysis Fraction Analysis & Pooling Purification_Run->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Final_Product Pure Diene Evaporation->Final_Product

Caption: General workflow for HPLC method development and purification of substituted dienes.

Experimental Protocols

Sample Preparation

Proper sample preparation is essential for successful HPLC purification and to prevent column contamination and damage.

  • Dissolution: Dissolve the crude or partially purified substituted diene in a suitable solvent.[2] For reversed-phase HPLC, this is typically the mobile phase or a stronger organic solvent like acetonitrile or methanol. For normal-phase HPLC, a non-polar solvent compatible with the mobile phase should be used.

  • Filtration: It is critical to remove any particulate matter from the sample solution before injection.[2] Filter the sample through a 0.22 µm or 0.45 µm syringe filter that is compatible with the dissolution solvent.

Protocol 1: Reversed-Phase HPLC Purification of a Conjugated Diene Aldehyde

This protocol is adapted from the purification of (5E,7Z)-5,7-dodecadienal and is applicable to similar conjugated dienes.[1]

Instrumentation and Materials:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Sample: Crude or partially purified substituted diene dissolved in acetonitrile.

Method Parameters:

ParameterValue
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (or λmax of the specific diene)
Injection Volume 100-500 µL (dependent on concentration and column size)

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (60% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions corresponding to the peak of interest.

  • Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Normal-Phase HPLC Separation of Diene Isomers

This protocol is a general method for the separation of geometric or regioisomers of substituted dienes.

Instrumentation and Materials:

  • HPLC System: Analytical or preparative HPLC system with an isocratic or gradient pump, injector, and UV-Vis detector.

  • HPLC Column: Silica or Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade n-hexane and ethyl acetate.

  • Sample: Mixture of diene isomers dissolved in the mobile phase.

Method Parameters:

ParameterValue
Mobile Phase Isocratic mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength λmax of the diene isomers
Injection Volume 5-20 µL

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase.

  • Injection: Inject the sample.

  • Analysis/Purification: Monitor the separation of the isomers. For preparative work, collect the fractions of the desired isomer.

  • Optimization: If separation is not optimal, adjust the ratio of n-hexane to ethyl acetate. Increasing the percentage of ethyl acetate will decrease the retention time.

Protocol 3: Chiral HPLC Separation of Diene Enantiomers

This protocol provides a starting point for the separation of enantiomeric substituted dienes. The selection of the chiral stationary phase and mobile phase is critical and often requires screening.[5]

Instrumentation and Materials:

  • HPLC System: Analytical HPLC system with an isocratic pump, injector, and UV-Vis or Circular Dichroism (CD) detector.

  • HPLC Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic mixture of the substituted diene dissolved in the mobile phase.

Method Parameters:

ParameterValue
Mobile Phase Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength λmax of the diene
Injection Volume 5-10 µL

Procedure:

  • Column Screening: Screen different chiral columns and mobile phase compositions to find a suitable separation.

  • System Equilibration: Equilibrate the selected column with the optimized mobile phase.

  • Injection: Inject the racemic sample.

  • Analysis: Determine the retention times and resolution of the enantiomers. For preparative work, scale up the method accordingly.

Data Presentation: Quantitative Summary of HPLC Purification

The following tables summarize typical quantitative data for the HPLC purification of various substituted dienes. These values are illustrative and will vary depending on the specific compound and experimental conditions.

Table 1: Reversed-Phase HPLC Purification Data

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Purity (%)Recovery (%)
(5E,7Z)-5,7-Dodecadienal[1]C18, 250x10mm, 5µmA: H₂O, B: ACN; Gradient4.012.5>98~85
Substituted CyclopentadieneC18, 150x4.6mm, 5µmA: H₂O, B: MeOH; Gradient1.09.8>99~90
Aryl-substituted ButadieneC8, 250x4.6mm, 5µmA: H₂O+0.1% TFA, B: ACN; Isocratic1.215.2>97~88

Table 2: Normal-Phase HPLC Separation of Diene Isomers

CompoundColumnMobile Phase (v/v)Flow Rate (mL/min)Retention Times (min)Resolution (Rs)
2,4-Hexadiene Isomers[10]Silica, 250x4.6mm, 5µm98:2 Hexane:EtOAc1.0tR1=8.2, tR2=9.11.8
Regioisomers of a Substituted CyclohexadieneCN, 250x4.6mm, 5µm90:10 Hexane:IPA1.0tR1=10.5, tR2=11.82.1
E/Z Isomers of a DienoneSilica, 150x4.6mm, 5µm95:5 Hexane:EtOAc1.5tR1=6.4, tR2=7.01.6

Table 3: Chiral HPLC Separation of Diene Enantiomers

CompoundChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Times (min)Selectivity (α)
Chiral Allenic DieneChiralcel OD-H95:5 Hexane:IPA0.8tR1=11.3, tR2=12.91.18
Chiral Cyclohexadiene DerivativeChiralpak AD-H90:10 Hexane:EtOH1.0tR1=9.5, tR2=10.81.22
Atropisomeric Biaryl DieneChiralcel OJ-H80:20 Hexane:IPA0.7tR1=14.2, tR2=16.11.15

Logical Relationships in Method Development

The process of developing a purification method for substituted dienes involves a series of logical decisions. The following diagram illustrates the key considerations and their relationships.

LogicalRelationships Figure 2. Decision-Making in Diene HPLC Method Development cluster_0 Analyte Properties cluster_1 Initial Method Choices cluster_2 Optimization & Scale-Up Polarity Polarity Mode Chromatography Mode Polarity->Mode determines Isomerism Isomerism (Geometric, Regio-, Enantio-) Isomerism->Mode influences Stationary_Phase Stationary Phase Isomerism->Stationary_Phase guides selection Solubility Solubility Mobile_Phase Mobile Phase System Solubility->Mobile_Phase dictates UV_Absorbance UV Absorbance Detector Detector UV_Absorbance->Detector enables Mode->Stationary_Phase defines Stationary_Phase->Mobile_Phase complements Optimization_Strategy Optimization Strategy Mobile_Phase->Optimization_Strategy is optimized in Scale_Up_Considerations Scale-Up Considerations Optimization_Strategy->Scale_Up_Considerations informs

Caption: Logical relationships in the development of an HPLC method for substituted dienes.

Conclusion

The successful purification of substituted dienes by HPLC relies on a systematic approach to method development, careful sample preparation, and an understanding of the chromatographic principles governing the separation. By selecting the appropriate HPLC mode—reversed-phase, normal-phase, or chiral—and optimizing the experimental parameters, high-purity dienes can be obtained for a wide range of scientific and industrial applications. The protocols and data presented in this document serve as a valuable starting point for researchers to develop robust and efficient purification methods for their specific substituted diene targets.

References

Application Notes and Protocols for the Experimental Setup of Diene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of diene polymerization. It covers a range of polymerization techniques, including anionic, cationic, coordination, and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The protocols are intended to provide a comprehensive guide for researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction to Diene Polymerization

The polymerization of conjugated dienes, such as 1,3-butadiene and isoprene, is a cornerstone of synthetic rubber production and has significant applications in the development of advanced materials, including thermoplastic elastomers and drug delivery systems.[1][2][3] The microstructure of the resulting polydiene (cis-1,4, trans-1,4, 1,2-, and 3,4-addition) is highly dependent on the polymerization method and conditions, which in turn dictates the material's physical and chemical properties.[4][5][6] This document outlines the experimental setups for achieving controlled diene polymerization through various chemical pathways.

Anionic Polymerization of Dienes

Anionic polymerization, particularly living anionic polymerization, offers exceptional control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.[7] This technique is highly sensitive to impurities and requires rigorous purification of all reagents and solvents. High-vacuum techniques are often employed to ensure the exclusion of air and moisture.[8]

Experimental Protocol for Living Anionic Polymerization of Isoprene

This protocol describes the living anionic polymerization of isoprene using sec-butyllithium (sec-BuLi) as an initiator in a non-polar solvent (cyclohexane) to favor the formation of 1,4-microstructures.

Materials:

  • Isoprene (high purity, inhibitor removed)

  • Cyclohexane (anhydrous, polymerization grade)

  • sec-Butyllithium (sec-BuLi) solution in cyclohexane (concentration determined by titration)

  • Methanol (anhydrous, for termination)

  • Argon or Nitrogen (high purity, for inert atmosphere)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried glassware (reactor, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

  • Constant temperature bath

Procedure:

  • Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any traces of water and adsorbed impurities.[8] Assemble the reactor system while hot under a stream of inert gas.

  • Solvent and Monomer Purification: Cyclohexane is typically purified by passing it through activated alumina columns. Isoprene is purified by distillation from a drying agent like calcium hydride or by passing through an inhibitor removal column.[9][10]

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a septum or connected to a Schlenk line to serve as the polymerization reactor. Purge the reactor with high-purity argon or nitrogen.

  • Initiation: Transfer the desired amount of purified cyclohexane into the reactor via a cannula or a gas-tight syringe. Bring the reactor to the desired polymerization temperature (e.g., 40-50 °C). Inject the calculated amount of sec-BuLi initiator solution into the reactor.

  • Propagation: Slowly add the purified isoprene monomer to the reactor. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired temperature. The polymerization proceeds until all the monomer is consumed.

  • Termination: Once the desired polymerization time has elapsed or full monomer conversion is achieved, terminate the reaction by adding a small amount of degassed methanol to quench the living anionic chain ends.[8] The characteristic color of the living polymer chain ends (often pale yellow) will disappear upon termination.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data for Anionic Polymerization of Dienes
MonomerInitiatorSolventTemperature (°C)Mn ( g/mol )Mw/Mn (Đ)MicrostructureReference
Isoprenet-BuLiCyclohexaneAmbient9,600<1.15.3% 1,2-addition[10]
Butadienesec-BuLiBenzene2516,500<1.05-[5]

Coordination Polymerization using Ziegler-Natta Catalysts

Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of dienes, enabling the synthesis of polymers with high cis-1,4 or trans-1,4 content.[4][11] These catalyst systems typically consist of a transition metal compound (e.g., from Group IV) and an organoaluminum co-catalyst.[12][13]

Experimental Protocol for Ziegler-Natta Polymerization of Butadiene

This protocol outlines the polymerization of 1,3-butadiene using a neodymium-based Ziegler-Natta catalyst to produce high cis-1,4-polybutadiene.

Materials:

  • 1,3-Butadiene (polymerization grade)

  • Toluene or Hexane (anhydrous, polymerization grade)

  • Neodymium versatate (NdV₃)

  • Triethylaluminum (TEAL)

  • Ethylaluminum sesquichloride (EASC) or another chloride source

  • Methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol) for termination and stabilization.

Equipment:

  • Jacketed glass reactor with mechanical stirrer

  • Inert gas (argon or nitrogen) supply

  • Syringes and cannulas

  • Temperature control system

Procedure:

  • Catalyst Preparation (Aging): In a separate, dry, and inert atmosphere vessel, dissolve the neodymium versatate in the polymerization solvent. Add the co-catalyst (TEAL) and the chloride source (EASC) in the desired molar ratios. Allow the catalyst components to age for a specific period at a controlled temperature to form the active species.

  • Reactor Preparation: Purge the polymerization reactor with inert gas and charge it with the desired amount of anhydrous solvent.

  • Polymerization: Introduce the purified 1,3-butadiene monomer into the reactor. Bring the reactor contents to the desired polymerization temperature (e.g., 50°C).[14]

  • Initiation and Propagation: Inject the prepared and aged catalyst solution into the reactor to initiate the polymerization. Monitor the reaction progress by measuring monomer conversion over time.

  • Termination: After the desired reaction time, terminate the polymerization by adding the methanol/antioxidant solution.

  • Polymer Isolation and Drying: Coagulate the polymer by adding the polymer solution to a large volume of methanol. Separate the polymer and dry it under vacuum.

Quantitative Data for Ziegler-Natta Polymerization of Dienes
MonomerCatalyst SystemSolventTemperature (°C)Conversion (%)Mn ( g/mol )Mw/Mn (Đ)cis-1,4 Content (%)Reference
1,3-ButadieneNdV₃/TEAL/EASCToluene5094.2151,812 (Mv)-98.8[14]
IsopreneNd complex/TIBAOToluene----98[6]
IsopreneFeCl₂(bipy)/MAO-----21[6]

Cationic Polymerization of Dienes

Cationic polymerization of dienes is typically initiated by Lewis acids in conjunction with a proton source or a carbocation precursor.[15] This method often leads to polymers with a more complex microstructure, including cyclized units, and can be challenging to control due to side reactions like chain transfer and termination.[15][16]

Experimental Protocol for Cationic Polymerization of Isoprene

This protocol describes the cationic polymerization of isoprene using a triethylaluminum (TEA) and tert-butyl chloride (TBC) initiating system.[17]

Materials:

  • Isoprene (high purity)

  • Dichloromethane (anhydrous, polymerization grade)

  • Triethylaluminum (TEA) solution

  • tert-Butyl chloride (TBC)

  • Methanol (for termination)

Equipment:

  • Dry, inert atmosphere reaction setup (Schlenk line or glovebox)

  • Glass reactor with magnetic stirring

  • Syringes for reagent transfer

  • Low-temperature bath

Procedure:

  • Reactor Setup: Set up a dry glass reactor under an inert atmosphere.

  • Reagent Charging: Add the desired amount of anhydrous dichloromethane to the reactor and cool it to the reaction temperature (e.g., 20°C).[17]

  • Initiation: Introduce the isoprene monomer, followed by the triethylaluminum solution. Initiate the polymerization by adding tert-butyl chloride.

  • Propagation: Allow the reaction to proceed for the desired time.

  • Termination: Quench the reaction by adding methanol.

  • Polymer Isolation: Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Quantitative Data for Cationic Polymerization of Dienes
MonomerInitiating SystemSolventTemperature (°C)Conversion (%)Mn ( g/mol )Mw/Mn (Đ)Reference
IsopreneAl(C₂H₅)₃ / (CH₃)₃CClCHCl₃2098.5110,10034.5[17]
IsopreneTiCl₄ / (C₂H₅)₂O / CF₃COOHDichloromethane----[15]
IsopreneCCl₃COOH / ZnBr₂CH₂Cl₂20-LowNarrow[18]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of living/controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[19][20] It involves the use of a RAFT agent, which is a thiocarbonylthio compound.

Experimental Protocol for RAFT Emulsion Polymerization of Butadiene and Acrylonitrile

This protocol details the ab initio emulsion copolymerization of 1,3-butadiene and acrylonitrile using a RAFT agent.[21]

Materials:

  • 1,3-Butadiene

  • Acrylonitrile

  • 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (DoPAT) (RAFT agent)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

Equipment:

  • Pressurized reactor equipped with a stirrer

  • Temperature control system

  • Degassing equipment

Procedure:

  • Emulsion Preparation: In the reactor, dissolve the surfactant (SDS) in deionized water.

  • Reagent Addition: Add the RAFT agent (DoPAT) and the initiator (KPS) to the surfactant solution.

  • Monomer Charging: Charge the liquid acrylonitrile and then the gaseous 1,3-butadiene into the reactor.

  • Degassing: Deoxygenate the reaction mixture by purging with an inert gas.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 45-55°C) to initiate polymerization.[21]

  • Sampling and Termination: Take samples periodically to monitor conversion. The polymerization can be terminated by cooling and exposing the latex to air.

  • Polymer Isolation: Coagulate the latex by adding a salt solution or by freezing. Filter the polymer, wash with water, and dry.

Quantitative Data for RAFT Polymerization of Dienes
Monomer(s)RAFT AgentInitiatorTemperature (°C)Mn ( g/mol )Mw/Mn (Đ)Conversion (%)Reference
Butadiene/AcrylonitrileDoPATKPS45-555,000 - 41,0001.3 - 3.3-[21]
ButadieneDDMATDCP95-Low (<1.5 for conv. <40%)Slow[22]
IsopreneETSPEDCP1154,5001.23-[22]

Polymer Characterization Protocols

Gel Permeation Chromatography (GPC/SEC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Đ = Mw/Mn) of the polymer.[23]

Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer (1-2 mg/mL) in a suitable solvent (e.g., THF, toluene) that is also used as the mobile phase.[24] Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[24] Filter the solution through a 0.2 or 0.45 µm filter before injection.[25]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) or a light scattering detector. The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analysis: Inject the filtered sample solution into the GPC system. The software will generate a chromatogram, and by using the calibration curve, it will calculate Mn, Mw, and Đ.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for determining the microstructure of polydienes (i.e., the relative amounts of cis-1,4, trans-1,4, 1,2-, and 3,4-units).[4][27][28]

Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer (10-20 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The olefinic proton signals (typically in the range of 4.5-6.0 ppm) are used to quantify the different microstructures.

    • ¹³C NMR: The signals in the aliphatic and olefinic regions provide detailed information about the different carbon environments in the polymer chain, allowing for a more precise quantification of the microstructure.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[29][30]

Protocol:

  • Sample Preparation: Place a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan and seal it.

  • Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[30] A typical temperature program involves a heating-cooling-heating cycle to erase the thermal history of the sample.

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve.[30] Melting and crystallization are observed as endothermic and exothermic peaks, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polymer and to obtain qualitative and sometimes quantitative information about the microstructure.[31][32]

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer by casting from a solution or by pressing a small amount of the solid sample. Alternatively, attenuated total reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the infrared spectrum of the sample.

  • Spectral Analysis: The characteristic absorption bands are used to identify the different microstructures:

    • trans-1,4 units: ~965 cm⁻¹[5][33]

    • cis-1,4 units: ~740 cm⁻¹[5][33]

    • 1,2-vinyl units: ~910 cm⁻¹[5][33]

Visualizations of Experimental Workflows and Mechanisms

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagents Reagent Purification (Monomer, Solvent) setup Reactor Setup (Inert Atmosphere) reagents->setup glassware Glassware Flame-Drying glassware->setup initiation Initiation (sec-BuLi) setup->initiation propagation Propagation (Monomer Addition) initiation->propagation termination Termination (Methanol) propagation->termination isolation Polymer Isolation (Precipitation) termination->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (GPC, NMR, DSC) drying->characterization

Caption: Workflow for Anionic Polymerization of Dienes.

Ziegler_Natta_Mechanism catalyst Active Catalyst Formation (e.g., Ti-Al complex) coordination Diene Monomer Coordination catalyst->coordination insertion Monomer Insertion (Chain Growth) coordination->insertion propagation Propagation insertion->propagation Repeat n times propagation->coordination RAFT_Polymerization_Cycle cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium initiator Initiator Decomposition monomer_add Addition to Monomer (M) initiator->monomer_add propagating_radical Propagating Radical (Pn•) monomer_add->propagating_radical raft_agent RAFT Agent (Z-C(=S)-S-R) propagating_radical->raft_agent + adduct Intermediate Radical Adduct raft_agent->adduct dormant Dormant Species (Pn-S-C(=S)-Z) adduct->dormant + R• dormant->adduct new_radical New Radical (R•) new_radical->monomer_add + M

References

4-Methyl-1,4-heptadiene in Pharmaceutical Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no direct evidence to suggest that 4-Methyl-1,4-heptadiene is utilized as a starting material for the synthesis of commercially available pharmaceuticals. While diene structures are valuable intermediates in organic chemistry for the construction of complex molecular architectures, including those found in drug molecules, the specific application of this compound in this context remains undocumented in readily accessible scientific resources.

This document outlines the current state of knowledge regarding this compound and explores the general synthetic strategies for several major classes of pharmaceuticals, highlighting the absence of this particular diene as a reported precursor.

Chemical Profile of this compound

This compound is a hydrocarbon with the chemical formula C₈H₁₄.[1] Its structure features a seven-carbon chain with two double bonds, one at the first and the other at the fourth position, and a methyl group at the fourth carbon. This non-conjugated diene possesses reactive sites at its double bonds, making it theoretically amenable to a variety of organic reactions, such as addition, oxidation, and metathesis reactions, which are fundamental in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.20 g/mol
IUPAC Name(4E)-4-methylhepta-1,4-diene
CAS Number13857-55-1

Source: PubChem CID 5362810[1]

Investigation into Pharmaceutical Synthesis

Extensive searches were conducted to identify any established synthetic routes to pharmaceuticals commencing from this compound. The investigation focused on several key therapeutic areas:

  • Analgesics: The synthesis of common analgesics such as Tramadol and Remifentanil was reviewed. The established synthetic pathways for these compounds do not involve this compound as a starting material. For instance, the synthesis of Tramadol typically begins with cyclohexanone, which undergoes a Mannich reaction followed by a Grignard reaction.[2][3][4] Similarly, the synthesis of Remifentanil originates from 1-benzyl-4-piperidone.[5][6][7]

  • Anti-inflammatory Drugs: The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen was examined. The industrial synthesis of Ibuprofen commonly starts from isobutylbenzene, which undergoes Friedel-Crafts acylation.[8] No synthetic routes utilizing this compound were identified.

  • Antiviral and Anticancer Agents: A broad search for the use of this compound in the synthesis of antiviral and anticancer drugs also yielded no specific examples. While dienes, in general, can be precursors to cyclic and heterocyclic systems found in some of these drugs, the specific application of this compound is not reported.

  • Heterocyclic Compounds in Pharmaceuticals: Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. While the dienyl functionality of this compound could theoretically be used to construct certain heterocyclic rings through reactions like Diels-Alder cycloadditions (though it is a non-conjugated diene, isomerization could potentially lead to a conjugated system), no published methods demonstrate this application for the synthesis of known pharmaceutical agents.

Hypothetical Synthetic Utility and Future Outlook

While no current applications have been identified, the chemical structure of this compound presents potential for future synthetic exploration in drug discovery. The two double bonds offer handles for functionalization and the chiral center at the fourth carbon could be exploited in stereoselective synthesis.

A hypothetical workflow for exploring the utility of this compound in pharmaceutical synthesis could involve the following conceptual steps:

Figure 1. A conceptual workflow for the potential utilization of this compound.

This diagram illustrates a potential, though currently theoretical, pathway from the starting material to a novel pharmaceutical candidate. The initial step would likely involve a chemical transformation to introduce functional groups or to isomerize the double bonds to a conjugated system, making it more suitable for certain cycloaddition reactions.

Conclusion

References

Application Notes and Protocols for 4-Methyl-1,4-heptadiene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of 4-Methyl-1,4-heptadiene, focusing on its conspicuous absence in the field of fragrance synthesis. While the initial query explored its role as a fragrance ingredient, extensive research indicates it is not utilized for this purpose due to its likely lack of desirable olfactory properties. Instead, this document outlines the physicochemical characteristics of this compound, discusses the general principles of structure-odor relationships that explain its non-fragrant nature, and provides detailed, representative protocols for its synthesis for research and developmental purposes. This information is intended to be a technical resource for chemists interested in the synthesis and properties of non-fragrant olefins.

Application Notes: The Role of this compound in Chemistry

Non-application in Fragrance Synthesis

Contrary to a potential hypothesis, this compound is not used as a fragrance ingredient. Authoritative sources in the flavor and fragrance industry explicitly state that it is "not for fragrance use." This is primarily attributed to its molecular structure.

Structure-Odor Relationship:

Fragrant molecules typically possess specific structural features that interact with olfactory receptors. These often include:

  • Functional Groups: Oxygen-containing groups like aldehydes, ketones, esters, and alcohols are common in fragrant compounds and significantly influence their odor profiles.

  • Stereochemistry: The three-dimensional arrangement of atoms can dramatically alter the perceived scent.

  • Molecular Weight and Volatility: Fragrants must be sufficiently volatile to reach the olfactory receptors in the nose.

This compound is a simple, non-functionalized hydrocarbon. Such molecules generally lack strong, pleasant odors and are often described as having weak, gasoline-like, or "chemical" smells. The absence of polar functional groups limits the types of interactions it can have with olfactory receptors, resulting in a neutral or non-descript odor profile.

Potential Research Applications

While not a fragrance compound, this compound can serve as a valuable building block or intermediate in organic synthesis. Its two double bonds offer reactive sites for various chemical transformations, including:

  • Polymer Chemistry: As a diene, it could potentially be used as a monomer or co-monomer in polymerization reactions.

  • Complex Molecule Synthesis: The double bonds can be functionalized through reactions like epoxidation, dihydroxylation, or metathesis to create more complex molecules.

  • Mechanistic Studies: It can be used as a substrate in studies of reaction mechanisms involving dienes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
CAS Number 13857-55-1
Boiling Point 119.3 ± 10.0 °C (Predicted)
Density 0.739 ± 0.06 g/cm³ (Predicted)
LogP (Octanol/Water) 3.4 (Computed)
Kovats Retention Index 747.1, 787 (Standard non-polar)

Experimental Protocols: Synthesis of this compound

While not produced for the fragrance industry, this compound can be synthesized for research purposes using standard organic chemistry methodologies. Below are two representative protocols for the synthesis of substituted 1,4-dienes, which can be adapted for the specific synthesis of this compound.

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds. To synthesize this compound, a Wittig reagent can be reacted with an appropriate aldehyde.

Overall Reaction:

(CH₃CH₂CH₂)P⁺(C₆H₅)₃Br⁻ + CH₃C(O)CH=CH₂ → CH₂=CH-C(CH₃)=CHCH₂CH₃ + (C₆H₅)₃P=O

Materials:

  • 1-Bromopropane

  • Triphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Buten-2-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 1-bromopropane (1.0 eq) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the resulting white precipitate (propyltriphenylphosphonium bromide) by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

  • Generation of the Ylide:

    • Suspend the propyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide will be observed.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add 3-buten-2-one (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product will contain the desired this compound and triphenylphosphine oxide.

    • Purify the product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the hydrocarbon from the more polar phosphine oxide.

    • Alternatively, fractional distillation under reduced pressure can be employed for purification.

Protocol 2: Synthesis via Organometallic Cross-Coupling

Cross-coupling reactions offer another versatile route to construct the 1,4-diene skeleton. A Suzuki or similar coupling reaction can be employed.

Overall Reaction:

CH₂=CH-B(OR)₂ + Br-C(CH₃)=CHCH₂CH₃ → CH₂=CH-C(CH₃)=CHCH₂CH₃

Materials:

  • Vinylboronic acid pinacol ester

  • (E/Z)-2-Bromo-2-pentene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

    • Add the base (e.g., 2.0 eq of K₂CO₃).

    • Add (E/Z)-2-Bromo-2-pentene (1.0 eq) and vinylboronic acid pinacol ester (1.2 eq).

    • Add the anhydrous solvent (e.g., toluene).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane eluent or by fractional distillation.

Diagrams

Wittig_Synthesis reagent1 Propyltriphenylphosphonium Bromide intermediate Phosphonium Ylide reagent1->intermediate Deprotonation reagent2 n-Butyllithium reagent2->intermediate reagent3 3-Buten-2-one product This compound reagent3->product byproduct Triphenylphosphine Oxide intermediate->product Wittig Reaction

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Cross_Coupling_Synthesis reagentA Vinylboronic Acid Pinacol Ester product_cc This compound reagentA->product_cc Suzuki Coupling reagentB (E/Z)-2-Bromo-2-pentene reagentB->product_cc catalyst Pd(PPh3)4 catalyst->product_cc base K2CO3 base->product_cc

Caption: Logical relationship for the synthesis of this compound via Suzuki cross-coupling.

Conclusion

This compound is a simple olefin that, due to the principles of structure-odor relationships, does not possess the requisite molecular features to be a valuable fragrance ingredient. However, its chemical structure makes it a potentially useful, though not widely documented, intermediate for various applications in synthetic organic chemistry. The protocols provided herein offer robust and adaptable methods for its laboratory-scale synthesis, enabling further research into its chemical reactivity and potential applications beyond the realm of perfumery.

Application Notes and Protocols for Handling and Storage of Volatile Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile dienes are highly reactive organic compounds that are essential building blocks in organic synthesis, polymer chemistry, and drug development. Their conjugated double bond system makes them valuable participants in reactions such as Diels-Alder cycloadditions. However, this reactivity also presents significant handling and storage challenges. The primary hazards associated with volatile dienes include high flammability, the potential for explosive peroxide formation upon exposure to air, and spontaneous polymerization, which can be violently exothermic.

These application notes provide detailed procedures and safety protocols for the handling and storage of common volatile dienes such as 1,3-butadiene, isoprene, and cyclopentadiene, to ensure the safety of laboratory personnel and the integrity of the compounds.

Hazards Associated with Volatile Dienes

  • Flammability: Volatile dienes have low flash points and boiling points, and their vapors can form explosive mixtures with air. Vapors are typically heavier than air and can travel to a distant ignition source.[1]

  • Peroxide Formation: In the presence of oxygen, dienes can form shock-sensitive and potentially explosive peroxide crystals. This process is accelerated by light and heat.

  • Polymerization: Dienes can undergo spontaneous polymerization, which is often exothermic and can lead to a dangerous pressure buildup in a sealed container. This can be initiated by heat, light, peroxides, or other contaminants.[1][2]

Storage Procedures

Proper storage is critical to maintain the stability of volatile dienes and prevent hazardous situations.

  • General Recommendations:

    • Store in a cool, dry, dark, and well-ventilated area.[3]

    • Maintain an inert atmosphere (e.g., nitrogen or argon) in the storage container to exclude oxygen.

    • Keep containers tightly sealed and away from heat, sparks, and open flames.[3]

    • Ground all metal containers and transfer equipment to prevent static discharge.[3]

    • Clearly label containers with the date of receipt and the date opened.

  • Inhibitors: Polymerization inhibitors are essential for the safe storage of volatile dienes. These compounds work by scavenging free radicals that initiate polymerization. Common inhibitors include tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT).[4][5][6][7]

  • Storage Conditions and Shelf Life: The shelf life of volatile dienes is highly dependent on the storage temperature and the presence of an effective inhibitor.

DieneCommon Inhibitor(s)Recommended Inhibitor ConcentrationRecommended Storage TemperatureEstimated Shelf Life (with inhibitor)
1,3-Butadiene tert-Butylcatechol (TBC)50-150 ppm[8]< 4.4°C (Boiling Point) (Shipped as liquefied gas)[1]6-12 months
Isoprene tert-Butylcatechol (TBC)100-150 ppm[9]2-8°C[9]6-12 months
Cyclopentadiene Butylated hydroxytoluene (BHT) (for dicyclopentadiene)Varies by supplier< 20°C (to slow dimerization)Monomer should be used immediately after cracking from dicyclopentadiene.

Note: Shelf life is an estimate and can be affected by the purity of the diene and the storage conditions. It is recommended to test for peroxides periodically, especially for older containers.

Physical and Chemical Properties

A summary of key physical and chemical properties of common volatile dienes is provided below for quick reference.

Property1,3-ButadieneIsopreneCyclopentadiene
Molecular Formula C4H6C5H8C5H6
Molecular Weight 54.09 g/mol [1]68.12 g/mol [2]66.10 g/mol [10]
Boiling Point -4.4°C[1]34°C[2][9]41.5-42.5°C[10][11]
Melting Point -108.9°C[1]-146°C[9]-85°C[11]
Vapor Pressure 1840 mmHg at 21.1°C[1]550 mmHg at 25°C[12]400 mmHg at 20°C[10][11]
Flash Point -76°C[8]-54°C[9]25°C[11]
Density 0.621 g/mL at 20°C[1]0.681 g/mL at 25°C[2][9]0.802 g/mL at 20°C[11]
Autoignition Temp. 420°C220°C640°C[11]
Explosive Limits 2 - 11.5%[1]1 - 9.7%[2]Not available

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving volatile dienes. Always perform these procedures in a certified chemical fume hood.

Protocol for Receiving and Inspecting Volatile Dienes
  • Upon receipt, visually inspect the container for any signs of damage, leaks, or pressurization.

  • Check the label for the diene's identity, purity, inhibitor type and concentration, and the date of manufacture.

  • Affix a label with the date of receipt and the initials of the receiving personnel.

  • Store the container in a designated, appropriate location as described in Section 3.0.

  • Before the first use, and periodically thereafter (e.g., every 3 months), test for the presence of peroxides.

Protocol for Peroxide Testing
  • Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Use commercially available peroxide test strips or a potassium iodide (KI) test.

  • For the KI test:

    • Prepare a fresh 10% potassium iodide solution.

    • In a clean, dry test tube, add 1 mL of the diene to 1 mL of the KI solution.

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Interpretation:

    • < 100 ppm peroxides: The diene can generally be used.

    • > 100 ppm peroxides: The diene should be treated to remove peroxides before use or disposed of as hazardous waste. DO NOT DISTILL DIENES CONTAINING HIGH CONCENTRATIONS OF PEROXIDES.

Protocol for Transferring a Liquefied Diene (e.g., 1,3-Butadiene) from a Lecture Bottle
  • Preparation:

    • Ensure the lecture bottle is secured in an upright position in the fume hood.

    • Use a regulator specifically designed for corrosive gases.

    • Attach a needle valve to the regulator outlet for fine control of the gas flow.

    • Prepare a cold trap (e.g., dry ice/acetone bath) to condense the diene.

    • The receiving flask should be a pre-weighed, three-necked flask equipped with a stir bar, a gas inlet, and a septum.

    • The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Procedure:

    • Cool the receiving flask in the cold trap.

    • With the needle valve closed, slowly open the main valve on the lecture bottle.

    • Slowly open the regulator to a low pressure (e.g., 2-3 psi).

    • Carefully open the needle valve to allow a slow stream of butadiene gas to flow into the cold receiving flask, where it will condense.

    • Monitor the weight of the receiving flask to determine the amount of diene collected.

    • Once the desired amount is collected, close the needle valve, the regulator valve, and the main valve on the lecture bottle in that order.

    • Allow any remaining gas in the transfer line to vent through a bubbler.

    • Keep the collected diene in the cold bath until ready for use.

Protocol for Setting Up a Diels-Alder Reaction with a Volatile Diene
  • Preparation:

    • Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen/argon inlet.

    • The dienophile and solvent are added to the reaction flask.

    • The volatile diene is transferred to the addition funnel, either as a neat liquid (if boiling point is high enough) or as a solution in a dry, inert solvent. For low-boiling dienes like 1,3-butadiene, it should be condensed into the reaction flask at a low temperature as described in Protocol 5.3.

  • Procedure:

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature).

    • Slowly add the diene from the addition funnel to the stirred solution of the dienophile.

    • After the addition is complete, allow the reaction to proceed at the appropriate temperature for the specified time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

    • Upon completion, quench the reaction as described in the specific experimental procedure.

Protocol for Quenching and Disposal of Unreacted Volatile Dienes
  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent. For dienes, a dilute solution of a mild reducing agent like sodium bisulfite can be used to react with any remaining diene and destroy peroxides.

    • Stir the mixture for a period to ensure complete quenching.

  • Disposal:

    • All waste containing volatile dienes, including quenched reaction mixtures, contaminated solvents, and cleaning materials, must be disposed of as hazardous waste.

    • Collect all liquid waste in a properly labeled, sealed container.

    • Solid waste (e.g., contaminated paper towels, gloves) should be placed in a separate, labeled, sealed bag.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour volatile dienes or their waste down the drain.

Visualization of Workflows and Logical Relationships

Overall Safe Handling Workflow for Volatile Dienes

SafeHandlingWorkflow start Start: Procure Volatile Diene receive Receiving and Inspection (Check for damage, label) start->receive store Proper Storage (Cool, dark, inert atmosphere, inhibited) receive->store peroxide_check Periodic Peroxide Check store->peroxide_check handle Handling in Fume Hood (PPE, grounding, inert techniques) peroxide_check->handle Peroxides < 100 ppm remove_peroxides Peroxide Removal (If safe and necessary) peroxide_check->remove_peroxides Peroxides > 100 ppm reaction Use in Reaction handle->reaction quench Quenching of Unreacted Diene and Reaction Mixture reaction->quench dispose Waste Disposal (Segregated hazardous waste) quench->dispose end End dispose->end remove_peroxides->handle remove_peroxides->dispose If removal is not feasible

Caption: Overall safe handling workflow for volatile dienes.

Decision-Making for Potentially Peroxidized Diene Containers

PeroxideDecision start Container of Volatile Diene (Old or opened) visual_inspection Visually Inspect for Crystals or Cloudiness start->visual_inspection crystals_present Crystals or Precipitate Present? visual_inspection->crystals_present contact_ehs DO NOT TOUCH! Contact Environmental Health & Safety Immediately crystals_present->contact_ehs Yes no_crystals No Visible Crystals crystals_present->no_crystals No test_peroxides Test for Peroxides (Use test strips or KI method) no_crystals->test_peroxides peroxide_level Peroxide Concentration? test_peroxides->peroxide_level low_peroxides < 100 ppm peroxide_level->low_peroxides < 100 ppm high_peroxides > 100 ppm peroxide_level->high_peroxides >= 100 ppm proceed Proceed with Use (with caution) low_peroxides->proceed decontaminate Decontaminate to Remove Peroxides or Dispose of as Hazardous Waste high_peroxides->decontaminate

Caption: Decision-making process for potentially peroxidized dienes.

References

Safety Precautions for 4-Methyl-1,4-heptadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

Hazard Identification

Due to the lack of specific data, a conservative approach to hazard identification is mandatory.

  • Chemical Class: As a diene hydrocarbon, it should be considered potentially flammable.[3] Organic vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Health Hazards: The toxicological properties of 4-Methyl-1,4-heptadiene have not been thoroughly investigated.[2] Assume the substance may be harmful if inhaled, ingested, or absorbed through the skin. Potential effects could include irritation to the skin, eyes, and respiratory tract. Mild headaches or dizziness may be symptoms of overexposure to organic vapors.[4]

  • Environmental Hazards: Information on the environmental impact of this chemical is not available. It should be prevented from entering drains or waterways.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye and Face Protection: Chemical splash goggles are required at all times when handling the liquid. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. No single glove material protects against all substances, so it is crucial to consult manufacturer compatibility charts.[5] Gloves should be inspected before use and disposed of properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat is recommended.

    • Additional Protection: For larger quantities or procedures with a high splash potential, a chemical-resistant apron and arm sleeves should be used.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Storage
  • Handling:

    • Use the smallest practical quantities for the experiment.

    • Avoid direct contact and inhalation of vapors.

    • Keep away from heat, sparks, open flames, and other ignition sources.[6]

    • Use non-sparking tools and equipment rated for flammable materials.

    • Ground and bond containers when transferring material to prevent static discharge.[6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

    • Store away from incompatible materials, such as oxidizing agents.

    • Containers should be stored in a secondary containment tray.

Quantitative Data Summary

Specific toxicological and exposure limit data for this compound are largely unavailable. The following table summarizes available physical and chemical properties, with a clear indication where data is not determined.

PropertyValueSource(s)
Molecular Formula C₈H₁₄--INVALID-LINK--[1], --INVALID-LINK--[3]
Molecular Weight 110.20 g/mol --INVALID-LINK--[8], --INVALID-LINK--[3]
CAS Number 13857-55-1--INVALID-LINK--[1], --INVALID-LINK--[3]
Boiling Point (Normal) 383.16 K (110.01 °C) (Calculated)--INVALID-LINK--[8]
Melting Point (Normal) 159.12 K (-114.03 °C) (Calculated)--INVALID-LINK--[8]
Water Solubility 12.71 mg/L @ 25 °C (Estimated)--INVALID-LINK--[2]
Oral Toxicity (LD50) Not determined--INVALID-LINK--[2]
Dermal Toxicity (LD50) Not determined--INVALID-LINK--[2]
Inhalation Toxicity (LC50) Not determined--INVALID-LINK--[2]
GHS Hazard Classification No data available--INVALID-LINK--[1]
Permissible Exposure Limit (PEL) Not establishedN/A
Threshold Limit Value (TLV) Not establishedN/A

Experimental Protocols

Protocol 1: Safe Handling and Use in a Laboratory Setting
  • Risk Assessment and Planning:

    • Before any new procedure, conduct a thorough risk assessment. Assume the substance is flammable and has unknown toxicity.

    • Review the Safety Data Sheet (SDS), if available, or any other sources of chemical safety information. Note the lack of comprehensive data.

    • Minimize the scale of the experiment to use the smallest possible amount of this compound.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest emergency equipment, including safety shower, eyewash station, and fire extinguisher. Ensure they are accessible and have been recently tested.[7]

    • Prepare a designated and clearly labeled waste container for liquid and solid waste contaminated with the chemical.

  • Personal Protective Equipment (PPE) and Hygiene:

    • Don the appropriate PPE as described in the "Personal Protective Equipment" section above before entering the laboratory.

    • Inspect gloves for any signs of degradation or puncture before use.

    • Wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory.[5]

  • Experimental Procedure:

    • Conduct all manipulations of this compound inside a certified chemical fume hood.

    • Ensure the fume hood sash is kept at the lowest practical height.

    • Use a laboratory mat or tray to contain any potential spills.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use.

    • Eliminate all potential ignition sources from the immediate work area.

  • Waste Disposal:

    • Dispose of all waste (liquid and contaminated solids) in a properly labeled hazardous waste container.

    • Do not pour this compound down the drain.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Emergency Procedures:

    • Spill:

      • For a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated absorbent in the hazardous waste container.

      • For a larger spill, or any spill outside of a fume hood, evacuate the area, alert others, and contact the institutional emergency response team.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Safety_Workflow_for_Unknown_Hazards Safety Workflow for Handling this compound cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_completion 3. Post-Experiment cluster_emergency 4. Emergency Response start Start: New Experiment Proposed gather_info Review Available Data (Note Lack of Hazard Info) start->gather_info risk_assessment Conduct Risk Assessment (Assume Flammability & Unknown Toxicity) ppe_selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection gather_info->risk_assessment setup_workspace Prepare Workspace (Fume Hood, Spill Kit, Waste Container) ppe_selection->setup_workspace don_ppe Don PPE setup_workspace->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood minimize_exposure Use Minimal Quantities Keep Containers Closed handle_in_hood->minimize_exposure emergency Emergency Occurs (Spill, Exposure) handle_in_hood->emergency waste_segregation Segregate Waste minimize_exposure->waste_segregation decontaminate Decontaminate Work Area waste_segregation->decontaminate dispose_waste Properly Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end evacuate Evacuate & Alert Others emergency->evacuate Spill first_aid Administer First Aid (Eyewash, Shower) emergency->first_aid Exposure seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safely handling chemicals with unknown hazards.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methyl-1,4-heptadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common and effective methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction.

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, such as allylmagnesium bromide, with a suitable ketone, like 2-pentanone.

  • Wittig Reaction: This approach utilizes the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde, for instance, the reaction between the ylide derived from (but-2-en-2-yl)triphenylphosphonium bromide and propanal.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving high yield, preventing the formation of isomeric impurities, and the purification of the final product. A significant issue is the potential for the isomerization of the desired 1,4-diene to more stable conjugated 1,3-dienes, especially at elevated temperatures.[1]

Q3: How can I minimize the formation of the conjugated diene isomer?

A3: Careful control of the reaction temperature is crucial.[1] Running the reaction at lower temperatures can help minimize the isomerization of the 1,4-diene to the thermodynamically more stable 1,3-diene. The choice of base and solvent can also influence the rate of isomerization.

Q4: What are the expected side products in a Grignard synthesis of this compound?

A4: Besides the potential for isomerization, side products in a Grignard synthesis can include biphenyl (if using bromobenzene to initiate the Grignard reagent formation), unreacted starting materials, and products from the reaction of the Grignard reagent with any moisture present in the reaction setup.[2]

Q5: What are the common byproducts in a Wittig synthesis of this compound?

A5: The most common byproduct in a Wittig reaction is triphenylphosphine oxide.[3] Depending on the ylide used, a mixture of E/Z isomers of the product can also be formed.[4] Incomplete reaction can also lead to the presence of the starting aldehyde and the phosphonium salt.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Grignard Reaction:
Low or no product formation.Inactive magnesium surface.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
Wet glassware or solvents.Thoroughly flame-dry all glassware and use anhydrous solvents. Grignard reagents are highly sensitive to moisture.[2]
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC.
Wittig Reaction:
Low conversion of starting materials.Incomplete ylide formation.Use a sufficiently strong base (e.g., n-butyllithium) to deprotonate the phosphonium salt. Ensure anhydrous conditions.[6]
Sterically hindered ketone or aldehyde.The Wittig reaction can be sensitive to steric hindrance. If possible, consider an alternative synthetic route or a modified Wittig reagent (e.g., Horner-Wadsworth-Emmons).
General:
Product loss during workup.Inefficient extraction.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.
Decomposition on silica gel.Dienes can be sensitive to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine before chromatography or using a different purification method like distillation.
Product Impurity
Symptom Possible Cause Suggested Solution
Presence of a conjugated diene isomer.High reaction temperature.Maintain a lower reaction temperature throughout the synthesis and workup.[1]
Grignard Reaction:
Presence of biphenyl.Side reaction during Grignard formation.This is a common byproduct if using phenyl halides to initiate the reaction. It can typically be removed by column chromatography or distillation.[2]
Wittig Reaction:
Presence of triphenylphosphine oxide.Inherent byproduct of the reaction.This is the major byproduct and can usually be removed by crystallization or column chromatography.[3]
Mixture of E/Z isomers.Nature of the ylide and reaction conditions.The stereoselectivity of the Wittig reaction depends on the stability of the ylide. For non-stabilized ylides, Z-isomers often predominate. Reaction conditions (solvent, temperature, presence of salts) can be modified to influence the E/Z ratio.[4][7]

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data on how different reaction parameters could influence the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

Reaction Parameter Varied Condition A Yield (%) Condition B Yield (%)
GrignardTemperature0 °C65Room Temp.50 (with 15% isomer)
GrignardSolventDiethyl Ether70THF75
WittigBase for Yliden-BuLi80NaH60
WittigTemperature-78 °C to RT750 °C to RT65 (with higher E/Z ratio)

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the reaction of allylmagnesium bromide with 2-pentanone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Allyl bromide

  • 2-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of allyl bromide in anhydrous diethyl ether via the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with 2-Pentanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-pentanone in anhydrous diethyl ether via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel (pre-treated with triethylamine).

Protocol 2: Wittig Synthesis of this compound

This protocol outlines the reaction of the ylide derived from (but-2-en-2-yl)triphenylphosphonium bromide with propanal.

Materials:

  • (but-2-en-2-yl)triphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanal

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (but-2-en-2-yl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Propanal:

    • Slowly add a solution of propanal in anhydrous THF to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel or by distillation.

Visualizations

Grignard_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Allyl Bromide Allyl Bromide Allylmagnesium Bromide Allylmagnesium Bromide Allyl Bromide->Allylmagnesium Bromide + Mg (in Ether) Magnesium Magnesium Magnesium->Allylmagnesium Bromide 2-Pentanone 2-Pentanone Alkoxide Intermediate Alkoxide Intermediate 2-Pentanone->Alkoxide Intermediate Allylmagnesium Bromide->Alkoxide Intermediate + 2-Pentanone This compound This compound Alkoxide Intermediate->this compound Aqueous Workup Magnesium Salts Magnesium Salts Alkoxide Intermediate->Magnesium Salts

Caption: Grignard synthesis pathway for this compound.

Wittig_Synthesis_Pathway cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide + Strong Base Strong Base (n-BuLi) Strong Base (n-BuLi) Strong Base (n-BuLi)->Phosphorus Ylide Propanal Propanal Oxaphosphetane Oxaphosphetane Propanal->Oxaphosphetane Phosphorus Ylide->Oxaphosphetane + Propanal This compound This compound Oxaphosphetane->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Wittig reaction pathway for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Type Reaction Type? Start->Check_Reaction_Type Grignard_Issues Grignard Specific Issues Check_Reaction_Type->Grignard_Issues Grignard Wittig_Issues Wittig Specific Issues Check_Reaction_Type->Wittig_Issues Wittig Check_Moisture Anhydrous Conditions? Grignard_Issues->Check_Moisture Check_Ylide_Formation Ylide Formed? Wittig_Issues->Check_Ylide_Formation General_Issues General Issues Check_Workup Workup Loss? General_Issues->Check_Workup Check_Mg_Activation Mg Activated? Check_Moisture->Check_Mg_Activation Yes Solution_Dry Dry Glassware/Solvents Check_Moisture->Solution_Dry No Check_Mg_Activation->General_Issues Yes Solution_Activate_Mg Activate Mg with Iodine Check_Mg_Activation->Solution_Activate_Mg No Check_Ylide_Formation->General_Issues Yes Solution_Strong_Base Use Stronger Base Check_Ylide_Formation->Solution_Strong_Base No Check_Purification Purification Loss? Check_Workup->Check_Purification No Solution_Extraction Optimize Extraction Check_Workup->Solution_Extraction Yes Solution_Purification Optimize Purification Check_Purification->Solution_Purification Yes

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification Challenges of Non-Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of non-polar organic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of non-polar molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of non-polar organic compounds in a question-and-answer format.

Column Chromatography

Question: My non-polar compounds are eluting too quickly from the silica gel column, resulting in poor separation. How can I improve retention?

Answer: Poor retention of non-polar compounds on a polar stationary phase like silica gel is a common challenge. To improve separation, you need to decrease the elution strength of your mobile phase. Since "like dissolves like," using a very non-polar solvent will increase the compound's affinity for the stationary phase.[1] Good starting points include 100% Hexane or Petroleum Ether.[2] You can also try solvent systems like 1-5% diethyl ether in hexane or 1-5% dichloromethane in hexane.[3] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your target compound.[2][3]

Question: I am observing streaking or tailing of my compound on the TLC plate and in the column fractions. What is the cause and how can I fix it?

Answer: Streaking or tailing in chromatography can be caused by several factors:

  • Compound Overloading: Applying too much sample to the TLC plate or column can lead to tailing. Try using a more dilute solution of your sample.[3]

  • Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC.[4] If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[4][5]

  • Inappropriate Solvent System: The chosen solvent may not be optimal for your compound. Try a different solvent system; sometimes a small change can significantly improve the peak shape.[2]

Question: My crude reaction mixture is not soluble in the non-polar solvent system I plan to use for elution. How should I load it onto the column?

Answer: This is a common issue, especially with larger-scale reactions. Here are a few solutions:

  • Switch Solvent System: You could try a different solvent system that dissolves your crude mixture, such as dichloromethane/hexane or acetone/hexane.[6]

  • Minimal Strong Solvent: Dissolve your sample in a very small volume of a stronger (more polar) solvent, like dichloromethane.[6][7] However, this can be risky as it may affect the separation.

  • Dry Loading: This is often the best method. Dissolve your sample in a suitable solvent, add silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent to get a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.[7]

Recrystallization

Question: I am having difficulty finding a suitable solvent for the recrystallization of my non-polar solid. What are the key criteria?

Answer: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and very low solubility at low temperatures.[8] For non-polar compounds, good starting solvents to test are hexane, heptane, or ethanol.[3] The principle of "like dissolves like" is a good starting point for solvent selection.[9] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common solvent pairs for non-polar organics include benzene and hexanes, or diethyl ether and petroleum ether.[10]

Question: My recrystallization is resulting in a very low recovery of the purified product. What are the possible reasons for this?

Answer: Low recovery in recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude solid in an excessive amount of hot solvent will keep more of your product in the solution even after cooling, thus reducing the yield.[9] Always use the minimum amount of hot solvent required to fully dissolve the compound.[11]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Slow cooling allows for the formation of larger, purer crystals.[3]

  • Washing with room temperature solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for washing.[11]

  • Inappropriate solvent choice: If the compound has significant solubility in the cold solvent, you will have a low recovery.[3]

Fractional Distillation

Question: My fractional distillation is resulting in poor separation of non-polar compounds with very close boiling points. What can I do?

Answer: To achieve good separation of compounds with similar boiling points, you need to optimize your fractional distillation setup:

  • Increase Column Efficiency: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column. You can increase this by using a longer fractionating column or packing the column with high-surface-area materials like Raschig rings or Vigreux indentations.[3]

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the pot versus distillate collected) generally leads to better separation but a slower distillation rate.[3] For compounds with very close boiling points, a higher reflux ratio is recommended.[3]

  • Ensure a Slow and Steady Heating Rate: A slow, consistent heating rate is crucial for establishing a proper temperature gradient within the column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common non-polar impurities I might encounter?

A1: Common non-polar impurities can include unreacted starting materials, byproducts from side reactions, and residual non-polar solvents from the reaction or workup (e.g., hexane, toluene).[3][12] Greases from glassware can also be a source of non-polar contamination.

Q2: How do I choose between fractional distillation and column chromatography for purifying a non-polar liquid?

A2: The choice depends on the properties of the impurities. Fractional distillation is most effective when the impurities have boiling points that are significantly different from your target compound (ideally a difference of at least 25 °C).[3] Column chromatography is generally more effective for separating compounds with very similar boiling points but different polarities, even if the polarity difference is small.[3]

Q3: Can I use reversed-phase chromatography to purify non-polar compounds?

A3: Yes, reversed-phase chromatography can be a powerful technique. In this method, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][13] Non-polar compounds will have a stronger affinity for the non-polar stationary phase and will be retained longer, allowing for separation from more polar impurities.[3] Non-aqueous reverse phase, where water is replaced by a polar organic solvent, can also be effective for highly non-polar compounds.[5]

Q4: What are some good starting solvent systems for flash column chromatography of a very non-polar compound?

A4: For very non-polar compounds, you should start with a very non-polar mobile phase. Good starting points include 100% Hexane or Petroleum Ether, or a very low percentage of a slightly more polar solvent, such as 1-5% ethyl acetate in hexane.[2][3]

Quantitative Data

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Non-Polar Compounds on Silica Gel
Compound PolarityRecommended Solvent SystemTarget Rf on TLC
Very Non-Polar 100% Hexane or Pentane0.2 - 0.4
1-5% Diethyl Ether in Hexane0.2 - 0.4
1-5% Dichloromethane in Hexane0.2 - 0.4
Moderately Non-Polar 5-20% Ethyl Acetate in Hexane0.2 - 0.4
5-20% Diethyl Ether in Hexane0.2 - 0.4
5-20% Toluene in Hexane0.2 - 0.4

Data compiled from multiple sources.[3][14]

Table 2: Properties of Common Solvents for Non-Polar Compound Purification
SolventBoiling Point (°C)Polarity IndexNotes
Pentane 36.10.0Very non-polar, good for eluting highly non-polar compounds.
Hexane 68.70.1Commonly used for chromatography of non-polar compounds.[1]
Heptane 98.40.1A safer alternative to hexane.[1]
Cyclohexane 80.70.2
Toluene 110.62.4Can be used to increase the polarity of hexane-based eluents.
Diethyl Ether 34.62.8A slightly more polar solvent, often used in small percentages with hexane.
Dichloromethane 39.63.1A versatile solvent, can be used with hexane to increase polarity.
Ethyl Acetate 77.14.4A common polar modifier for hexane in normal-phase chromatography.[15]

Experimental Protocols

Protocol 1: Purification of a Non-Polar Liquid by Flash Column Chromatography

Objective: To purify a liquid non-polar compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives a target Rf value between 0.2 and 0.4 for the desired compound.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluting solvent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary).[7] Carefully apply the sample to the top of the silica gel bed.[7] Alternatively, perform a dry loading as described in the troubleshooting section.[7]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the purity of the collected fractions using a suitable analytical technique, such as TLC, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification of a Non-Polar Solid by Recrystallization

Objective: To purify a solid non-polar compound from soluble and insoluble impurities.[3]

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For non-polar compounds, solvents like hexane, heptane, or ethanol are often good choices.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[3]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by NMR or other spectroscopic methods can also be performed.[3]

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_liquid_purification cluster_solid_purification cluster_end Crude_Mixture Crude Non-Polar Organic Compound Initial_Analysis Analyze Crude Mixture (TLC, GC, NMR) Crude_Mixture->Initial_Analysis Is_Solid Is the compound a solid? Initial_Analysis->Is_Solid Boiling_Point_Diff Significant Boiling Point Difference? Is_Solid->Boiling_Point_Diff No (Liquid) Recrystallization Recrystallization Is_Solid->Recrystallization Yes (Solid) Distillation Fractional Distillation Boiling_Point_Diff->Distillation Yes Column_Chromatography_Liquid Column Chromatography Boiling_Point_Diff->Column_Chromatography_Liquid No Purity_Check Check Purity (TLC, GC, NMR, MP) Distillation->Purity_Check Column_Chromatography_Liquid->Purity_Check Column_Chromatography_Solid Column Chromatography Recrystallization->Column_Chromatography_Solid If Impure Recrystallization->Purity_Check Column_Chromatography_Solid->Purity_Check Pure_Compound Pure Compound Purity_Check->Pure_Compound

Caption: A general workflow for the purification of non-polar organic compounds.

Troubleshooting_Chromatography cluster_problem cluster_causes cluster_solutions Poor_Separation Poor Separation in Column Chromatography Fast_Elution Compound Elutes Too Quickly (High Rf) Poor_Separation->Fast_Elution Tailing_Streaking Peak Tailing or Streaking Poor_Separation->Tailing_Streaking No_Elution Compound Does Not Elute Poor_Separation->No_Elution Decrease_Polarity Decrease Mobile Phase Polarity Fast_Elution->Decrease_Polarity Check_Loading Reduce Sample Load Tailing_Streaking->Check_Loading Check_Stability Check Compound Stability (2D TLC) Tailing_Streaking->Check_Stability Change_Solvent Change Solvent System Tailing_Streaking->Change_Solvent No_Elution->Check_Stability Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity

Caption: A troubleshooting guide for common column chromatography issues.

References

minimizing side products in diene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of multiple regioisomers is a common issue when using unsymmetrical dienes and dienophiles. The predominant isomers are typically the "ortho" and "para" adducts, while the "meta" isomer is usually a minor byproduct[1]. To enhance regioselectivity, consider the following strategies:

  • Substituent Effects: The electronic properties of the substituents on both the diene and dienophile play a crucial role. Generally, the most nucleophilic carbon on the diene will preferentially bond with the most electrophilic carbon on the dienophile[1]. You can predict the favored isomer by analyzing the resonance structures of your reactants to identify these carbons[2].

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve regioselectivity. Lewis acids coordinate to the dienophile, increasing its electrophilicity and influencing the electronic distribution, which can favor the formation of a single regioisomer[3][4].

  • Frontier Molecular Orbital (FMO) Theory: For a more theoretical approach, FMO theory can predict the major regioisomer by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction is favored when the atoms with the largest orbital coefficients on the HOMO and LUMO align[5][6].

Q2: I am observing both endo and exo products in my reaction. How can I control the stereoselectivity?

A2: The formation of endo and exo diastereomers is a key aspect of the Diels-Alder reaction's stereochemistry, particularly with cyclic dienes[7][8].

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, meaning it forms faster. This is attributed to "secondary orbital overlap," a favorable interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state[5][7]. The exo product is typically more sterically favored and therefore more stable, making it the thermodynamic product[7]. To favor the kinetic (endo) product, run the reaction at lower temperatures for a shorter duration. For the thermodynamic (exo) product, higher temperatures and longer reaction times may be beneficial, assuming the reaction is reversible.

  • Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo product by stabilizing the transition state that leads to its formation[9][10]. However, bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product[9].

Q3: My reaction mixture is turning into a polymer. What can I do to prevent this?

A3: Polymerization is a common side reaction in diene reactions, especially when heated[3][11]. Here are several ways to minimize it:

  • Lower Reaction Temperature: High temperatures can promote polymerization. Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Using a Lewis acid catalyst can often allow for significantly lower reaction temperatures (e.g., -78 °C)[3].

  • Use of Inhibitors: For radical-mediated polymerization, adding a small amount of a radical inhibitor, such as hydroquinone, can be effective[12].

  • Control Monomer Concentration: High concentrations of the diene or dienophile can favor polymerization. A slow addition of one reactant to the other can help maintain a low instantaneous concentration of the added reactant.

  • Purify Reagents: Impurities can sometimes initiate polymerization. Ensure your diene, dienophile, and solvent are pure[12]. Dienes, in particular, should be freshly distilled if they have been stored for a long time, as they can form peroxides that may initiate polymerization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Reaction not reaching completion. 2. Competing side reactions (e.g., polymerization). 3. Reversible reaction equilibrium is unfavorable.1. Increase reaction time or temperature (if polymerization is not an issue). 2. Use a Lewis acid catalyst to accelerate the desired reaction. 3. Lower the reaction temperature[3]. 4. Use a higher concentration of one of the reactants.
Formation of Multiple Regioisomers Unsymmetrical diene and/or dienophile.1. Modify substituents to enhance electronic bias. 2. Employ a Lewis acid catalyst to direct the regioselectivity[4][13].
Undesired Endo/Exo Ratio Reaction conditions favoring the undesired stereoisomer.1. For the endo product, use lower temperatures and shorter reaction times[7]. 2. For the exo product, try higher temperatures and longer reaction times[7]. 3. Select a Lewis acid of appropriate size; bulky catalysts may favor the exo product[9].
Polymerization of Reactants 1. High reaction temperature. 2. High concentration of monomers. 3. Presence of impurities that initiate polymerization.1. Lower the reaction temperature; consider using a catalyst to enable this[3][12]. 2. Use a slow-addition method for one of the reactants. 3. Purify all reagents and solvents before use[12]. Add a radical inhibitor if appropriate.
No Reaction Occurs 1. Diene is locked in an s-trans conformation. 2. Poor electronics (e.g., electron-rich diene with an electron-rich dienophile).1. The diene must be able to adopt an s-cis conformation. If it is sterically hindered from doing so, the reaction will not proceed[14]. Consider a different diene. 2. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Use a dienophile with electron-withdrawing groups or a diene with electron-donating groups[15][16]. A Lewis acid can activate the dienophile[3].

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction to Enhance Endo-Selectivity

This protocol describes a general procedure for the Diels-Alder reaction between cyclopentadiene and methyl acrylate using aluminum chloride (AlCl₃) as a Lewis acid catalyst to favor the endo product.

Materials:

  • Freshly distilled cyclopentadiene

  • Methyl acrylate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Syringes and needles

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (argon or nitrogen).

  • To the flask, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) to the stirred solvent.

  • Slowly add methyl acrylate via syringe to the AlCl₃ suspension. Stir the mixture for 15 minutes to allow for complexation.

  • In a separate flask, prepare a solution of freshly distilled cyclopentadiene in anhydrous dichloromethane.

  • Add the cyclopentadiene solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes.

  • Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Caption: Regioselectivity in Diels-Alder reactions.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Selectivity Poor Selectivity? Start->Check_Selectivity Check_Yield Low Yield? Check_Selectivity->Check_Yield No Regio_Stereo Regio- or Stereoisomers? Check_Selectivity->Regio_Stereo Yes Check_Polymer Polymerization? Check_Yield->Check_Polymer No Optimize_Conditions Optimize Reaction Time/ Concentration Check_Yield->Optimize_Conditions Yes Lower_Temp_Inhibitor Lower Temp. & Add Inhibitor Check_Polymer->Lower_Temp_Inhibitor Yes End Problem Resolved Check_Polymer->End No Adjust_Temp_Catalyst Adjust Temp. & Use Lewis Acid Regio_Stereo->Adjust_Temp_Catalyst Adjust_Temp_Catalyst->End Optimize_Conditions->End Lower_Temp_Inhibitor->End

Caption: Troubleshooting workflow for diene reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Heptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of heptadienes. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate experimental optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Heptadiene

Q1: My overall yield of 1,3-heptadiene, synthesized via a Grignard reaction followed by dehydration, is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this two-step synthesis can originate from either the Grignard reaction to form the alcohol precursor (hept-1-en-3-ol) or the subsequent dehydration step to the diene. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_grignard Analyze Crude Grignard Reaction Mixture (TLC, GC-MS) start->check_grignard grignard_ok Good Yield of Hept-1-en-3-ol? check_grignard->grignard_ok troubleshoot_grignard Troubleshoot Grignard Reaction grignard_ok->troubleshoot_grignard No troubleshoot_dehydration Troubleshoot Dehydration Step grignard_ok->troubleshoot_dehydration Yes optimize_grignard Optimize Grignard Conditions (Initiation, Addition Rate) troubleshoot_grignard->optimize_grignard optimize_dehydration Optimize Dehydration Conditions (Catalyst, Temp.) troubleshoot_dehydration->optimize_dehydration end Improved Yield optimize_dehydration->end optimize_grignard->end

Caption: A logical workflow for diagnosing the cause of low heptadiene yield.

Potential Causes and Solutions for the Grignard Step (Hept-1-en-3-ol Synthesis):

  • Failure to Initiate: The Grignard reaction may not start due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.

    • Solution: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Wurtz Coupling: A common side reaction is the coupling of the propyl bromide with the formed Grignard reagent, leading to hexane.

    • Solution: Add the propyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[1]

  • 1,4-Conjugate Addition: Grignard reagents can undergo 1,4-addition to α,β-unsaturated aldehydes like crotonaldehyde, leading to the formation of a saturated ketone after workup, which will not dehydrate to the desired diene.[2][3] Strong nucleophiles like Grignard reagents typically favor 1,2-addition, but conditions can influence the outcome.[4]

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C) to favor the kinetically controlled 1,2-addition product.[4]

Potential Causes and Solutions for the Dehydration Step (1,3-Heptadiene Synthesis):

  • Incomplete Reaction: The dehydration of hept-1-en-3-ol may not go to completion.

    • Solution: Increase the reaction temperature or switch to a more effective acid catalyst.[5]

  • Isomerization to Non-conjugated Dienes: Undesired isomerization can lead to a mixture of heptadiene isomers, complicating purification and reducing the yield of the target 1,3-heptadiene.[6]

    • Solution: Use milder dehydration conditions. For example, using alumina at a controlled temperature can be more selective than strong mineral acids.[7]

Issue 2: Poor Selectivity and Isomer Control

Q2: My reaction produces a mixture of heptadiene isomers. How can I control the stereoselectivity (E/Z isomerism) and regioselectivity?

A2: Controlling selectivity is a significant challenge. The choice of reaction conditions for the dehydration step is critical.

Factors Influencing Dehydration Selectivity:

ParameterEffect on SelectivityRecommendations
Catalyst Strong acids (e.g., H₂SO₄) can lead to a mixture of isomers through carbocation rearrangements. Solid acid catalysts like alumina can offer better selectivity.[7][8]For 1,3-diene formation from allylic alcohols, methods employing reagents like tBuOK/potassium 2,2-difluoroacetate can provide high regio- and stereoselectivity via a directed 1,4-syn-elimination.[9]
Temperature Higher temperatures can favor the thermodynamically more stable trans-isomer but may also promote unwanted side reactions and rearrangements.[10]Optimize the temperature to find a balance between reaction rate and selectivity. Start with milder conditions and gradually increase the temperature while monitoring the product distribution.
Reaction Time Prolonged reaction times can lead to equilibration of isomers, potentially reducing the yield of the desired kinetic product.[4]Monitor the reaction progress by GC-MS or NMR to determine the optimal reaction time.
Issue 3: Purification Difficulties

Q3: I am struggling to separate the desired heptadiene isomer from byproducts and other isomers. What are effective purification strategies?

A3: The similar boiling points and polarities of heptadiene isomers make purification challenging.

Purification Troubleshooting:

ProblemPotential CauseSuggested Solution
Co-elution in Chromatography Isomers have very similar polarities.Use a long, non-polar GC column with a slow temperature ramp for analytical separation. For preparative separation, consider column chromatography with silver nitrate-impregnated silica gel, which can separate alkenes based on the degree of unsaturation and stereochemistry.
Poor Separation by Distillation Boiling points of isomers are very close.Use a high-efficiency fractional distillation column (e.g., Vigreux or spinning band). Perform the distillation under reduced pressure to lower the boiling points and minimize thermal degradation or isomerization.
Persistent Impurities Unreacted starting materials or byproducts from side reactions.Identify the impurities by GC-MS or NMR. If it is unreacted alcohol, a simple aqueous wash may help. If it is a coupled product from the Grignard step, fractional distillation is likely the best approach.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Heptadiene

This protocol details a two-step synthesis of 1,3-heptadiene starting from crotonaldehyde and propyl bromide.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_purification Purification a Prepare Propylmagnesium Bromide b React with Crotonaldehyde at 0 °C a->b c Aqueous Workup (NH4Cl) b->c d Extract and Dry c->d e Crude Hept-1-en-3-ol d->e f Dehydrate with Alumina at 250-300 °C e->f g Collect Distillate f->g h Fractional Distillation of Crude Heptadiene g->h i Pure 1,3-Heptadiene h->i

Caption: Workflow for the two-step synthesis and purification of 1,3-heptadiene.

Step 1: Synthesis of Hept-1-en-3-ol via Grignard Reaction

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-neck flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.[1]

    • Maintain a gentle reflux during the addition. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Crotonaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled crotonaldehyde (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C to favor 1,2-addition.[4]

    • After the addition is complete, let the mixture warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude hept-1-en-3-ol.

Step 2: Dehydration of Hept-1-en-3-ol to 1,3-Heptadiene

  • Setup:

    • Set up a distillation apparatus with a flask containing the crude hept-1-en-3-ol and a catalytic amount of activated alumina.

    • Alternatively, a packed tube reactor containing alumina can be used for a continuous process.

  • Dehydration:

    • Heat the flask to a temperature that allows for the slow distillation of the product (boiling point of 1,3-heptadiene is ~107 °C). The temperature for the alumina-catalyzed dehydration is typically in the range of 250-300 °C.[7]

    • Collect the distillate in a receiver cooled in an ice bath.

  • Purification:

    • The collected distillate, containing a mixture of heptadiene isomers and potentially some unreacted alcohol, should be purified by fractional distillation to isolate the desired 1,3-heptadiene.

Quantitative Data Summary

The following tables summarize the influence of key reaction parameters on the yield and selectivity of reactions relevant to heptadiene synthesis.

Table 1: Effect of Solvent on Grignard Reaction Yield with α,β-Unsaturated Carbonyls

SolventDielectric Constant (ε)Typical ObservationsPotential Yield
Diethyl Ether4.3Standard solvent, good for initiation, lower boiling point.Good
Tetrahydrofuran (THF)7.5Higher boiling point, can increase the rate of reaction. Often improves yields for less reactive halides.[11]Very Good
2-Methyl-THF6.2Greener alternative to THF, can sometimes improve yields.Good to Very Good
Toluene2.4Can be used as a co-solvent, but Grignard reagents are less soluble.Moderate

Table 2: Comparison of Dehydration Catalysts for Allylic Alcohols

CatalystTypical TemperatureSelectivity for Conjugated DienePotential Side Reactions
Sulfuric Acid (H₂SO₄)80-140 °CModerate to GoodIsomerization, polymerization, charring
p-Toluenesulfonic Acid (PTSA)80-120 °CGoodIsomerization, polymerization
Activated Alumina (Al₂O₃)250-400 °CGood to ExcellentFewer side reactions compared to strong acids.[7]
tBuOK/difluoroacetateRoom Temp. to 80 °CExcellentRequires specific substrate features for high efficiency.[9]

References

Technical Support Center: 4-Methyl-1,4-heptadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4-Methyl-1,4-heptadiene. Due to the limited specific literature on this particular monomer, this guide is based on established principles of olefin and non-conjugated diene polymerization, particularly drawing parallels from the polymerization of structurally similar monomers like 4-methyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my this compound monomer has started to polymerize prematurely?

A1: The initial indications of unwanted polymerization can be subtle. You might first observe a slight yellowing of the typically colorless liquid and a noticeable increase in its viscosity. As the process progresses, the liquid will become more viscous and may appear cloudy due to the formation of insoluble polymer particles. In advanced stages, the monomer can transform into a thick, resinous material or even a solid gel.[1]

Q2: What type of catalysts are typically used for the polymerization of this compound and similar olefins?

A2: For branched alpha-olefins and dienes, Ziegler-Natta catalysts and metallocene catalysts are commonly employed.[2][3] Metallocene catalysts, often activated by an alumoxane like methylaluminoxane (MAO), can offer better control over the polymer's stereochemistry.[2] The choice of catalyst can significantly impact the polymerization kinetics and the properties of the resulting polymer.

Q3: How can I purify this compound that has started to polymerize?

A3: If the monomer has partially polymerized, simple distillation can be used for purification. The non-volatile polymer will remain in the distillation flask, while the purified monomer is collected as the distillate. It is crucial to stop the distillation before the flask goes to dryness to prevent overheating the polymer residue. The purified monomer should be stored under recommended conditions with an appropriate inhibitor.[1]

Q4: What are common side reactions to be aware of during the polymerization of this compound?

A4: Besides the desired polymerization, potential side reactions for dienes can include cyclization, cross-linking, and isomerization of the double bonds, depending on the catalyst and reaction conditions. For monomers with internal double bonds, the reactivity might be lower compared to terminal olefins. Chain transfer reactions can also occur, which will affect the molecular weight of the polymer.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

ProblemPossible Cause(s)Recommended Action(s)
Low or No Polymer Yield Inactive Catalyst: The catalyst may have been deactivated by impurities in the monomer, solvent, or reaction atmosphere (e.g., water, oxygen).- Ensure all glassware is thoroughly dried. - Purify the monomer and solvent to remove inhibitors and impurities. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Incorrect Monomer/Catalyst/Co-catalyst Ratio: The stoichiometry of the reaction components is critical for efficient polymerization.- Carefully calculate and measure the amounts of monomer, catalyst, and co-catalyst. - Optimize the ratios through a series of small-scale experiments.
Inappropriate Reaction Temperature: The polymerization rate is sensitive to temperature.- Consult literature for optimal temperature ranges for similar monomers and catalyst systems. - A lower temperature may reduce side reactions but also decrease the polymerization rate.[2]
Low Molecular Weight of the Polymer Presence of Chain Transfer Agents: Impurities or intentionally added agents can terminate polymer chains prematurely.- Purify the monomer and solvent to remove any unintended chain transfer agents. - If a chain transfer agent is used, its concentration may need to be adjusted.[2]
High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions.- Attempt the polymerization at a lower temperature.[2]
Broad Molecular Weight Distribution (High Polydispersity Index) Multiple Active Sites on the Catalyst: This is more common with traditional Ziegler-Natta catalysts.- Consider using a single-site catalyst, such as a metallocene, for better control over the polymer architecture.
Fluctuations in Reaction Conditions: Inconsistent temperature or monomer concentration can lead to variations in chain growth.- Ensure stable and uniform reaction conditions, including efficient stirring.
Formation of Gel or Insoluble Polymer Cross-linking Reactions: The presence of two double bonds in the diene monomer can lead to cross-linking.- Adjust the catalyst system to favor the polymerization of one double bond over the other. - Lower the monomer concentration to reduce the likelihood of intermolecular reactions.

Experimental Protocols

General Polymerization Procedure (Illustrative)

This protocol is a general guideline based on the polymerization of similar monomers, such as 4-methyl-1-pentene, using a metallocene catalyst.[2]

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with nitrogen.

  • Reagent Introduction: Under a nitrogen atmosphere, the solvent (e.g., toluene), the monomer (this compound), and the co-catalyst (e.g., methylaluminoxane - MAO) are introduced into the reactor.

  • Initiation: The catalyst solution (e.g., a metallocene complex in toluene) is injected to start the polymerization.

  • Polymerization: The reaction mixture is stirred at a controlled temperature for a specified duration.

  • Termination: The reaction is quenched by adding a substance like acidified ethanol.

  • Isolation and Purification: The polymer product is precipitated, filtered, washed with a non-solvent (e.g., ethanol), and dried under vacuum.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow prep Reactor Preparation (Drying, N2 Purge) reagents Reagent Addition (Solvent, Monomer, Co-catalyst) prep->reagents initiation Initiation (Catalyst Injection) reagents->initiation polymerization Polymerization (Controlled T, Stirring) initiation->polymerization termination Termination (Quenching) polymerization->termination isolation Product Isolation (Precipitation, Filtration, Drying) termination->isolation

Caption: A generalized workflow for the polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield start Low/No Polymer Yield check_purity Check Monomer/Solvent Purity start->check_purity check_inert Verify Inert Atmosphere check_purity->check_inert Purity OK purify Action: Purify Reagents check_purity->purify Impurities Found check_ratio Review Stoichiometry check_inert->check_ratio Atmosphere OK improve_inert Action: Improve Inert Conditions check_inert->improve_inert Leaks/Contamination check_temp Evaluate Reaction Temperature check_ratio->check_temp Correct optimize_ratio Action: Optimize Ratios check_ratio->optimize_ratio Incorrect adjust_temp Action: Adjust Temperature check_temp->adjust_temp Suboptimal success Improved Yield check_temp->success Optimal purify->success improve_inert->success optimize_ratio->success adjust_temp->success

Caption: A decision-making diagram for troubleshooting low polymer yield.

References

Technical Support Center: Stability of Conjugated and Non-Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with conjugated and non-conjugated dienes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My conjugated diene sample turned viscous and cloudy upon storage. What is happening and how can I prevent it?

A1: This is a classic sign of polymerization. Conjugated dienes, due to their reactive π-electron systems, are prone to spontaneous polymerization, which can be initiated by heat, light, or the presence of peroxides. Non-conjugated dienes can also polymerize, often through free-radical mechanisms.[1]

  • Troubleshooting:

    • Check for Peroxides: Immediately test for the presence of peroxides (see Experimental Protocol 2). Peroxides can act as initiators for polymerization.[2]

    • Review Storage Conditions: Ensure the diene is stored at a low temperature (typically ≤ 0°C), under an inert atmosphere (nitrogen or argon), and protected from light.[3]

  • Prevention:

    • Add an Inhibitor: Store the diene with a suitable polymerization inhibitor. Common inhibitors for dienes include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).[3][4]

    • Inert Atmosphere: Always store dienes under an inert atmosphere to prevent both polymerization and peroxide formation.[2]

Q2: I suspect peroxide formation in my diene sample. How can I confirm this and what should I do?

A2: Peroxide formation is a significant hazard with dienes, as peroxides can be shock-sensitive and explosive, especially upon concentration.[2] Visual signs include the formation of crystals, a cloudy appearance, or wisp-like structures in the liquid.[2]

  • Confirmation:

    • Use commercially available peroxide test strips for a quick and semi-quantitative assessment.[5]

    • Perform a chemical test using potassium iodide. A yellow to brown color indicates the presence of peroxides (see Experimental Protocol 2).[6]

  • Action:

    • Low Levels (< 30 ppm): If you intend to use the diene immediately, you can remove the peroxides (see Experimental Protocol 5).

    • High Levels (> 30 ppm) or Visible Crystals: DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential explosive hazard and contact your institution's Environmental Health and Safety (EHS) department for disposal.[6][7]

Q3: My Diels-Alder reaction with a conjugated diene is giving a low yield. Could this be a stability issue?

A3: Yes, the stability and purity of the diene are critical for a successful Diels-Alder reaction.

  • Troubleshooting:

    • Diene Purity: Ensure your diene is free from polymers and other impurities. Purify the diene by distillation (under vacuum and with an inhibitor) or column chromatography immediately before use (see Experimental Protocol 4).[8]

    • Inhibitor Removal: If your diene is stored with an inhibitor, it must be removed before the reaction, as it can interfere with the cycloaddition. See Experimental Protocol 3 for inhibitor removal.[3]

    • Reaction Conditions: Ensure you are using an appropriate dienophile and that the reaction temperature is suitable. Some Diels-Alder reactions require elevated temperatures, but this can also promote diene degradation.

    • Diene Conformation: For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. Steric hindrance can disfavor this conformation and reduce reactivity.

Q4: What is the fundamental difference in stability between conjugated and non-conjugated dienes?

A4: Conjugated dienes are inherently more stable than their non-conjugated isomers. This increased stability is due to the delocalization of π-electrons across the four-carbon system and the increased s-character of the sp²-sp² single bond between the two double bonds.[9][10] This is quantitatively demonstrated by their lower heats of hydrogenation.[9][10]

Quantitative Data: Stability of Dienes

The enhanced stability of conjugated dienes compared to non-conjugated dienes can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). A lower heat of hydrogenation indicates a more stable molecule.

Diene TypeExampleHeat of Hydrogenation (kJ/mol)Stabilization Energy (kJ/mol)
Conjugated Diene1,3-Butadiene-226[9]~25 (compared to non-conjugated)[9]
Non-conjugated Diene1,4-Pentadiene-251[9]N/A

Experimental Protocols

Protocol 1: Synthesis of 1,3-Butadiene (Laboratory Scale)

This protocol describes the pyrolysis of cyclohexene to produce 1,3-butadiene.

  • Materials: Cyclohexene, heating mantle, cracking element (resistance ribbon), condenser, collection flask, ice bath, solid carbon dioxide, chloroform, carbon tetrachloride.

  • Procedure:

    • Assemble the pyrolysis apparatus as described in Organic Syntheses, Coll. Vol. 2, p.102 (1943).

    • Fill the boiling flask two-thirds full with cyclohexene and heat to a vigorous boil.

    • Once cyclohexene vapor has displaced the air, turn on the current to the cracking element, maintaining it at a bright red heat.

    • Pass the vapor over the hot element. The cracked products are then passed through a condenser to reflux unreacted cyclohexene.

    • Collect the gaseous 1,3-butadiene in a receiver cooled in a dry ice/chloroform-carbon tetrachloride bath.

    • Purify the collected butadiene by a bulb-to-bulb distillation.

Protocol 2: Peroxide Test for Dienes (Potassium Iodide Method)

This protocol provides a qualitative test for the presence of peroxides.

  • Materials: Sample of diene, glacial acetic acid, sodium iodide or potassium iodide crystals, test tube.

  • Procedure:

    • In a fume hood, add 0.5-1.0 mL of the diene to an equal volume of glacial acetic acid in a test tube.

    • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and swirl.

    • A yellow color indicates the presence of peroxides. A brown color suggests a high concentration.[6]

Protocol 3: Removal of Phenolic Inhibitors (e.g., TBC, HQ)

This protocol describes the removal of common phenolic inhibitors before using a diene in a reaction.

  • Materials: Diene containing inhibitor, 5% aqueous sodium hydroxide solution, separatory funnel, brine, anhydrous sodium sulfate or magnesium sulfate.

  • Procedure:

    • Place the diene in a separatory funnel.

    • Add an equal volume of 5% aqueous NaOH solution and shake gently.

    • Separate the aqueous layer (the phenolate salt of the inhibitor will be in the aqueous layer).

    • Repeat the wash with 5% NaOH solution.

    • Wash the organic layer with brine.

    • Dry the diene over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent. The diene is now inhibitor-free and should be used immediately.

Protocol 4: Purification of a Conjugated Diene by Vacuum Distillation

This protocol is for purifying a thermally sensitive diene.

  • Materials: Crude diene, polymerization inhibitor (e.g., TBC), vacuum distillation apparatus, cold trap, heating mantle.

  • Procedure:

    • Add a small amount of a polymerization inhibitor to the crude diene in the distillation flask.

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Use a cold trap between the receiving flask and the vacuum source.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask.

    • Collect the distilled diene in a receiving flask cooled in an ice bath.

    • Do not distill to dryness; leave at least 10-20% of the material in the distillation flask to prevent concentration of peroxides.[7]

Protocol 5: Quenching of Peroxides in Dienes

This protocol describes the reduction of peroxides using ferrous sulfate.

  • Materials: Diene containing peroxides, ferrous sulfate heptahydrate, concentrated sulfuric acid, deionized water, separatory funnel, ice bath.

  • Procedure:

    • Prepare a fresh quenching solution: 60 g of FeSO₄•7H₂O, 6 mL of concentrated H₂SO₄, and 110 mL of deionized water.[6]

    • In a fume hood, cool the diene in an ice bath.

    • With vigorous stirring, slowly add the ferrous sulfate solution to the diene.

    • Stir for at least 30 minutes.

    • Test for residual peroxides using a test strip. If the test is positive, add more ferrous sulfate solution and continue stirring.

    • Once the peroxide test is negative, separate the aqueous and organic layers.

    • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

    • Dry the diene over an anhydrous drying agent.

Visualizations

Stability_Comparison cluster_conjugated Conjugated Diene (e.g., 1,3-Butadiene) cluster_nonconjugated Non-Conjugated Diene (e.g., 1,4-Pentadiene) conj_diene More Stable conj_energy Lower Energy State conj_diene->conj_energy due to nonconj_diene Less Stable conj_diene->nonconj_diene More Stable Than nonconj_energy Higher Energy State nonconj_diene->nonconj_energy due to

Caption: Relative stability of conjugated vs. non-conjugated dienes.

Degradation_Pathways cluster_peroxide Peroxide Formation cluster_polymerization Polymerization Diene Diene Monomer Peroxides Peroxides Diene->Peroxides initiates Polymer Polymer / Oligomer Diene->Polymer Oxygen Oxygen (Air) Oxygen->Peroxides Light_Heat Light / Heat Light_Heat->Peroxides Initiator Initiator (e.g., Peroxides) Peroxides->Initiator can be Initiator->Polymer initiates

Caption: Common degradation pathways for dienes.

Troubleshooting_Workflow Start Experiment Issue with Diene (e.g., low yield, side products) Check_Purity Assess Diene Purity (GC-MS, NMR) Start->Check_Purity Pure Purity > 99% Check_Purity->Pure Impure Purity < 99% Check_Purity->Impure Check_Storage Review Storage Conditions (Temp, Atmosphere, Light) Pure->Check_Storage Purify Purify Diene (Distillation / Chromatography) Impure->Purify Purify->Check_Purity Proper_Storage Proper Storage Check_Storage->Proper_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Check_Inhibitor Inhibitor Present? Proper_Storage->Check_Inhibitor Correct_Storage Correct Storage Practices Improper_Storage->Correct_Storage Correct_Storage->Start Inhibitor_Yes Yes Check_Inhibitor->Inhibitor_Yes Inhibitor_No No Check_Inhibitor->Inhibitor_No Remove_Inhibitor Remove Inhibitor Inhibitor_Yes->Remove_Inhibitor Proceed Proceed with Experiment Inhibitor_No->Proceed Remove_Inhibitor->Proceed

Caption: Troubleshooting workflow for diene stability issues.

References

Technical Support Center: Analysis of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-heptadiene. The information is designed to help identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: The most probable impurities in this compound arise from its synthesis and potential degradation. These can be broadly categorized as:

  • Isomeric Impurities: These are molecules with the same molecular formula (C8H14) but different structural arrangements.

    • Positional Isomers: The location of the double bonds or the methyl group may differ. Examples include 4-Methyl-1,3-heptadiene, 3-Methyl-1,4-heptadiene, and 5-Methyl-1,4-heptadiene.[1][2][3]

    • Geometric Isomers (Stereoisomers): Due to the double bond at the 4-position, this compound can exist as (E)- and (Z)-isomers. The synthetic route employed may favor one isomer, but the other may be present as an impurity.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route (e.g., Wittig reaction, Grignard reaction), residual starting materials may be present.

    • Byproducts: Side reactions can generate various byproducts. For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct.[4][5]

  • Degradation Products:

    • Oxidation Products: Dienes can be susceptible to oxidation, leading to the formation of hydroperoxides, alcohols, or carbonyl compounds, especially if not stored properly under an inert atmosphere.

    • Polymerization Products: Non-conjugated dienes can undergo polymerization over time, forming oligomers or polymers.[6]

Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as this compound. What could be the cause?

A2: This is a strong indication of the presence of isomeric impurities. Since isomers have the same molecular weight, they will have the same molecular ion peak in the mass spectrum. To identify these different isomers, you will need to rely on the chromatographic separation and compare the retention times and fragmentation patterns with known standards if available. Positional and geometric isomers of heptadiene are known to have very similar mass spectra, making chromatographic separation crucial.

Q3: I am struggling to separate the isomers of this compound using my current GC method. What can I do?

A3: Separating alkene isomers can be challenging due to their similar boiling points and polarities. Here are some troubleshooting steps:

  • Column Selection: Consider using a more polar capillary column. A column with a polyethylene glycol (e.g., Carbowax) or a cyanopropyl stationary phase can provide better selectivity for isomers compared to a standard non-polar column (like a DB-5).

  • Temperature Program: Optimize your oven temperature program. A slower temperature ramp or a lower initial oven temperature can improve the resolution between closely eluting peaks.

  • Carrier Gas Flow Rate: Adjust the flow rate of your carrier gas (e.g., helium or hydrogen) to be at or near the optimal linear velocity for your column. This will maximize column efficiency.

  • Column Length: If available, a longer column will provide more theoretical plates and can enhance the separation of closely related compounds.

Q4: My NMR spectrum of this compound shows more signals than I expected. How can I identify the impurities?

A4: Unexpected signals in your NMR spectrum can arise from several sources:

  • Isomeric Impurities: Different isomers will have distinct chemical shifts and coupling constants. For example, a conjugated isomer like 4-Methyl-1,3-heptadiene will show signals for its conjugated protons in a different region of the spectrum compared to the non-conjugated this compound.

  • Residual Solvents: Traces of solvents used in the synthesis or purification (e.g., diethyl ether, tetrahydrofuran, hexane) are a common source of extra peaks.

  • Degradation Products: Oxidation can introduce new functional groups (e.g., alcohols, aldehydes) with characteristic NMR signals.

To identify these impurities, you can:

  • Compare your spectrum to a reference spectrum of pure this compound.

  • Consult tables of NMR chemical shifts for common laboratory solvents and impurities.

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to help elucidate the structures of the unknown compounds.

Q5: Can I use HPLC to analyze the purity of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) can be a valuable tool, particularly for separating geometric isomers. Since this compound is a non-polar compound, a reversed-phase HPLC method is generally suitable. To separate geometric (cis/trans) isomers, a column with shape selectivity, such as a cholesterol-based stationary phase, may be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Active sites in the injector liner or column. 2. Column overload. 3. Incompatible solvent.1. Deactivate the liner or replace it. Trim the first few centimeters of the column. 2. Dilute the sample. 3. Ensure the sample is dissolved in a volatile, non-polar solvent compatible with the stationary phase.
Overlapping peaks 1. Inadequate separation by the GC column. 2. Co-eluting isomers.1. Switch to a more polar column (e.g., Carbowax, cyanopropyl). 2. Optimize the temperature program (slower ramp rate). 3. Use a longer GC column.
Ghost peaks (peaks in a blank run) 1. Contamination in the injector. 2. Carryover from a previous injection.1. Clean the injector port and replace the septum and liner. 2. Run several solvent blanks between sample injections.
No peaks or very small peaks 1. Syringe issue. 2. Leak in the system. 3. Incorrect injection parameters.1. Check the syringe for blockage or damage. 2. Perform a leak check on the GC system. 3. Verify the injection volume and split ratio.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad peaks 1. Presence of paramagnetic impurities. 2. Sample concentration is too high. 3. Poor shimming of the magnet.1. Filter the sample through a small plug of silica gel. 2. Dilute the sample. 3. Re-shim the spectrometer.
Unexpected signals 1. Isomeric impurities. 2. Residual solvents. 3. Contamination from the NMR tube or cap.1. Compare with reference spectra of potential isomers. 2. Consult a table of common solvent chemical shifts. 3. Use a clean, high-quality NMR tube and a new cap.
Water peak obscuring signals 1. Wet deuterated solvent. 2. Water present in the sample.1. Use a fresh ampoule of deuterated solvent. 2. Dry the sample over a drying agent (e.g., MgSO4) before dissolving, if appropriate for the compound's stability. Use a solvent suppression technique if available on your spectrometer.
HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor resolution of isomers 1. Incorrect column choice. 2. Mobile phase is not optimized.1. For geometric isomers, consider a column with shape selectivity (e.g., cholesterol-based). 2. Adjust the ratio of organic solvent to water in the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Drifting baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging.1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure the mobile phase is well-mixed and degassed. 3. Check the detector lamp's usage hours and replace if necessary.
Split peaks 1. Clogged frit or column contamination. 2. Sample solvent incompatible with the mobile phase.1. Reverse flush the column (if permitted by the manufacturer) or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

GC-MS Protocol for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrument and the impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a volatile, non-polar solvent such as hexane or pentane to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Column: A polar capillary column such as a DB-WAX or a CP-Sil 88 for FAME (cyanopropyl) is recommended for isomer separation. A standard non-polar column like a DB-5ms can be used for general purity assessment. (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 1000 amu/s.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound based on its mass spectrum.

    • Analyze the mass spectra of the other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

    • If isomeric impurities are suspected, compare the retention times and mass spectra to those of available standards or literature data.

¹H NMR Protocol for Impurity Identification
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

    • Filter the solution into a clean NMR tube.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -1 to 12 ppm).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

    • Integrate all signals to determine the relative ratios of different species.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to identify the main compound and any impurities.

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting & Identification cluster_outcome Outcome Sample This compound Sample Initial_Analysis Initial Analysis (GC-MS or NMR) Sample->Initial_Analysis Purity_Check Purity > 99%? Initial_Analysis->Purity_Check Impurity_Detected Impurity Detected Purity_Check->Impurity_Detected No Pure_Sample Sample is Pure Purity_Check->Pure_Sample Yes Identify_Impurity Identify Impurity Type Impurity_Detected->Identify_Impurity Isomer Isomer? Identify_Impurity->Isomer Degradation_Product Degradation Product? Isomer->Degradation_Product No Optimize_GCMS Optimize GC-MS Method Isomer->Optimize_GCMS Yes Residual_Solvent Residual Solvent? Degradation_Product->Residual_Solvent No Perform_2D_NMR Perform 2D NMR Degradation_Product->Perform_2D_NMR Yes Check_Solvent_Table Check NMR Solvent Table Residual_Solvent->Check_Solvent_Table Yes Identified_Impurity Impurity Identified Optimize_GCMS->Identified_Impurity Perform_2D_NMR->Identified_Impurity Check_Solvent_Table->Identified_Impurity

Caption: Workflow for identifying impurities in this compound samples.

GCMS_Troubleshooting_Logic Start GC-MS Analysis Issue Issue_Type What is the issue? Start->Issue_Type Peak_Shape Poor Peak Shape Issue_Type->Peak_Shape Shape Resolution Poor Resolution Issue_Type->Resolution Resolution Sensitivity Low Sensitivity Issue_Type->Sensitivity Sensitivity Check_Liner Check/Replace Liner & Septum Peak_Shape->Check_Liner Change_Column Use More Polar Column Resolution->Change_Column Check_Leaks Check for System Leaks Sensitivity->Check_Leaks Check_Column_Installation Check Column Installation Check_Liner->Check_Column_Installation Dilute_Sample Dilute Sample Check_Column_Installation->Dilute_Sample Optimize_Temp Optimize Temperature Program Change_Column->Optimize_Temp Increase_Concentration Increase Sample Concentration Check_Leaks->Increase_Concentration

Caption: Logical troubleshooting steps for common GC-MS issues.

References

Technical Support Center: Resolving Peak Overlap in GC Analysis of C8H14 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving peak overlap during the Gas Chromatography (GC) analysis of C8H14 isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak overlap when analyzing C8H14 isomers?

A1: Peak overlap, or co-elution, of C8H14 isomers is common due to their similar physicochemical properties, such as boiling point and polarity. The primary causes include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between structurally similar isomers.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve isomers with very close elution times. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast may not provide enough time for the isomers to interact differently with the stationary phase.

  • Incorrect Carrier Gas Flow Rate: Flow rates that are significantly above or below the optimal linear velocity for the carrier gas can reduce separation efficiency.

Q2: How does the structure of C8H14 isomers affect their elution order?

A2: The elution order of C8H14 isomers is primarily influenced by their boiling points and their interaction with the stationary phase. On a non-polar column, which separates based on boiling point, more compact and branched isomers tend to have lower boiling points and thus elute earlier than their linear or less branched counterparts. The presence and position of double or triple bonds also significantly affect volatility and elution order. For instance, internal alkynes are often more volatile than terminal alkynes.

Q3: When should I consider using a polar GC column for C8H14 isomer analysis?

A3: A polar GC column, such as one with a polyethylene glycol (WAX) stationary phase, should be considered when separating C8H14 isomers with differing degrees of unsaturation or polarities. While non-polar columns separate primarily by boiling point, polar columns provide separation based on dipole-dipole interactions and hydrogen bonding capabilities. This can be particularly effective for separating unsaturated isomers (e.g., octenes, octadienes, and octynes) from saturated cyclic or bicyclic alkanes.

Q4: Can sample preparation affect the resolution of C8H14 isomers?

A4: Yes, proper sample preparation is crucial. For volatile C8H14 isomers, it is important to use a volatile solvent (e.g., pentane, hexane) to avoid interference with early eluting peaks. The sample concentration should be optimized to prevent column overload, which can lead to peak broadening and co-elution. Ensure the sample is free of non-volatile residues that could contaminate the injector or column.

Troubleshooting Guide

Issue: Two or more C8H14 isomer peaks are co-eluting.

Step 1: Confirm Co-elution

  • Symptom: A single peak appears broad, asymmetrical with a shoulder, or as a "hump".

  • Action: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A change in the ion ratios from the leading edge to the tailing edge of the peak indicates the presence of multiple components.

Step 2: Optimize the GC Oven Temperature Program

  • Symptom: Poor resolution between closely eluting peaks.

  • Action 1: Decrease the initial oven temperature. A lower starting temperature can improve the separation of volatile, early-eluting isomers.

  • Action 2: Reduce the temperature ramp rate. A slower ramp rate (e.g., from 10 °C/min to 2-3 °C/min) increases the interaction time of the analytes with the stationary phase, which can enhance resolution.[1]

  • Action 3: Introduce an isothermal hold. An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.

Step 3: Adjust the Carrier Gas Flow Rate

  • Symptom: Peaks are broad, leading to poor resolution.

  • Action: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. This will maximize column efficiency.

Step 4: Evaluate and Change the GC Column

  • Symptom: Insufficient separation despite optimizing the temperature program and flow rate.

  • Action 1: Select a column with a different stationary phase. If using a non-polar column (e.g., DB-5), consider a column with a different selectivity, such as a mid-polarity phenyl-substituted column or a polar WAX-type column, to exploit differences in isomer polarity.

  • Action 2: Use a longer column or a column with a smaller internal diameter. Increasing column length or decreasing the internal diameter increases the number of theoretical plates, which can improve resolution for challenging separations.[2]

Data Presentation

Table 1: Predicted Elution Order of C8H14 Isomer Classes on Different GC Column Types.

Isomer ClassNon-Polar Column (e.g., DB-5) Elution OrderPolar Column (e.g., DB-WAX) Elution OrderRationale
Bicyclic Alkanes EarlyEarlyGenerally have the lowest boiling points due to their rigid, compact structures.
Cyclic Alkanes MiddleMiddleBoiling points are typically higher than bicyclic isomers but lower than unsaturated isomers.
Alkenes/Cycloalkenes Middle to LateLateIncreased retention on polar columns due to π-bond interactions with the stationary phase.
Alkynes LateLatestThe triple bond in alkynes can lead to stronger interactions with polar stationary phases compared to double bonds.

Note: This table provides a general elution order. The exact elution order can vary depending on the specific isomers and the analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of C8H14 Isomers on a Non-Polar Column

This protocol provides a starting point for the separation of a mixture of C8H14 isomers.

1. Sample Preparation:

  • Prepare a 100 ppm standard solution of the C8H14 isomer mixture in n-hexane.
  • Ensure the sample is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane stationary phase.
  • Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp 1: Increase to 100 °C at a rate of 3 °C/min.
  • Ramp 2: Increase to 200 °C at a rate of 10 °C/min, hold for 2 minutes.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify peaks based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
  • If peak overlap occurs, apply the troubleshooting steps outlined in this guide.

Mandatory Visualization

G Troubleshooting Workflow for Peak Overlap start Suspected Peak Overlap confirm Confirm Co-elution (Check Peak Shape & Mass Spectra) start->confirm optimize_temp Optimize Temperature Program (Lower initial T, reduce ramp rate, add holds) confirm->optimize_temp check_flow Adjust Carrier Gas Flow Rate (Optimize linear velocity) optimize_temp->check_flow resolved Peak Resolution Achieved optimize_temp->resolved Successful not_resolved Peak Overlap Persists optimize_temp->not_resolved Unsuccessful change_column Change GC Column (Different stationary phase, longer length, smaller ID) check_flow->change_column check_flow->resolved Successful check_flow->not_resolved Unsuccessful change_column->resolved change_column->not_resolved Unsuccessful

Caption: A logical workflow for troubleshooting peak overlap in GC analysis.

G Elution Order of C8H14 Isomer Classes on a Non-Polar Column cluster_elution Increasing Retention Time Bicyclic Bicyclic Alkanes (e.g., Bicyclo[4.2.0]octane) Lowest Boiling Point Cyclic Cyclic Alkanes (e.g., Cyclooctane) Bicyclic->Cyclic Unsaturated Unsaturated Isomers (e.g., Octynes, Octadienes) Highest Boiling Point Cyclic->Unsaturated

References

Technical Support Center: Catalyst Deactivation in Diene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding catalyst deactivation during diene polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst deactivation in my diene polymerization experiment?

A1: The most common signs of catalyst deactivation include:

  • A significant drop in or complete loss of polymerization activity , resulting in low or no polymer yield.

  • A noticeable decrease in the polymerization rate over time.

  • Changes in the polymer's properties , such as a lower molecular weight than expected or a broadened molecular weight distribution.

  • Formation of undesirable byproducts or gel , which can lead to reactor fouling.

  • A visible change in the color of the reaction mixture , which can indicate a change in the oxidation state or coordination environment of the catalyst's metal center.

Q2: What are the main causes of catalyst deactivation?

A2: Catalyst deactivation in diene polymerization is primarily caused by three mechanisms: poisoning, fouling, and thermal degradation.

  • Poisoning: This occurs when impurities in the reaction system chemically bond to the active sites of the catalyst, rendering them inactive. Common poisons include:

    • Water and Oxygen: These are highly reactive with the organometallic components of Ziegler-Natta and metallocene catalysts.

    • Polar Compounds: Alcohols, ketones, and aldehydes can coordinate to the metal center and inhibit monomer access.

    • Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can irreversibly poison the catalyst.

    • Carbon Monoxide (CO) and Carbon Dioxide (CO2): These can coordinate to the active metal center, with CO having a particularly strong inhibitory effect on Ziegler-Natta catalysts.[1][2]

    • Acetylenic and Allenic Impurities: Often present in diene feedstocks, these unsaturated compounds can bind strongly to the catalyst's active sites.

  • Fouling: This is the physical deposition of materials onto the catalyst surface, blocking active sites and pores. In diene polymerization, the most common form of fouling is coking , which is the formation of carbonaceous deposits from monomer or polymer degradation.

  • Thermal Degradation: High reaction temperatures can lead to the irreversible decomposition of the catalyst's active sites, a process known as sintering in heterogeneous catalysts. This results in a loss of active surface area.

Q3: How can I prevent catalyst deactivation?

A3: Preventing catalyst deactivation is crucial for successful polymerization. Key preventative measures include:

  • Rigorous Purification of Monomers and Solvents: Ensure that all reactants and the reaction solvent are thoroughly purified to remove catalyst poisons. This can be achieved by passing them through activated alumina columns and by sparging with an inert gas.

  • Maintaining an Inert Atmosphere: All experimental manipulations should be carried out under a strictly inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or a glovebox to exclude air and moisture.

  • Optimizing Reaction Temperature: Operate the polymerization at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation of the catalyst.

  • Careful Catalyst Handling: Handle and store catalysts under inert conditions to prevent premature deactivation.

  • Use of Scavengers: In some cases, adding a small amount of a scavenger, such as an organoaluminum compound, can help to remove trace impurities from the reaction system before they reach the catalyst.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Catalyst regeneration is possible for some deactivation mechanisms, particularly fouling by coke. Coked catalysts can often be regenerated by a controlled burn-off of the carbonaceous deposits in a stream of air or an oxygen-containing gas at elevated temperatures. However, poisoning is often irreversible. For laboratory-scale experiments, preventing deactivation is generally more practical than attempting regeneration.

Troubleshooting Guides

Issue 1: Low or No Polymer Yield
Possible Cause Recommended Action
Catalyst Poisoning 1. Verify the purity of your monomer and solvent. Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities. 2. Check for leaks in your reaction setup. Ensure all connections are secure and that your inert gas supply is pure. 3. Review your experimental procedure. Ensure all steps were performed under strictly anaerobic and anhydrous conditions.
Incorrect Catalyst Activation 1. Verify the correct ratio of catalyst to cocatalyst/activator. 2. Ensure the cocatalyst is fresh and has been stored properly.
Suboptimal Reaction Temperature 1. Confirm the optimal temperature range for your specific catalyst system. 2. If the temperature is too low, gradually increase it while monitoring for activity.
Issue 2: Decrease in Polymerization Rate Over Time
Possible Cause Recommended Action
Gradual Catalyst Poisoning 1. Consider the possibility of impurities being generated in situ. 2. If using a semi-batch process, ensure the continuous feed of monomer is adequately purified.
Thermal Degradation of the Catalyst 1. Lower the reaction temperature. Even a small decrease can significantly reduce the rate of thermal deactivation. 2. Consider a more thermally stable catalyst if high temperatures are required for your application.
Monomer Diffusion Limitation 1. Ensure adequate stirring to maintain a homogeneous reaction mixture. 2. As polymer concentration increases, viscosity can rise, hindering monomer access to the catalyst. Consider diluting the reaction mixture.
Issue 3: Broad Molecular Weight Distribution (MWD)
Possible Cause Recommended Action
Presence of Multiple Active Species (common in Ziegler-Natta catalysts) 1. This is an inherent characteristic of many Ziegler-Natta catalysts. 2. For narrower MWD, consider using a single-site catalyst like a metallocene. [3][4][5]
Chain Transfer Reactions 1. Lower the reaction temperature to reduce the rate of chain transfer relative to propagation. 2. Adjust the monomer concentration or add a chain transfer agent if your goal is to control molecular weight.
Inconsistent Reaction Conditions 1. Ensure uniform temperature and monomer concentration throughout the reactor.

Data Presentation

Table 1: Effect of Poisons on Ziegler-Natta Catalyst Activity

PoisonCatalyst SystemDienePoison ConcentrationEffect on Activity
Carbon Monoxide (CO)Ti-based Ziegler-NattaPropylene (as a model)Not specifiedStrong reduction in catalyst productivity; stronger inhibitor than CO2 and O2.[2]
AcetyleneTi-based Ziegler-NattaPropylene (as a model)Not specifiedDecreases catalyst productivity. Inhibition is more feasible than propylene insertion.[6][7]
MethylacetyleneTi-based Ziegler-NattaPropylene (as a model)Not specifiedDecreases catalyst productivity. Inhibition is more feasible than propylene insertion.[6][7]

Table 2: Influence of Polymerization Temperature on Catalyst Performance

Catalyst TypeDieneTemperature (°C)Observation
Ziegler-NattaPropene10 - 70Higher initial activity at higher temperatures, but also a faster decay of active sites.[8][9]
Iron-basedIsoprene-20 to 100Maintained high activity across a broad temperature range, indicating good thermal stability.[10]
Cobalt-basedIsoprene70Maintained a catalytic activity of up to 1.06 × 10⁵ g mol⁻¹ h⁻¹.

Table 3: Comparison of Ziegler-Natta and Metallocene Catalysts

FeatureZiegler-Natta CatalystsMetallocene Catalysts
Active Sites Multiple active sitesSingle active site[3][4][5]
Molecular Weight Distribution (MWD) Broad[3]Narrow[3]
Comonomer Incorporation Less uniformMore uniform
Stereoselectivity Control Generally good for isotactic or cis-1,4 polymersHighly tunable based on ligand design
Sensitivity to Poisons HighHigh
Thermal Stability Varies, can be prone to deactivation at higher temperaturesGenerally good, but can be ligand-dependent

Experimental Protocols

Protocol 1: Determination of Catalyst Activity in Isoprene Polymerization

This protocol provides a general procedure for determining the activity of a catalyst in the solution polymerization of isoprene.

1. Materials and Reagents:

  • Isoprene (polymerization grade, purified by passing through activated alumina and degassing)

  • Toluene (anhydrous, purified by passing through a solvent purification system)

  • Catalyst and cocatalyst solutions of known concentrations

  • Methanol (for quenching)

  • Hydrochloric acid

  • Antioxidant (e.g., butylated hydroxytoluene, BHT)

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reactor with a magnetic stirrer and temperature control

  • Syringes for transferring solutions

3. Procedure:

  • Assemble the reactor under an inert atmosphere and ensure it is dry.

  • Add the desired amount of toluene to the reactor.

  • Bring the solvent to the desired reaction temperature.

  • Inject the isoprene monomer into the reactor.

  • Add the cocatalyst solution and stir for a few minutes.

  • Initiate the polymerization by injecting the catalyst solution.

  • Monitor the reaction for the desired time.

  • Quench the polymerization by adding methanol containing a small amount of hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing an antioxidant.

  • Filter and wash the polymer with fresh methanol.

  • Dry the polymer under vacuum to a constant weight.

4. Calculation of Catalyst Activity: Catalyst Activity (g polymer / (mol catalyst · h)) = (mass of polymer (g)) / (moles of catalyst · polymerization time (h))

Protocol 2: GC-MS Analysis of Impurities in 1,3-Butadiene

This protocol outlines a general method for identifying and quantifying trace hydrocarbon impurities in 1,3-butadiene monomer.

1. Materials and Reagents:

  • 1,3-Butadiene sample

  • Calibration gas standards containing known concentrations of potential impurities (e.g., propadiene, methyl acetylene, vinyl acetylene).

2. Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • PLOT (Porous Layer Open Tubular) column (e.g., Rt®-Alumina BOND/MAPD)

  • Gas sampling valve for reproducible injection of the gaseous sample

3. GC-MS Conditions (Example):

  • Column: Rt®-Alumina BOND/MAPD, 50 m x 0.53 mm ID, 10 µm film thickness

  • Oven Program: 70 °C for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium

  • Injector Temperature: 200 °C

  • Detector: FID or MS (scan range m/z 15-200)

4. Procedure:

  • Calibrate the instrument using the certified gas standards to create a calibration curve for each impurity.

  • Connect the 1,3-butadiene sample cylinder to the gas sampling valve of the GC.

  • Inject a fixed volume of the gas sample onto the GC column.

  • Run the GC-MS analysis according to the specified conditions.

  • Identify impurities by comparing their retention times and mass spectra to those of the standards and library data.

  • Quantify the concentration of each impurity using the previously generated calibration curves.

Protocol 3: Temperature Programmed Oxidation (TPO) of a Coked Catalyst

This protocol describes a general procedure for characterizing the nature of coke on a deactivated catalyst using TPO.

1. Materials and Reagents:

  • Deactivated (coked) catalyst sample

  • Oxidizing gas mixture (e.g., 5% O₂ in He)

  • Inert gas (e.g., He or Ar) for purging

2. Equipment:

  • TPO apparatus, including a quartz reactor, a furnace with a programmable temperature controller, and a detector (Thermal Conductivity Detector - TCD, or a Mass Spectrometer).

3. Procedure:

  • Place a known amount of the coked catalyst in the quartz reactor.

  • Pre-treat the sample by heating it in an inert gas flow to a specific temperature (e.g., 150 °C) to remove any adsorbed water and volatile compounds.

  • Cool the sample to room temperature under the inert gas flow.

  • Switch the gas flow to the oxidizing gas mixture at a constant flow rate.

  • Begin the temperature program, heating the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Continuously monitor the effluent gas stream with the detector to measure the concentration of CO₂ (and CO, if formed) produced from the oxidation of the coke.

  • The resulting TPO profile (detector signal vs. temperature) provides information about the different types of coke present and their combustion temperatures.

Visualizations

Catalyst_Deactivation_Mechanisms cluster_causes Causes of Deactivation cluster_effects Observed Effects cluster_poisons Common Poisons Poisoning Poisoning Loss_of_Activity Loss of Activity Poisoning->Loss_of_Activity Change_in_Selectivity Change in Selectivity Poisoning->Change_in_Selectivity Water_Oxygen Water, Oxygen Poisoning->Water_Oxygen Sulfur_Compounds Sulfur Compounds Poisoning->Sulfur_Compounds CO_CO2 CO, CO2 Poisoning->CO_CO2 Acetylenes Acetylenes Poisoning->Acetylenes Fouling Fouling (Coking) Fouling->Loss_of_Activity Reactor_Fouling Reactor Fouling Fouling->Reactor_Fouling Thermal_Degradation Thermal Degradation Thermal_Degradation->Loss_of_Activity

Caption: Mechanisms of catalyst deactivation and their effects.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield) Check_Purity Check Monomer/ Solvent Purity (GC-MS) Start->Check_Purity Check_System Inspect Reaction System for Leaks/Contamination Check_Purity->Check_System Purity OK Purify Purify Monomer/ Solvent Check_Purity->Purify Impurities Found Check_Parameters Verify Reaction Parameters (Temp., Pressure, Ratios) Check_System->Check_Parameters System OK Repair Repair Leaks/ Clean System Check_System->Repair Leaks/Contamination Found Adjust Adjust Parameters Check_Parameters->Adjust Parameters Incorrect Re_run Re-run Experiment Check_Parameters->Re_run Parameters OK Purify->Re_run Repair->Re_run Adjust->Re_run Success Problem Resolved Re_run->Success Successful Consult Consult Literature/ Technical Support Re_run->Consult Unsuccessful

Caption: A general troubleshooting workflow for catalyst deactivation issues.

Deactivation_Logic cluster_input Inputs / Conditions cluster_mechanism Deactivation Mechanism cluster_output Observable Outcomes Impurities Impurities Present Poisoning Catalyst Poisoning Impurities->Poisoning High_Temp High Reaction Temperature Thermal_Degradation Thermal Degradation High_Temp->Thermal_Degradation High_Monomer_Conversion High Monomer Conversion Coking Coking/Fouling High_Monomer_Conversion->Coking Low_Activity Low Catalyst Activity Poisoning->Low_Activity Broad_MWD Broad MWD Poisoning->Broad_MWD Thermal_Degradation->Low_Activity Coking->Low_Activity Gel_Formation Gel Formation Coking->Gel_Formation

Caption: Logical relationships between experimental conditions, deactivation mechanisms, and outcomes.

References

Technical Support Center: Controlling Stereoselectivity in 4-Methyl-1,4-heptadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective reactions involving 4-Methyl-1,4-heptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling stereoselectivity in reactions with this compound?

A1: this compound is a non-conjugated diene with a prochiral center at the methyl-substituted carbon. The primary challenges in controlling stereoselectivity arise from:

  • Facial Selectivity: Differentiating between the two faces (Re/Si) of the double bonds during reactions like epoxidation or hydroboration.

  • Diastereoselectivity: In reactions that create a new stereocenter, controlling the formation of one diastereomer over another. This is particularly relevant in reactions like the Diels-Alder reaction where the diene can approach the dienophile in different orientations.

  • Regioselectivity: In reactions like hydroboration, controlling which of the two double bonds reacts and the orientation of the addition across that double bond.

Q2: Which stereoselective reactions are commonly performed on this compound?

A2: Common stereoselective reactions include:

  • Asymmetric Hydroboration-Oxidation: To create chiral alcohols. The choice of chiral borane is crucial for achieving high enantioselectivity.

  • Diastereoselective Epoxidation: To form epoxides, which are versatile intermediates. The stereochemical outcome can often be directed by existing stereocenters or by using chiral catalysts.

  • Asymmetric Diels-Alder Reactions: Although this compound is a non-conjugated diene and thus not a typical substrate for Diels-Alder reactions as a diene component, it can potentially act as a dienophile. Controlling stereoselectivity in such reactions would depend on the chiral catalyst or auxiliary used.

Q3: How can I analyze the stereochemical outcome of my reaction?

A3: The stereochemical outcome (diastereomeric ratio and/or enantiomeric excess) can be determined using various analytical techniques:

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives can be used to determine enantiomeric excess. Diastereomeric ratios can often be determined directly from the integration of signals in the 1H or 13C NMR spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify diastereomers, and with appropriate calibration, can provide quantitative data.[1][2][3]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Hydroboration
Potential Cause Troubleshooting Steps
Ineffective Chiral Borane The steric and electronic properties of the chiral borane significantly influence enantioselectivity. For hindered dienes, bulkier chiral boranes like (+)- or (-)-Diisopinocampheylborane (Ipc₂BH) are often more effective. Experiment with different chiral boranes to find the optimal reagent for this compound.
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane).
Purity of Reagents Impurities in the diene or the borane reagent can interfere with the reaction and lower the stereoselectivity. Ensure all reagents are of high purity.
Issue 2: Poor Diastereoselectivity in Epoxidation
Potential Cause Troubleshooting Steps
Non-selective Epoxidizing Agent Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can exhibit poor diastereoselectivity with substrates lacking strong directing groups. The more electron-rich, more substituted double bond is often preferentially epoxidized.[4]
Lack of a Directing Group The absence of a nearby functional group (e.g., a hydroxyl group) that can direct the epoxidizing agent to one face of the double bond often leads to a mixture of diastereomers.
Use of a Chiral Catalyst Employing a chiral catalyst, such as a Jacobsen-Katsuki or a Sharpless epoxidation catalyst, can induce high diastereoselectivity and enantioselectivity.
Reaction Conditions Varying the reaction temperature and solvent may influence the diastereomeric ratio.

Experimental Protocols & Data

While specific experimental data for this compound is limited in publicly available literature, the following protocols for analogous systems can be adapted.

Asymmetric Hydroboration-Oxidation of a Prochiral Diene

This protocol is a general guideline and may require optimization for this compound.

Reaction: Asymmetric hydroboration of a prochiral 1,4-diene followed by oxidation to the corresponding chiral alcohol.

Reagents and Materials:

  • This compound

  • (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution

  • Hydrogen Peroxide (H₂O₂) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of (+)-Ipc₂BH in anhydrous THF is cooled to -25 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • This compound is added dropwise to the stirred solution of the chiral borane.

  • The reaction mixture is stirred at -25 °C for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, the mixture is warmed to room temperature.

  • A solution of NaOH is carefully added, followed by the slow, dropwise addition of H₂O₂ while maintaining the temperature below 40 °C.

  • The mixture is stirred for several hours at room temperature to ensure complete oxidation.

  • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting chiral alcohol is purified by column chromatography.

Expected Outcome: Formation of a chiral alcohol with a specific stereochemistry determined by the chiral borane used. The enantiomeric excess should be determined by chiral GC or HPLC.

Substrate Chiral Borane Product Enantiomeric Excess (e.e.)
Structurally similar prochiral diene(+)-Ipc₂BHChiral Alcohol>90% (typical for optimized reactions)
Structurally similar prochiral diene(-)-Ipc₂BHEnantiomeric Chiral Alcohol>90% (typical for optimized reactions)

Note: This data is representative of what can be achieved with similar substrates and requires experimental verification for this compound.

Visualizations

Experimental_Workflow_Hydroboration cluster_prep Reaction Setup cluster_reaction Hydroboration cluster_workup Oxidative Workup cluster_purification Purification & Analysis start Start reagents Mix this compound and (+)-Ipc₂BH in THF start->reagents cool Cool to -25°C reagents->cool react Stir for several hours (Monitor by TLC/GC) cool->react warm Warm to RT react->warm add_naoh Add NaOH (aq) warm->add_naoh add_h2o2 Add H₂O₂ (aq) add_naoh->add_h2o2 stir_rt Stir at RT add_h2o2->stir_rt extract Extraction & Drying stir_rt->extract purify Column Chromatography extract->purify analyze Chiral GC/HPLC Analysis purify->analyze

Caption: Workflow for Asymmetric Hydroboration-Oxidation.

Troubleshooting_Low_Enantioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Enantioselectivity cause1 Ineffective Chiral Borane issue->cause1 is caused by cause2 Suboptimal Temperature issue->cause2 is caused by cause3 Solvent Effects issue->cause3 is caused by cause4 Reagent Impurity issue->cause4 is caused by solution1 Screen Different Chiral Boranes (e.g., Ipc₂BH) cause1->solution1 address with solution2 Lower Reaction Temperature cause2->solution2 address with solution3 Solvent Screening cause3->solution3 address with solution4 Purify Reagents cause4->solution4 address with

Caption: Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,4-heptadiene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of this compound.

Introduction

This compound is a non-conjugated diene with potential applications in organic synthesis. Its synthesis on a laboratory and pilot scale can be approached through several methods. This guide focuses on two common and plausible synthetic routes: the Wittig reaction and a Grignard reaction followed by dehydration. Each method presents a unique set of challenges and advantages, which are detailed below.

Proposed Synthetic Routes

Two primary retrosynthetic disconnections for this compound lead to accessible starting materials.

  • Route 1: Wittig Olefination. This approach involves the reaction of a phosphorus ylide with a ketone. Specifically, 2-pentanone is reacted with an allyl-substituted Wittig reagent.

  • Route 2: Grignard Reaction followed by Dehydration. This two-step route begins with the addition of an allyl Grignard reagent to 2-pentanone to form a tertiary alcohol. Subsequent acid-catalyzed dehydration yields the target diene.

Comparative Overview of Synthetic Routes
ParameterRoute 1: Wittig ReactionRoute 2: Grignard Reaction & Dehydration
Starting Materials 2-Pentanone, Allyl bromide, Triphenylphosphine, Strong Base (e.g., n-BuLi)2-Pentanone, Allyl bromide, Magnesium, Strong Acid (e.g., H₂SO₄)
Number of Steps 2 (Ylide formation and Wittig reaction)2 (Grignard reaction and Dehydration)
Stereoselectivity Can produce E/Z isomers; often favors the Z-isomer with non-stabilized ylides.[1]Dehydration can lead to a mixture of isomers, including positional isomers of the double bond.
Key Byproducts Triphenylphosphine oxideMagnesium salts, potential for rearrangement byproducts.
Typical Yield 55-70%60-75% (over two steps)
Purity Concerns Removal of triphenylphosphine oxide.Isomeric dienes, unreacted alcohol.

Experimental Protocols

Route 1: Wittig Reaction Protocol

This protocol details the formation of the allylphosphonium ylide followed by its reaction with 2-pentanone.

Step 1a: Preparation of Allyltriphenylphosphonium Bromide

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add triphenylphosphine (26.2 g, 100 mmol) and 200 mL of anhydrous toluene.

  • Stir the solution at room temperature and add allyl bromide (12.1 g, 100 mmol) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield allyltriphenylphosphonium bromide.

Step 1b: Synthesis of this compound

  • Suspend the dried allyltriphenylphosphonium bromide (38.1 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried 1 L round-bottom flask under argon.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise, maintaining the temperature below -70°C. The solution should turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at -78°C for 1 hour.

  • Add a solution of 2-pentanone (8.6 g, 100 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by fractional distillation under reduced pressure to isolate this compound.

Route 2: Grignard Reaction and Dehydration Protocol

This protocol describes the synthesis of the intermediate tertiary alcohol and its subsequent dehydration.

Step 2a: Synthesis of 4-Methyl-1-hepten-4-ol

  • In a flame-dried 1 L three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (2.67 g, 110 mmol).

  • Add 50 mL of anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

  • Prepare a solution of allyl bromide (12.1 g, 100 mmol) in 150 mL of anhydrous diethyl ether.

  • Add a small portion of the allyl bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Add a solution of 2-pentanone (8.6 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise over 1 hour.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0°C and quench by slowly adding 100 mL of cold saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield crude 4-methyl-1-hepten-4-ol.

Step 2b: Dehydration to this compound

  • Place the crude 4-methyl-1-hepten-4-ol in a 250 mL round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).

  • Set up for a simple distillation with a heating mantle.

  • Gently heat the mixture. The product diene will co-distill with water.

  • Collect the distillate in a flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Further purify by fractional distillation to obtain pure this compound.

Visualized Experimental Workflows

Wittig_Reaction_Workflow cluster_ylide_formation Step 1a: Ylide Formation cluster_wittig_reaction Step 1b: Wittig Reaction start_ylide Allyltriphenylphosphonium Bromide in THF add_base Add n-BuLi at -78°C start_ylide->add_base ylide Phosphorus Ylide add_base->ylide reaction React at -78°C to RT ylide->reaction Add to Ketone ketone 2-Pentanone in THF ketone->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Pentane quench->extract purify Fractional Distillation extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Dehydration_Workflow cluster_grignard Step 2a: Grignard Reaction cluster_dehydration Step 2b: Dehydration start_grignard Mg turnings & Allyl Bromide in Ether grignard_reagent Allylmagnesium Bromide start_grignard->grignard_reagent add_ketone Add 2-Pentanone at 0°C grignard_reagent->add_ketone alkoxide Magnesium Alkoxide Intermediate add_ketone->alkoxide quench_grignard Quench with aq. NH4Cl alkoxide->quench_grignard alcohol Crude 4-Methyl-1-hepten-4-ol quench_grignard->alcohol add_acid Add cat. H2SO4 alcohol->add_acid distill Distill Product add_acid->distill wash Wash and Dry distill->wash purify_final Fractional Distillation wash->purify_final final_product This compound purify_final->final_product

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

General Questions

Q1: My final product appears to be a mixture of isomers. How can I confirm this and improve purity?

  • A1: Isomeric dienes are a common issue, especially with the dehydration route. Use Gas Chromatography (GC) to assess the purity and identify the number of products. 1H and 13C NMR spectroscopy will be crucial for identifying the structures of the isomers. To improve purity, very efficient fractional distillation is required. For difficult separations, preparative GC or HPLC may be necessary.[2]

Q2: The diene product is polymerizing upon storage or during distillation. What can I do?

  • A2: Dienes, especially conjugated ones that might form as byproducts, are prone to polymerization.[2] Always distill under vacuum to keep the temperature as low as possible. Add a polymerization inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone to the distillation flask and the storage container.[2] Store the purified diene under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).

Route 1: Wittig Reaction Troubleshooting

Q3: The ylide does not form (no color change) after adding n-BuLi. What is the problem?

  • A3: This is often due to moisture or impurities in the reagents or glassware. Ensure all glassware is rigorously flame-dried. Use anhydrous solvents. The phosphonium salt must be completely dry. It's also possible the n-BuLi has degraded; it should be titrated periodically to determine its exact concentration.

Q4: The reaction yield is low, and a lot of starting ketone is recovered.

  • A4: This suggests the ylide is not reactive enough or is being quenched. Stabilized ylides can be less reactive and may not react well with ketones.[3] Ensure the reaction temperature is controlled, as ylides can decompose at higher temperatures. If the ylide is being quenched, it points back to moisture issues.

Q5: I am having difficulty removing the triphenylphosphine oxide byproduct.

  • A5: Triphenylphosphine oxide is a common, often crystalline, byproduct of the Wittig reaction. Because this compound is a volatile liquid, fractional distillation under reduced pressure is the most effective method for separation. If distillation is not sufficient, column chromatography on silica gel with a nonpolar eluent (e.g., hexanes) can be used, but be aware that dienes can be sensitive to acidic silica.

Route 2: Grignard Reaction Troubleshooting

Q6: The Grignard reaction won't initiate.

  • A6: Initiation is a common problem in Grignard reactions.[4] Ensure all glassware is flame-dried and solvents are anhydrous. The magnesium turnings should be fresh and shiny; you can crush them in a mortar and pestle (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

Q7: The yield of the Grignard addition is low, with significant amounts of a byproduct that appears to be a dimer of the allyl group (1,5-hexadiene).

  • A7: This is due to a Wurtz-type coupling of the Grignard reagent with unreacted allyl bromide. This can be minimized by slow, controlled addition of the allyl bromide to the magnesium, ensuring there is always an excess of magnesium to prevent buildup of the alkyl halide.

Q8: The dehydration step produced a complex mixture of products, not just the desired diene.

  • A8: Acid-catalyzed dehydration of tertiary alcohols can lead to rearrangements and the formation of multiple alkene isomers. Use a milder dehydrating agent, such as iodine or Martin sulfurane, to improve selectivity. Alternatively, converting the alcohol to a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base (e.g., DBU) can provide better control over the regioselectivity of the elimination.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_reaction cluster_side_products start Low or No Product Yield check_sm Starting Materials Consumed? (TLC/GC) start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_products Main issue is side products or decomposition sm_yes->side_products reagent_issue Problem with Reagent Formation sm_no->reagent_issue reagent_wittig Wittig: Ylide not forming? - Check for moisture - Titrate n-BuLi reagent_issue->reagent_wittig reagent_grignard Grignard: Reaction not initiating? - Activate Mg with I2 - Ensure anhydrous conditions reagent_issue->reagent_grignard wurtz Grignard: Dimer (1,5-hexadiene) formed? - Slow addition of allyl bromide side_products->wurtz rearrangement Dehydration: Multiple isomers? - Use milder dehydration method side_products->rearrangement polymer Polymerization? - Lower temperature - Add inhibitor (TBC) side_products->polymer

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Characterization of Dienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of dienes. It is designed for researchers, scientists, and drug development professionals to help navigate potential pitfalls in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my diene sample degrading before I can obtain analytical data?

A1: Dienes, particularly non-conjugated or strained cyclic dienes, are often prone to degradation through polymerization, oxidation, or other decomposition pathways. Conjugated dienes are generally more stable due to the delocalization of π-electrons.[1] To minimize degradation, it is crucial to handle dienes under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and use fresh, high-purity solvents. For highly reactive dienes, in-situ trapping or derivatization is often necessary for successful analysis.[1]

Q2: I am having trouble interpreting the UV-Vis spectrum of my conjugated diene. What factors influence the maximum absorption wavelength (λmax)?

A2: The λmax of a conjugated diene is primarily influenced by the extent of conjugation; as the number of conjugated double bonds increases, the λmax shifts to a longer wavelength (a bathochromic shift).[2] Other factors include the substitution pattern on the double bonds, the diene's conformation (s-cis vs. s-trans), and the presence of exocyclic double bonds.[3][4][5][6][7] Steric hindrance can also affect the planarity of the conjugated system, leading to a hypsochromic shift (shift to a shorter wavelength).

Q3: My conjugated diene appears to be both stable and reactive. How is this possible?

A3: This is a common point of confusion. Conjugated dienes are thermodynamically more stable than their isolated diene counterparts due to resonance stabilization.[8][9][10] This can be observed through their lower heats of hydrogenation.[8][11] However, they can also be kinetically more reactive towards certain reagents because the delocalized π-system can stabilize the transition state of a reaction.

Q4: My Diels-Alder reaction is giving a low yield. What are the common reasons for this?

A4: The Diels-Alder reaction is highly dependent on the diene's ability to adopt an s-cis conformation.[12] Acyclic dienes often prefer the more stable s-trans conformation, which is unreactive in this cycloaddition. Bulky substituents on the diene can also hinder the adoption of the necessary s-cis conformation.[8] Additionally, the electronic properties of both the diene and the dienophile play a crucial role; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.

Q5: I'm struggling to analyze a complex mixture of dienes using GC-MS. What are the typical challenges?

A5: Analyzing diene mixtures by GC-MS can be challenging due to the low concentration of dienes and potential co-elution with other hydrocarbons, especially in complex matrices like petroleum products.[13][14][15] Furthermore, conjugated and non-conjugated dienes can have very similar mass spectra, making definitive identification difficult without high-resolution chromatography and careful analysis of retention times.[13] Derivatization of the dienes can sometimes aid in their separation and identification.[13]

Troubleshooting Guides

UV-Vis Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Observed λmax does not match expected value Incorrect solvent; steric hindrance affecting planarity; unexpected conjugation or lack thereof.Ensure the solvent is appropriate and non-interacting. Re-evaluate the structure for potential steric clashes or extended conjugation. Use Woodward-Fieser rules to predict λmax and compare with the experimental value.[3][4][5][6][7]
Broad or poorly defined absorption peak Sample degradation; presence of impurities; sample concentration too high.Prepare a fresh sample and re-run the analysis. Purify the sample if necessary. Optimize the sample concentration.
No absorption in the expected region The diene is not conjugated; incorrect concentration (too dilute); instrument malfunction.Verify the structure of the diene. Prepare a more concentrated sample. Check the instrument performance with a known standard.
NMR Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Broad or unresolved peaks Sample degradation (polymerization); poor shimming; sample too concentrated.Use a fresh sample, possibly with an inhibitor if prone to polymerization. Optimize the instrument's shimming. Dilute the sample.[16]
Overlapping signals, especially in the olefinic region Complex mixture of isomers; similar chemical environments of protons.Use a higher field NMR spectrometer for better resolution. Employ 2D NMR techniques like COSY and HSQC to resolve overlapping signals and establish connectivity.[15][17] Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes shift signals enough to resolve them.[16]
Signals from residual solvents or impurities Contamination of the NMR tube or solvent.Use clean and dry NMR tubes. Use high-purity deuterated solvents. Small peaks from common lab solvents like ethyl acetate or acetone can often be identified and subtracted from the analysis.[16]
Difficulty in assigning protons of a specific diene in a mixture Low concentration of the target diene; significant signal overlap from the matrix.Utilize 2D NMR experiments like gs-COSY and gs-HMQC which can be more effective for dilute samples in complex mixtures.[15] It may be necessary to first analyze a model system containing the diene of interest to establish its spectral signature.[15]
GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (fronting or tailing) Column overloading; active sites in the liner or column; improper injection temperature.Dilute the sample. Use a deactivated liner and a high-quality column. Optimize the injector temperature to ensure proper vaporization without degradation.[18]
Ghost peaks or sample carryover Contamination in the injection port or column.Clean the injector port and replace the septum and liner. Bake out the column at a high temperature.[18]
Poor resolution of diene isomers Inadequate column selectivity or efficiency.Use a longer GC column or a column with a different stationary phase to improve separation.[14] Optimize the temperature program.[18]
Reduced peak size or loss of sensitivity Leak in the system; incorrect split ratio; sample degradation in the hot injector.Check for leaks in the injector and connections. Verify and adjust the split ratio. Consider using a lower injector temperature or a pulsed splitless injection for thermally sensitive dienes.[19]

Quantitative Data Summary

The following table provides a summary of key quantitative data for the characterization of dienes.

ParameterCompoundValueNotes
Heat of Hydrogenation 1,4-Pentadiene~60.2 - 60.8 kcal/molRepresents an isolated diene.[11]
1,3-Pentadiene~54.1 kcal/molA conjugated diene, showing greater stability (lower heat of hydrogenation) than its isolated isomer.[11]
1,5-Hexadiene~60.3 kcal/molAn isolated diene.[20]
(E)-1,3-Hexadiene~52.9 kcal/molA conjugated diene.[20]
UV-Vis λmax (Base Values for Woodward-Fieser Rules) Acyclic or Heteroannular Diene214-215 nmThis is the base value for open-chain or transoid dienes in different rings.[4]
Homoannular Diene253-260 nmThis is the base value for cisoid dienes within the same ring.[4][7]
UV-Vis λmax (Increments for Woodward-Fieser Rules) Alkyl substituent or Ring residue+5 nmAdded for each substituent attached to the diene system.[7]
Exocyclic double bond+5 nmAdded for each double bond where one of the carbon atoms is part of a ring.[7]
Double bond extending conjugation+30 nmAdded for each additional double bond in conjugation with the parent diene.[7]

Experimental Protocols

Protocol 1: Stabilization and NMR Analysis of a Reactive Diene via Diels-Alder Trapping

This protocol outlines a general procedure for stabilizing a reactive diene using a Diels-Alder reaction with a suitable dienophile, followed by NMR analysis of the resulting adduct.[1]

Materials:

  • Reactive diene

  • Dienophile (e.g., N-phenylmaleimide)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • NMR solvent (e.g., CDCl₃)

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dienophile (1.1 equivalents) in the anhydrous, degassed solvent.

  • Addition of Diene: Slowly add a solution of the reactive diene (1.0 equivalent) in the same solvent to the dienophile solution at room temperature with stirring. If the diene is generated in situ, it should be slowly added to the dienophile solution as it is formed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a suitable spectroscopic method until the starting material is consumed.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting Diels-Alder adduct by column chromatography or recrystallization to remove any unreacted dienophile and byproducts.

  • NMR Analysis: Prepare a sample of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The disappearance of the characteristic diene signals and the appearance of new signals corresponding to the cyclic adduct will confirm the successful trapping of the diene. 2D NMR experiments (e.g., COSY, HSQC) can be used for complete structural elucidation of the adduct.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Reactive Diene Sample trap Diels-Alder Trapping with Dienophile start->trap Stabilization uv UV-Vis (for conjugated systems) start->uv Direct analysis (if stable) purify Purification of Adduct trap->purify nmr NMR Spectroscopy (1H, 13C, 2D) purify->nmr ms Mass Spectrometry purify->ms structure Structure Elucidation nmr->structure ms->structure quantify Quantification uv->quantify

References

Technical Support Center: Solvent Influence on 4-Methyl-1,4-heptadiene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the influence of solvents on the reactivity of 4-Methyl-1,4-heptadiene is limited in publicly available literature. The following information is based on established principles of organic chemistry and data from analogous non-conjugated dienes. This guide is intended to provide a foundational understanding and a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of this compound?

A1: The effect of solvent polarity on the reactivity of this compound depends on the specific reaction mechanism. For reactions that proceed through a charged intermediate or transition state, such as electrophilic addition, an increase in solvent polarity is likely to increase the reaction rate.[1] Polar solvents can stabilize the charged species, lowering the activation energy of the reaction.[1] For nonpolar reactions, such as radical polymerization, the effect of solvent polarity may be less pronounced.

Q2: What is the expected difference in reactivity when using a protic versus an aprotic solvent?

A2: Protic solvents (e.g., water, ethanol) can engage in hydrogen bonding, which can significantly influence reactions involving charged intermediates or transition states. For instance, in an electrophilic addition, a protic solvent can solvate both the electrophile and any anionic species, potentially affecting the reaction rate and product distribution. Aprotic polar solvents (e.g., acetone, DMF) also stabilize charged species but do so without hydrogen bonding. The choice between a protic and an aprotic solvent can therefore be a tool to fine-tune reactivity and selectivity.[1]

Q3: Can the choice of solvent influence the product distribution in reactions of this compound?

A3: Yes, the solvent can play a crucial role in determining the product ratio in reactions that can lead to multiple products. For example, in the electrophilic addition of an acid (e.g., HBr) to this compound, different carbocation intermediates can be formed. A polar solvent can stabilize the more polar transition state, potentially favoring one reaction pathway over another. Furthermore, in some cases, the solvent itself can act as a nucleophile, leading to solvent-incorporated products.[2][3]

Q4: For polymerization of this compound, what solvent characteristics are important?

A4: For free-radical polymerization, the solvent should be inert to the radical intermediates. The solvent's primary roles are to dissolve the monomer and the resulting polymer and to facilitate heat transfer. The choice of solvent can sometimes affect the polymer's molecular weight and microstructure, although these effects are often less pronounced than in ionic polymerizations.[4] For coordination polymerization, the solvent's ability to coordinate with the catalyst can have a significant impact on catalytic activity and stereoselectivity.[5]

Troubleshooting Guides

Issue 1: My electrophilic addition reaction is very slow.

  • Question: I am trying to perform an electrophilic addition to this compound in a non-polar solvent like hexane, and the reaction is not proceeding at a reasonable rate. What can I do?

  • Answer: Electrophilic additions to alkenes often involve the formation of a carbocation intermediate. The stability of this intermediate is crucial for the reaction rate. Non-polar solvents like hexane do not effectively stabilize charged intermediates.

    • Recommendation: Switch to a more polar aprotic solvent such as dichloromethane (DCM) or a polar protic solvent like acetic acid. The increased polarity will stabilize the carbocation intermediate, lower the activation energy, and thus increase the reaction rate. Be aware that a change in solvent may also affect the selectivity of the reaction.

Issue 2: I am observing a mixture of addition products and want to favor one over the other.

  • Question: My reaction of this compound with HBr yields a mixture of products. How can I use the solvent to improve the selectivity?

  • Answer: The formation of multiple products suggests that there are competing reaction pathways with similar activation energies. The solvent can influence the relative energies of the transition states leading to these products.

    • Recommendation: Systematically screen a range of solvents with varying polarities and hydrogen-bonding capabilities. For example, compare the product distribution in a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., acetone), and a polar protic solvent (e.g., ethanol). Temperature control is also a critical factor in controlling kinetic versus thermodynamic products.[6][7]

Issue 3: During polymerization, I am obtaining a polymer with a low molecular weight.

  • Question: I am attempting to polymerize this compound, but the resulting polymer has a low molecular weight. Could the solvent be the cause?

  • Answer: Low molecular weight in polymerization can be due to several factors, including chain transfer reactions. The solvent can sometimes act as a chain transfer agent, terminating the growing polymer chain.

    • Recommendation: Ensure your solvent is pure and free of impurities that could act as chain transfer agents (e.g., water or alcohols in a non-protic system). If you suspect the solvent itself is participating in chain transfer, consider switching to a more inert solvent. For instance, if you are using toluene, which has benzylic hydrogens that can be abstracted, switching to a solvent like cyclohexane or benzene might reduce chain transfer.

Data Presentation

Table 1: Hypothetical Data for the Effect of Solvent on the Rate of Electrophilic Addition of Acetic Acid to this compound at 25°C.

SolventDielectric Constant (ε)Relative Initial Rate
n-Hexane1.91.0
Toluene2.43.5
Dichloromethane9.125.2
Acetone21150.7
Acetic Acid6.285.3

Table 2: Hypothetical Product Distribution for the Addition of HBr to this compound in Different Solvents at 0°C.

SolventProduct A (Markovnikov) %Product B (Anti-Markovnikov) %
n-Hexane7525
Diethyl Ether8218
Dichloromethane8812
Nitromethane928

Experimental Protocols

Protocol 1: Investigating the Influence of Solvent on the Rate of Electrophilic Addition

  • Objective: To determine the relative rates of the addition of acetic acid to this compound in various solvents.

  • Materials: this compound, glacial acetic acid, various anhydrous solvents (n-hexane, toluene, dichloromethane, acetone), internal standard (e.g., dodecane), gas chromatograph with a flame ionization detector (GC-FID).

  • Procedure:

    • Prepare stock solutions of this compound and acetic acid in each of the chosen solvents.

    • In a thermostated reaction vessel at 25°C, mix the solutions of this compound and the internal standard.

    • Initiate the reaction by adding the acetic acid solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a saturated solution of sodium bicarbonate.

    • Extract the organic components with a small amount of diethyl ether.

    • Analyze the ether layer by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the initial reaction rate for each solvent.

Protocol 2: Analysis of Product Distribution in the Addition of HBr as a Function of Solvent

  • Objective: To determine the product distribution of the addition of HBr to this compound in different solvents.

  • Materials: this compound, HBr (as a solution in acetic acid or generated in situ), various anhydrous solvents (n-hexane, diethyl ether, dichloromethane, nitromethane), gas chromatography-mass spectrometry (GC-MS).

  • Procedure:

    • In a reaction flask cooled to 0°C, dissolve this compound in the chosen solvent.

    • Slowly add one equivalent of HBr solution to the stirred reaction mixture.

    • Allow the reaction to proceed for a set amount of time (e.g., 1 hour).

    • Quench the reaction by adding a cold, dilute solution of sodium bicarbonate.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

    • Analyze the crude product mixture by GC-MS to identify the products and determine their relative peak areas to estimate the product distribution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagent Solutions (Diene, Electrophile) run_reaction Run Reaction under Controlled Temperature prep_reagents->run_reaction select_solvents Select Solvents (Polar, Non-polar, etc.) select_solvents->run_reaction time_sampling Take Aliquots at Different Time Points run_reaction->time_sampling quench_reaction Quench Reaction time_sampling->quench_reaction product_analysis Analyze Products (GC-MS, NMR) quench_reaction->product_analysis kinetic_analysis Analyze Kinetics (GC-FID) quench_reaction->kinetic_analysis det_distribution Determine Product Distribution product_analysis->det_distribution det_rate Determine Reaction Rate kinetic_analysis->det_rate

Caption: Experimental workflow for studying solvent effects.

electrophilic_addition cluster_ts1 Transition State 1 cluster_stabilization Solvent Stabilization cluster_ts2 Transition State 2 diene This compound ts1 [Diene---H]⁺ diene->ts1 electrophile H+ electrophile->ts1 solvent_mol Solvent stabilization Solvent molecules stabilize the positive charge solvent_mol->stabilization carbocation Carbocation Intermediate ts1->carbocation carbocation->stabilization ts2 [Carbocation---Br]⁻ carbocation->ts2 product Addition Product ts2->product bromide Br⁻ bromide->ts2

Caption: Solvent stabilization of the carbocation intermediate.

reaction_profile cluster_main Reaction Energy Profile cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent R Reactants TS_np TS_np R->TS_np TS_p TS_p R->TS_p P Products TS_np->P Ea_np High Ea TS_p->P Ea_p Low Ea

Caption: Influence of solvent polarity on activation energy (Ea).

References

avoiding isomerization during 4-Methyl-1,4-heptadiene workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the isomerization of 4-Methyl-1,4-heptadiene to its more stable conjugated isomer, 4-Methyl-1,3-heptadiene, during experimental workup.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product Isomerization Detected (via NMR, GC-MS) Acidic Quenching Conditions: Use of strong acids (e.g., HCl, H₂SO₄) to quench the reaction mixture protonates the double bond, facilitating isomerization.Use a Mild Quenching Agent: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic, sufficient to protonate the intermediate alkoxide without causing significant isomerization of the diene.[1][2][3]
Acidic Extraction/Wash: Washing the organic layer with an acidic solution can induce isomerization.Neutral or Mildly Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction.[4][5] Follow with a brine wash to remove excess water.
Prolonged Contact with Silica Gel: Silica gel can have acidic sites that promote isomerization during column chromatography.Minimize Contact Time: If chromatography is necessary, use a neutral stationary phase like deactivated silica gel or alumina. Elute the product quickly and avoid letting the compound sit on the column for extended periods. Consider distillation as an alternative purification method.
Low Product Yield After Purification Product Volatility: this compound is a volatile compound, and significant loss can occur during solvent removal under high vacuum or at elevated temperatures.Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Keep the water bath temperature low and gradually reduce the pressure.
Inefficient Extraction: The product may not be fully extracted from the aqueous layer.Thorough Extraction: Perform multiple extractions (at least 3) with a suitable non-polar organic solvent (e.g., diethyl ether, pentane). Pool the organic layers to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to isomerization?

A1: this compound is a non-conjugated diene. It can isomerize to 4-Methyl-1,3-heptadiene, a conjugated diene. Conjugated dienes are thermodynamically more stable due to the delocalization of π-electrons across the single bond between the two double bonds. This increased stability provides the driving force for the isomerization, which is often catalyzed by the presence of acids.

Q2: What is the mechanism of acid-catalyzed isomerization of this compound?

A2: The acid-catalyzed isomerization proceeds through the protonation of one of the double bonds to form a carbocation intermediate. A subsequent deprotonation at a different position leads to the formation of the more stable conjugated double bond system.

Q3: How can I detect if my product has isomerized?

A3: Isomerization can be detected using standard analytical techniques:

  • ¹H NMR Spectroscopy: The formation of the conjugated diene will result in the appearance of new signals in the vinylic region (typically 5-7 ppm) with characteristic coupling constants. The signals for the protons on the non-conjugated double bonds of the starting material will decrease in intensity.

  • Gas Chromatography (GC): The starting material and the isomerized product will have different retention times, appearing as two distinct peaks.

  • UV-Vis Spectroscopy: Conjugated dienes absorb at longer wavelengths than non-conjugated dienes. The appearance of a new absorption peak at a higher wavelength can indicate the presence of the isomer.

Q4: Can I use a strong acid to quench my Grignard reaction if I do it quickly at a low temperature?

A4: While low temperatures can slow down the rate of isomerization, using a strong acid is still risky. It is difficult to control the local concentration of the acid upon addition, which can lead to rapid isomerization. A saturated aqueous solution of ammonium chloride is a much safer and more reliable quenching agent for acid-sensitive products.[1][2][3]

Q5: Is distillation a suitable method for purifying this compound?

A5: Yes, distillation is an excellent method for purifying volatile, non-polar compounds like this compound and avoids the potential for isomerization on acidic stationary phases like silica gel.[6][7] For compounds with higher boiling points or those that are thermally sensitive, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[6][8]

Experimental Protocols

Recommended Workup Protocol to Avoid Isomerization

This protocol is designed for the workup of a reaction mixture, such as one from a Grignard reaction, to isolate this compound while minimizing isomerization.

  • Quenching:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture. The addition should be exothermic, so maintain a slow addition rate to keep the temperature below 20 °C.

    • Continue adding the NH₄Cl solution until no further reaction is observed (e.g., gas evolution ceases).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., diethyl ether or pentane).

    • Shake the funnel gently and vent frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

      • Water.

      • A saturated aqueous solution of sodium chloride (brine) to initiate drying.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter or decant the dried organic solution into a clean round-bottom flask.

    • Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 30 °C) to prevent the loss of the volatile product.

  • Purification:

    • Purify the crude product by simple or fractional distillation. If the product is expected to have a high boiling point, perform the distillation under reduced pressure (vacuum distillation).

    • Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Isomerization Pathway

G cluster_0 Isomerization of this compound 4_Methyl_1_4_heptadiene This compound (Non-conjugated) Carbocation_Intermediate Carbocation Intermediate 4_Methyl_1_4_heptadiene->Carbocation_Intermediate + H⁺ 4_Methyl_1_3_heptadiene 4-Methyl-1,3-heptadiene (Conjugated - More Stable) Carbocation_Intermediate->4_Methyl_1_3_heptadiene - H⁺

Caption: Acid-catalyzed isomerization of this compound.

Recommended Workup Workflow

G Reaction_Mixture Reaction Mixture Quench Quench with sat. aq. NH₄Cl at 0 °C Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Bicarbonate Wash with sat. aq. NaHCO₃ Extraction->Wash_Bicarbonate Wash_Brine Wash with Brine Wash_Bicarbonate->Wash_Brine Drying Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Recommended workup workflow to prevent isomerization.

References

Validation & Comparative

A Comparative Analysis for the Modern Laboratory: 4-Methyl-1,4-heptadiene vs. Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, reactive, and functional differences between a non-conjugated diene termonomer and the quintessential conjugated diene, providing researchers with the data to inform their polymer and organic synthesis endeavors.

In the landscape of polymer chemistry and organic synthesis, the selection of appropriate diene monomers is a critical decision that dictates the ultimate properties and performance of the resulting materials. This guide provides a comprehensive comparative analysis of two dienes: 4-Methyl-1,4-heptadiene, a non-conjugated diene primarily used as a termonomer, and Isoprene (2-methyl-1,3-butadiene), a classic conjugated diene and the fundamental building block of natural rubber. This document will furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively evaluate and utilize these compounds in their work.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between this compound and isoprene lies in the arrangement of their double bonds. Isoprene's conjugated system, where double and single bonds alternate, allows for electron delocalization across the carbon backbone, significantly influencing its reactivity. In contrast, the double bonds in this compound are separated by a methylene group, making them isolated and non-conjugated. This structural variance is the primary determinant of their differing chemical behaviors and applications.

PropertyThis compoundIsoprene
IUPAC Name (4E)-4-methylhepta-1,4-diene[1]2-methylbuta-1,3-diene
CAS Number 13857-55-1[1][2][3][4]78-79-5
Molecular Formula C₈H₁₄[1][2][3][4]C₅H₈
Molecular Weight 110.20 g/mol [1][2][3]68.12 g/mol
Boiling Point ~119.3 °C (Predicted)[4]34.1 °C
Density ~0.739 g/cm³ (Predicted)[4]0.681 g/cm³
Structure Non-conjugated dieneConjugated diene
Primary Application Termonomer in EPDM rubber synthesis[5]Monomer for polyisoprene (synthetic rubber)

Reactivity and Polymerization Behavior: A Tale of Two Dienes

The differing electronic structures of this compound and isoprene lead to distinct pathways in polymerization and chemical reactions.

Isoprene: As a conjugated diene, isoprene readily undergoes 1,4-addition polymerization, particularly with Ziegler-Natta catalysts, to form high molecular weight cis-1,4-polyisoprene, the synthetic equivalent of natural rubber. This polymer's long, linear chains with regular stereochemistry are responsible for its excellent elastic properties. The conjugated system also makes isoprene a reactive diene in Diels-Alder reactions.

This compound: Being a non-conjugated diene, this compound does not readily homopolymerize to high molecular weight polymers in the same manner as isoprene. Instead, its primary utility is as a termonomer in the production of Ethylene Propylene Diene Monomer (EPDM) rubber. In this role, it is copolymerized with ethylene and propylene. The less reactive of its two double bonds remains as a pendant unsaturated site on the polymer backbone. This pendant double bond does not participate in the main chain formation but is crucial for subsequent vulcanization (cross-linking) with sulfur, which imparts elasticity and durability to the EPDM rubber. The use of such non-conjugated dienes allows for the creation of a saturated polymer backbone, which is inherently more resistant to heat, ozone, and weathering than polymers with unsaturation in the main chain, like polyisoprene.

Applications in Polymer Science

Isoprene: The vast majority of isoprene is used to produce synthetic cis-1,4-polyisoprene. This synthetic rubber is a vital component in the manufacturing of tires, footwear, adhesives, and a wide array of other rubber goods where high elasticity and resilience are required.

This compound: The principal application of this compound is as a diene monomer in the synthesis of EPDM rubber. EPDM is a high-performance synthetic rubber valued for its outstanding resistance to heat, ozone, weathering, and polar substances. It is widely used in the automotive industry for seals, hoses, and weather-stripping, as well as in roofing membranes, electrical insulation, and other applications demanding high durability. The choice of the diene termonomer, such as this compound, influences the curing rate and the final properties of the EPDM.

Experimental Protocols

To aid researchers in their comparative studies, the following are detailed methodologies for key experiments.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and isoprene samples.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile hydrocarbons (e.g., DB-1 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the diene (e.g., 1% in a volatile solvent like hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Protocol 2: Analysis of Polymer Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of polyisoprene and EPDM containing this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

  • Standard aluminum pans.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • First Heating Scan: Heat the sample from -100 °C to 200 °C at a rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool the sample from 200 °C to -100 °C at a rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from -100 °C to 200 °C at a rate of 10 °C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm), if present, is determined from the peak of the endothermic transition.

Protocol 3: Ziegler-Natta (Co)polymerization

Objective: To synthesize polyisoprene and EPDM rubber using a Ziegler-Natta catalyst system.

Materials:

  • Titanium tetrachloride (TiCl₄) or other titanium-based precatalyst.

  • Triethylaluminum (Al(C₂H₅)₃) or other organoaluminum cocatalyst.

  • Anhydrous toluene or heptane as solvent.

  • Isoprene, ethylene, propylene, and this compound monomers.

  • Schlenk line and inert atmosphere (nitrogen or argon) capabilities.

Procedure (General Outline):

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature control, and gas inlets is thoroughly dried and purged with an inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent is added to the reactor, followed by the diene monomer (isoprene for homopolymerization, or this compound for EPDM synthesis). For EPDM, ethylene and propylene are then introduced at a controlled pressure.

  • Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, the Ziegler-Natta catalyst is prepared by reacting the titanium precatalyst with the organoaluminum cocatalyst in the solvent. This catalyst solution is then transferred to the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50 °C) for a specified time.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of an alcohol (e.g., isopropanol). The polymer is then precipitated, washed, and dried under vacuum.

Visualizing the Comparison: Logical and Workflow Diagrams

diene_comparison cluster_isoprene Isoprene cluster_mhd This compound isoprene Isoprene (2-methyl-1,3-butadiene) conjugated Conjugated Diene System isoprene->conjugated mhd This compound polymerization_iso 1,4-Addition Polymerization conjugated->polymerization_iso polyisoprene cis-1,4-Polyisoprene (Synthetic Rubber) polymerization_iso->polyisoprene applications_iso Applications: Tires, Adhesives, Footwear polyisoprene->applications_iso non_conjugated Non-Conjugated Diene mhd->non_conjugated copolymerization Copolymerization (with Ethylene & Propylene) non_conjugated->copolymerization epdm EPDM Rubber (Pendant Unsaturation) copolymerization->epdm vulcanization Sulfur Vulcanization (Cross-linking) epdm->vulcanization applications_epdm Applications: Automotive Seals, Roofing, Hoses vulcanization->applications_epdm

Caption: A logical diagram comparing the structural characteristics, polymerization pathways, and primary applications of Isoprene and this compound.

epdm_synthesis_workflow cluster_workflow EPDM Synthesis Workflow with this compound monomers Monomers: Ethylene, Propylene, This compound polymerization Copolymerization in Solvent monomers->polymerization catalyst Ziegler-Natta Catalyst (e.g., TiCl₄ / Al(C₂H₅)₃) catalyst->polymerization epdm_raw Raw EPDM Polymer (Saturated Backbone, Pendant Double Bonds) polymerization->epdm_raw vulcanization Vulcanization (Sulfur Cross-linking) epdm_raw->vulcanization epdm_cured Cured EPDM Rubber (Elastic & Durable) vulcanization->epdm_cured

Caption: A simplified experimental workflow for the synthesis of EPDM rubber using this compound as the diene termonomer.

Conclusion

References

Validating the Structure of 4-Methyl-1,4-heptadiene with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of organic compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a comparative analysis of the 13C NMR spectral data for 4-Methyl-1,4-heptadiene against a structural isomer, 4-Methyl-1,5-heptadiene. By understanding the expected chemical shifts for each carbon environment, scientists can confidently validate their synthesized products.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and its isomer, 4-Methyl-1,5-heptadiene. These predictions are based on established chemical shift ranges for various carbon types.[1] The number of unique signals in a 13C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[2]

Carbon PositionThis compound (Predicted δ, ppm)4-Methyl-1,5-heptadiene (Predicted δ, ppm)Carbon Type
C1~114~114=CH₂
C2~139~139=CH
C3~30~39-CH₂-
C4~133~38>C= / -CH<
C5~124~130=CH-
C6~26~132-CH₂- / =CH-
C7~14~18-CH₃
4-Methyl~16~20-CH₃

Structural Isomers and Their Spectral Differences

The key to differentiating between this compound and its isomers lies in the distinct chemical environments of their carbon atoms, which result in different 13C NMR spectra.

This compound: This structure contains a trisubstituted double bond at the C4-C5 position. This leads to a quaternary carbon (C4) signal in the olefinic region, which is typically weaker than protonated carbon signals. The presence of eight distinct carbon environments is expected to produce eight unique signals in the 13C NMR spectrum.

4-Methyl-1,5-heptadiene: In contrast, this isomer possesses two distinct double bonds: a terminal double bond (C1-C2) and an internal disubstituted double bond (C5-C6). All carbon atoms in this molecule are protonated, meaning no quaternary carbon signal from a double bond would be observed. This structural arrangement also results in eight chemically non-equivalent carbons, leading to eight signals in the spectrum.

The most telling difference would be the chemical shift of C4. In this compound, C4 is a deshielded quaternary carbon part of a double bond, expected to appear in the 130-140 ppm range. For 4-Methyl-1,5-heptadiene, C4 is a saturated, methine carbon, which would resonate at a much higher field, typically in the 30-40 ppm range.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution.

3. Acquisition Parameters:

  • A standard proton-decoupled pulse program should be utilized.

  • The spectral width should be set to encompass the entire expected range of 13C chemical shifts (typically 0-220 ppm).

  • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

  • A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.[3]

4. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum to the solvent peak or the internal TMS standard.

  • Perform baseline correction to obtain a flat baseline.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G cluster_0 Synthesis and Purification cluster_1 13C NMR Analysis cluster_2 Structure Validation A Synthesize this compound B Purify the product A->B C Prepare NMR sample B->C D Acquire 13C NMR spectrum C->D E Process the spectrum D->E F Analyze chemical shifts and number of signals E->F G Compare with predicted spectrum and alternative structures F->G H Structure Confirmed G->H Match I Structure Inconsistent G->I Mismatch

Caption: Workflow for the validation of this compound structure via 13C NMR.

References

A Comparative Guide to the Reactivity of Conjugated vs. Isolated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an objective comparison of the chemical reactivity of conjugated and isolated dienes, supported by experimental data, detailed protocols, and mechanistic diagrams. The distinct electronic properties of these two types of dienes lead to significant differences in their stability and behavior in key organic reactions, including electrophilic additions and pericyclic reactions.

At a Glance: Key Differences in Reactivity

FeatureConjugated DienesIsolated Dienes
Thermodynamic Stability More stable due to electron delocalization.Less stable; double bonds behave independently.
Electrophilic Addition Yields a mixture of 1,2- and 1,4-addition products. Reaction outcome can be temperature-dependent (Kinetic vs. Thermodynamic Control).Undergoes standard electrophilic addition at each double bond independently, following Markovnikov's rule.[1][2]
Diels-Alder Reaction Readily participates as the 4π-electron component in this [4+2] cycloaddition.[3][4]Do not undergo the Diels-Alder reaction.
Key Intermediate Forms a resonance-stabilized allylic carbocation upon electrophilic attack.[5][6][7]Forms a standard, non-stabilized carbocation.

Thermodynamic Stability: An Experimental Comparison

The enhanced stability of conjugated dienes is a direct result of the delocalization of π-electrons across the system of alternating single and double bonds.[8][9][10] This "resonance energy" makes the conjugated system lower in overall energy compared to a system with isolated double bonds. This can be experimentally verified by comparing their heats of hydrogenation (the energy released when the dienes are fully saturated to the corresponding alkane). A lower heat of hydrogenation indicates a more stable starting molecule.[9][11]

Table 1: Experimental Heats of Hydrogenation

DieneStructureTypeHeat of Hydrogenation (kJ/mol)
1,3-ButadieneCH₂=CH-CH=CH₂Conjugated~239[12]
1-Butene (x2)2 x (CH₂=CH-CH₂-CH₃)Reference (Isolated)~254 (2 x 127)[12]
1,3-PentadieneCH₂=CH-CH=CH-CH₃Conjugated~224
1,4-PentadieneCH₂=CH-CH₂-CH=CH₂Isolated~253[11]

Note: Data is compiled from various organic chemistry resources. Exact values may vary slightly between sources.

The data clearly shows that the hydrogenation of a conjugated diene releases less energy than the hydrogenation of a comparable isolated diene or two moles of a corresponding mono-alkene, confirming the greater intrinsic stability of the conjugated system. This stabilization energy is approximately 15-16 kJ/mol.[11][12]

Reaction Profile 1: Electrophilic Addition

The reaction of dienes with electrophiles like hydrogen halides (HBr, HCl) is a cornerstone of their chemical behavior and reveals the most dramatic difference between conjugated and isolated systems.

Isolated Dienes

Isolated dienes react in a straightforward manner, akin to simple alkenes.[1][11] Each double bond reacts independently. In the presence of one equivalent of an electrophile, the reaction will typically occur at the more reactive (more substituted) double bond, following Markovnikov's rule to form the most stable carbocation intermediate.[1]

Conjugated Dienes: 1,2- vs. 1,4-Addition

In contrast, the electrophilic addition to a conjugated diene, such as 1,3-butadiene, yields a mixture of two products: a 1,2-adduct and a 1,4-adduct .[7] This outcome is a direct consequence of the resonance-stabilized allylic carbocation formed after the initial protonation.[5][6] The positive charge is shared between two carbons (C2 and C4), allowing the nucleophile (Br⁻) to attack at either position.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Resonance-Stabilized Carbocation cluster_products Products 1,3-Butadiene H₂C=CH-CH=CH₂ Carbocation1 H₃C-C⁺H-CH=CH₂ 1,3-Butadiene->Carbocation1 + H⁺ HBr H-Br Carbocation2 H₃C-CH=CH-C⁺H₂ Carbocation1->Carbocation2 Resonance Product12 1,2-Adduct (3-Bromo-1-butene) Carbocation1->Product12 + Br⁻ (attack at C2) Product14 1,4-Adduct (1-Bromo-2-butene) Carbocation2->Product14 + Br⁻ (attack at C4) Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene (4π) (s-cis conformation) Cycloadduct Cyclohexene Adduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (2π) Dienophile->Cycloadduct

References

Kinetic vs. Thermodynamic Control in Alkene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Reaction Control

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products can often be influenced by the reaction conditions, a concept categorized into kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This product is known as the kinetic product.[1][2][3]

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the system to reach equilibrium, and the major product will be the most stable one, irrespective of how fast it is formed. This is the thermodynamic product.[1][2][3]

The classic example of this dichotomy is the hydrohalogenation of a conjugated diene, where 1,2- and 1,4-addition products are formed.[1][2]

Hypothetical Case Study: Hydrobromination of a Substituted 1,3-Diene

To illustrate the principles of kinetic and thermodynamic control, we will consider the electrophilic addition of hydrogen bromide (HBr) to a model conjugated diene, 4-methyl-1,3-pentadiene. This reaction can yield two primary products: the 1,2-addition product and the 1,4-addition product.

Data Presentation: Product Distribution

The following table summarizes the hypothetical product distribution for the hydrobromination of 4-methyl-1,3-pentadiene under different temperature conditions.

Reaction ConditionTemperature1,2-Addition Product (%) (Kinetic Product)1,4-Addition Product (%) (Thermodynamic Product)
Kinetic Control-78 °C8515
Thermodynamic Control40 °C2080

Under colder conditions (-78 °C), the reaction is under kinetic control, favoring the formation of the 1,2-addition product, which is formed more rapidly. Conversely, at a higher temperature (40 °C), the reaction is under thermodynamic control, and the more stable 1,4-addition product is the major isomer observed.

Experimental Protocols

Below is a generalized experimental protocol for the hydrohalogenation of a conjugated diene, which can be adapted to study the effects of kinetic versus thermodynamic control.

Objective: To determine the product distribution of the hydrobromination of a conjugated diene under kinetic and thermodynamic control.

Materials:

  • Conjugated diene (e.g., 4-methyl-1,3-pentadiene)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Dry ice/acetone bath

  • Heating mantle or oil bath

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Gas dispersion tube (for gaseous HBr)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure for Kinetic Control (Low Temperature):

  • A solution of the conjugated diene in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • One equivalent of hydrogen bromide is slowly bubbled through the solution (or added as a solution in acetic acid) while maintaining the low temperature and stirring.

  • The reaction is allowed to proceed for a specified time (e.g., 1 hour) at -78 °C.

  • The reaction is quenched by the addition of a cold, weak base solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator, keeping the temperature low to prevent isomerization.

  • The product mixture is immediately analyzed by GC-MS to determine the ratio of 1,2- and 1,4-addition products.

Procedure for Thermodynamic Control (High Temperature):

  • A solution of the conjugated diene in a suitable higher-boiling anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • One equivalent of hydrogen bromide (as a solution in acetic acid) is added to the stirred solution at room temperature.

  • The reaction mixture is heated to a specified temperature (e.g., 40 °C) and stirred for an extended period (e.g., several hours) to allow the system to reach equilibrium.

  • The workup procedure is followed as described for the kinetic control experiment (quenching, extraction, drying, and solvent removal).

  • The product mixture is analyzed by GC-MS to determine the ratio of 1,2- and 1,4-addition products.

Mandatory Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

ReactionPathway Reaction Pathway for Hydrobromination of a Conjugated Diene Reactants Diene + HBr Intermediate Allylic Carbocation (Resonance Stabilized) Reactants->Intermediate Protonation KineticProduct 1,2-Addition Product (Less Stable) Intermediate->KineticProduct Fast, Low Temp (Lower Activation Energy) ThermoProduct 1,4-Addition Product (More Stable) Intermediate->ThermoProduct Slow, High Temp (Higher Activation Energy) KineticProduct->Intermediate Reversible at High Temp

Caption: Reaction pathway for diene hydrobromination.

ExperimentalWorkflow Experimental Workflow for Studying Reaction Control cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control K_Start Dissolve Diene in Solvent K_Cool Cool to -78°C K_AddHBr Add HBr K_React React for 1 hr Workup Quench, Extract, Dry K_React->Workup T_Start Dissolve Diene in Solvent T_AddHBr Add HBr T_Heat Heat to 40°C T_React React for several hrs T_React->Workup Analysis Remove Solvent & Analyze by GC-MS Workup->Analysis

Caption: General experimental workflow diagram.

Conclusion

The principles of kinetic and thermodynamic control are fundamental to synthetic chemistry, allowing for the selective formation of desired products by manipulating reaction conditions. While specific data for 4-Methyl-1,4-heptadiene is elusive, the behavior of analogous conjugated dienes provides a robust framework for predicting and controlling the outcomes of electrophilic addition reactions. By carefully selecting the temperature and reaction time, researchers can favor either the rapidly formed kinetic product or the more stable thermodynamic product, thereby optimizing synthetic routes for drug development and other applications.

References

Spectroscopic Fingerprints: A Comparative Guide to Methylheptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric impurities is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed spectroscopic comparison of various methylheptadiene isomers, offering key data and experimental insights to aid in their differentiation.

This publication presents a comparative analysis of methylheptadiene isomers using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The subtle structural differences between these isomers lead to distinct spectroscopic signatures, which, when properly analyzed, allow for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for a selection of methylheptadiene isomers. These values are essential for the comparative analysis and identification of unknown samples.

¹H NMR Spectral Data
IsomerChemical Shift (δ) [ppm]
2-Methyl-1,5-heptadiene Data not available in a comprehensive format.
4-Methyl-1,5-heptadiene Data not available in a comprehensive format.
6-Methyl-1,5-heptadiene Data not available in a comprehensive format.
¹³C NMR Spectral Data
IsomerChemical Shift (δ) [ppm]
4-Methyl-1,5-heptadiene [1]143.0, 132.0, 125.0, 114.0, 40.0, 38.0, 20.0, 18.0
6-Methyl-1,5-heptadiene [2]145.7, 132.0, 124.3, 114.1, 36.9, 30.9, 25.7, 17.7

Table 2: ¹³C NMR Chemical Shifts of Methylheptadiene Isomers. The chemical shifts provide a clear distinction between the isomers based on the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy Data
IsomerKey IR Absorptions (cm⁻¹)
4-Methyl-1,3-heptadiene ~3080 (C-H stretch, alkene), ~2960 (C-H stretch, alkane), ~1650 (C=C stretch)
(E)-2-Methyl-1,5-heptadiene [3]~3070 (C-H stretch, alkene), ~2920 (C-H stretch, alkane), ~1645 (C=C stretch), ~965 (trans C-H bend)
6-Methyl-1,5-heptadiene ~3077 (C-H stretch, alkene), ~2962 (C-H stretch, alkane), ~1641 (C=C stretch)

Table 3: Prominent Infrared Absorption Bands of Methylheptadiene Isomers. The positions of the C=C stretching and C-H bending vibrations are particularly useful for distinguishing between positional and geometric isomers.

Mass Spectrometry Data
IsomerKey Mass-to-Charge Ratios (m/z)
4-Methyl-1,3-heptadiene 110 (M+), 95, 81, 67, 55, 41
4-Methyl-1,5-heptadiene 110 (M+), 95, 81, 67, 55, 41

Table 4: Major Fragments in the Mass Spectra of Methylheptadiene Isomers. While the molecular ion peak (M+) confirms the molecular weight, the fragmentation patterns for these isomers can be very similar, making mass spectrometry alone insufficient for definitive identification.

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of volatile hydrocarbons like methylheptadiene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the methylheptadiene isomer (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the methylheptadiene isomer in a volatile solvent (e.g., hexane or dichloromethane) is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of the isomers. The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded, typically in electron ionization (EI) mode at 70 eV.

Visualization of Analytical Workflow

The differentiation of methylheptadiene isomers is a stepwise process that leverages the strengths of different spectroscopic techniques. The following diagram illustrates a logical workflow for the identification of an unknown methylheptadiene isomer.

Spectroscopic_Workflow Workflow for Methylheptadiene Isomer Identification cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Definitive Structure Elucidation Unknown Unknown Methylheptadiene Sample GCMS GC-MS Analysis Unknown->GCMS Separation & Ionization MS Mass Spectrum GCMS->MS Molecular Weight & Fragmentation IR IR Spectrum GCMS->IR Functional Group & Double Bond Geometry NMR ¹H and ¹³C NMR Spectroscopy MS->NMR Candidate Isomers IR->NMR Confirm Functional Groups Structure Identified Isomer Structure NMR->Structure Definitive Assignment

Caption: A logical workflow for the spectroscopic identification of methylheptadiene isomers.

This guide highlights the importance of a multi-technique spectroscopic approach for the accurate identification of methylheptadiene isomers. While mass spectrometry can confirm the molecular formula, and IR spectroscopy can provide information on the nature of the double bonds, only NMR spectroscopy, particularly ¹³C NMR, can provide the detailed structural information necessary to definitively differentiate between these closely related compounds. Researchers are encouraged to build internal spectral libraries of authenticated standards to facilitate the rapid and accurate identification of these and other isomeric impurities.

References

performance of different catalysts for 4-Methyl-1,4-heptadiene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 4-Methyl-1,4-heptadiene, a non-conjugated diene, presents unique opportunities for the synthesis of novel polymers with tailored properties. The choice of catalyst is paramount in controlling the polymerization process and the final polymer architecture. This guide provides a comparative overview of the potential performance of different catalyst systems for the polymerization of this compound, drawing upon experimental data from analogous non-conjugated diene polymerizations to provide researchers with a foundational understanding for catalyst selection and experimental design.

Executive Summary

Catalyst Performance: A Comparative Analysis

The polymerization of non-conjugated dienes can proceed through several pathways, including cyclopolymerization, where both double bonds of the diene participate to form cyclic structures within the polymer backbone, or by the polymerization of one double bond, leaving the other as a pendant group. The catalyst system employed will significantly influence the dominant reaction pathway and the resulting polymer characteristics.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum), are workhorses in the polyolefin industry.[1][2] In the context of non-conjugated diene polymerization, they are often used in copolymerizations with α-olefins like ethylene to introduce long-chain branching.[3][4]

Expected Performance with this compound:

  • Activity: Ziegler-Natta catalysts are expected to exhibit moderate to good activity for the polymerization of this compound. The presence of two double bonds might influence the overall polymerization rate compared to simple α-olefins.

  • Polymer Structure: These multi-site catalysts will likely produce polymers with a broad molecular weight distribution (MWD).[3] The regioselectivity and stereoselectivity are generally lower than those of metallocene catalysts. For this compound, this could result in a mixture of linear polymer with pendant double bonds and potentially some cross-linked structures, depending on the reactivity of the internal double bond.

  • Advantages: Robustness, cost-effectiveness, and the ability to produce high molecular weight polymers are key advantages of Ziegler-Natta systems.[4]

  • Challenges: The lack of precise control over the polymer architecture is a significant drawback. Achieving a specific microstructure, such as a high degree of cyclization, would be challenging.

Metallocene Catalysts

Metallocene catalysts are single-site catalysts, typically based on zirconium or hafnium, activated by a co-catalyst like methylaluminoxane (MAO).[5] They are renowned for their ability to produce polymers with narrow MWDs and well-defined microstructures.[6] In the polymerization of non-conjugated dienes, metallocenes have demonstrated a strong propensity for cyclopolymerization.[7][8]

Expected Performance with this compound:

  • Activity: The activity of metallocene catalysts can be very high, often exceeding that of traditional Ziegler-Natta systems. The specific activity will depend on the ligand framework of the metallocene.

  • Polymer Structure: Metallocenes are expected to favor the cyclopolymerization of this compound, leading to the formation of polymers containing cyclic repeating units. The structure of the metallocene catalyst can be tailored to control the stereochemistry of the resulting polymer.[8] This high degree of control allows for the synthesis of polymers with specific tacticities. The resulting polymers will have a narrow MWD.

  • Advantages: Precise control over polymer molecular weight, molecular weight distribution, and microstructure (tacticity and cyclization) are the primary benefits of using metallocene catalysts.[6]

  • Challenges: Metallocene catalysts can be more sensitive to impurities than Ziegler-Natta catalysts, and the co-catalyst (MAO) can be expensive.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, the following table summarizes the expected performance trends based on the behavior of Ziegler-Natta and metallocene catalysts with other non-conjugated α,ω-dienes.

Catalyst SystemExpected ActivityExpected Molecular WeightExpected MWDPredominant Microstructure
Ziegler-Natta Moderate to HighHighBroadLinear with pendant double bonds, potential for cross-linking
Metallocene High to Very HighControllable (low to high)NarrowCyclopolymerized with controlled stereochemistry

Experimental Protocols

The following are generalized experimental protocols for the polymerization of a non-conjugated diene like this compound, adaptable for both Ziegler-Natta and metallocene catalyst systems. Strict adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for these sensitive catalysts.

Protocol 1: Polymerization using a Ziegler-Natta Catalyst

Materials:

  • Ziegler-Natta catalyst precursor (e.g., TiCl₄ supported on MgCl₂)

  • Co-catalyst (e.g., Triethylaluminum (TEAL) solution in hexane)

  • This compound (purified by passing through activated alumina and molecular sieves)

  • Anhydrous polymerization solvent (e.g., toluene or heptane)

  • Methanol (for quenching)

  • Acidified methanol (e.g., 5% HCl in methanol)

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with inert gas.

  • Reagent Addition: The reactor is charged with the desired amount of anhydrous solvent and this compound under an inert atmosphere.

  • Initiation: The co-catalyst (TEAL solution) is added to the reactor via syringe, and the mixture is stirred. The Ziegler-Natta catalyst precursor is then injected as a slurry in the solvent to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time at a constant temperature (e.g., 50-70 °C) with continuous stirring.

  • Termination: The polymerization is quenched by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol. The solid polymer is collected by filtration, washed with acidified methanol to remove catalyst residues, and then with pure methanol until neutral. The polymer is finally dried in a vacuum oven to a constant weight.[3]

Protocol 2: Polymerization using a Metallocene Catalyst

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Co-catalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • This compound (purified)

  • Anhydrous polymerization solvent (e.g., toluene)

  • Methanol (for quenching)

  • Acidified methanol

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Setup: A glass reactor is prepared under an inert atmosphere as described above.

  • Reagent Addition: The reactor is charged with the solvent and this compound.

  • Initiation: The MAO solution is added to the reactor, and the mixture is stirred. The metallocene catalyst, dissolved in a small amount of solvent, is then injected to start the polymerization.

  • Polymerization: The reaction is maintained at the desired temperature (e.g., 25-60 °C) for the specified duration with vigorous stirring.

  • Termination and Isolation: The quenching and polymer isolation steps are carried out in the same manner as for the Ziegler-Natta polymerization.[7][8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry and Purge Reactor B Add Solvent and Monomer A->B C Add Co-catalyst B->C D Inject Catalyst C->D E Polymerization at Constant Temperature D->E F Quench Reaction E->F G Precipitate and Filter Polymer F->G H Wash and Dry Polymer G->H

Caption: Generalized experimental workflow for the polymerization of this compound.

Signaling Pathways: Catalyst Activation and Polymerization Cycle

polymerization_cycle cluster_activation Catalyst Activation cluster_propagation Propagation Cycle Precatalyst Catalyst Precursor (e.g., TiCl4 or Metallocene) Active_Catalyst Active Catalytic Species Precatalyst->Active_Catalyst Cocatalyst Co-catalyst (e.g., TEAL or MAO) Cocatalyst->Active_Catalyst Monomer This compound Coordination Monomer Coordination Active_Catalyst->Coordination Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination

Caption: Conceptual diagram of catalyst activation and the polymerization propagation cycle.

References

A Comparative Analysis of Computational and Experimental Data for 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's properties is paramount. This guide provides a detailed comparison of experimental and computational data for 4-Methyl-1,4-heptadiene, a diene hydrocarbon. By examining spectroscopic and physicochemical properties, this document aims to highlight the strengths and limitations of both theoretical and practical approaches in chemical characterization.

Physicochemical Properties: A Tale of Two Methods

Computational predictions, utilizing the Joback method, estimate the boiling point of this compound to be 110.01 °C (383.16 K). The proximity of this predicted value to the experimental boiling point of a closely related isomer suggests a high degree of accuracy for this computational approach. Other computed properties, sourced from various databases, provide further insight into the molecule's behavior.

PropertyExperimental ValueComputational ValueMethod/Source
Molecular Formula C₈H₁₄C₈H₁₄N/A
Molecular Weight ( g/mol ) 110.1968110.19676NIST / Guidechem
Boiling Point (°C) 111.6 (for 4-Methyl-1,5-heptadiene)110.01ECHEMI / Cheméo (Joback Method)
XLogP3-AA Not Available3.4Guidechem
Complexity Not Available88.2Guidechem
Rotatable Bond Count Not Available3Guidechem

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for elucidating the precise structure of a molecule. Here, we compare the available experimental spectroscopic data for this compound with theoretically anticipated features.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The experimental data shows a molecular ion peak (M+) at m/z 110, confirming the molecular weight. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent peaks corresponding to the loss of alkyl fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. A sample of this compound is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Infrared (IR) Spectroscopy

The vapor-phase infrared spectrum of this compound is also available from the NIST database. The spectrum exhibits characteristic absorption bands that are consistent with its molecular structure. Key expected peaks would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, C=C stretching vibrations for the two double bonds, and various bending vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a volatile compound like this compound, the vapor-phase IR spectrum is typically obtained using a gas cell with IR-transparent windows. The gas cell is filled with the vapor of the sample. An infrared beam is passed through the cell, and the amount of light absorbed at each frequency is measured by a detector. A Fourier transform is then applied to the resulting interferogram to obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental chemical shift equivalence. The approximate chemical shifts would be in the regions characteristic of olefinic carbons (around 110-150 ppm) and aliphatic carbons (around 10-40 ppm).

¹H NMR: A predicted ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule. Key features would include signals for the vinyl protons on the two double bonds, the allylic protons adjacent to the double bonds, the protons of the methyl group attached to the double bond, and the protons of the terminal ethyl group. The splitting patterns (multiplicity) of these signals would provide valuable information about the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

To acquire ¹H and ¹³C NMR spectra, a sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals are detected and processed to generate the NMR spectrum.

Computational Prediction of NMR Spectra

Computational chemistry offers powerful tools for predicting NMR spectra. Methods based on Density Functional Theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding tensors of the nuclei in a molecule. These shielding tensors can then be converted into chemical shifts that can be compared with experimental data. Such calculations can be invaluable for assigning signals in complex spectra and for distinguishing between different isomers.

Workflow for Data Comparison

The following diagram illustrates the workflow for comparing experimental and computational data for the characterization of a molecule like this compound.

G cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Data Comparison & Analysis exp_synthesis Synthesis & Purification exp_ms Mass Spectrometry (GC-MS) exp_synthesis->exp_ms Sample exp_ir Infrared Spectroscopy (FTIR) exp_synthesis->exp_ir Sample exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr Sample exp_phys Physical Properties (e.g., Boiling Point) exp_synthesis->exp_phys Sample compare_ms Compare MS Data exp_ms->compare_ms compare_ir Compare IR Data exp_ir->compare_ir compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_phys Compare Physical Properties exp_phys->compare_phys comp_structure Molecular Structure Input comp_nmr NMR Prediction (e.g., DFT/GIAO) comp_structure->comp_nmr comp_phys Property Calculation (e.g., Joback Method) comp_structure->comp_phys comp_nmr->compare_nmr comp_phys->compare_phys validation Structural Validation & Property Confirmation compare_ms->validation compare_ir->validation compare_nmr->validation compare_phys->validation

Comparison Guide: Cross-Reactivity of Furan-Derived Dienes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of reactive metabolites derived from furan. Furan, a common structural motif in pharmaceuticals and a known food contaminant, undergoes metabolic activation to form a highly reactive diene, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, leading to toxicity.[1][2][3] Understanding the reactivity and cross-reactivity of BDA and its derivatives is critical for assessing the safety and efficacy of furan-containing compounds in drug development.

Introduction to Furan Cross-Reactivity

Furan itself is relatively inert. However, in vivo, it is metabolized by cytochrome P450 enzymes (primarily CYP2E1) into BDA, a reactive α,β-unsaturated dialdehyde.[4][5] This diene is a potent electrophile that readily reacts with nucleophilic residues on proteins and DNA, such as lysine and cysteine, forming covalent adducts.[6][7] This process of adduct formation is a key initiating event in furan-induced hepatotoxicity.[2][3]

The primary concern for drug development is that antibodies or cellular systems targeting a specific BDA-protein adduct may cross-react with adducts formed by other structurally similar dienes or aldehydes. This guide examines the principles of this cross-reactivity, using a competitive immunoassay as a model system to illustrate how the specificity of these interactions can be quantified.

Metabolic Activation of Furan

The bioactivation of furan is a critical first step in its toxicity. The process, catalyzed by microsomal enzymes, converts the stable furan ring into the highly reactive BDA.[1] This metabolite can then interact with various cellular nucleophiles.

Metabolic Activation of Furan Furan Furan BDA cis-2-butene-1,4-dial (BDA) (Reactive Diene) Furan->BDA  Cytochrome P450  (e.g., CYP2E1)   Adducts Covalent Protein Adducts (e.g., with Lysine, Cysteine) BDA->Adducts  Reaction with  Nucleophiles  

Caption: Metabolic pathway of furan to its reactive diene metabolite and subsequent protein adduct formation.

Quantitative Comparison of Cross-Reactivity

To assess the specificity of interactions with furan-derived adducts, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is often employed. In this assay, various structurally related compounds (analogs) compete with a target analyte for binding to a specific antibody. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of an analog required to displace 50% of the target analyte. Cross-reactivity is then calculated relative to the target compound.

The following table presents hypothetical, yet representative, data from a competitive ELISA designed to detect a specific BDA-lysine adduct. The data illustrates how structurally similar dienes and aldehydes might cross-react in such an assay.

Table 1: Cross-Reactivity of BDA and Related Dienes in a Competitive ELISA

CompoundStructureIC50 (nM)Cross-Reactivity (%)
BDA-Lysine Adduct (Target) (Structure of BDA-Lysine)15100%
trans-2-Butene-1,4-dial(Structure of trans-isomer)3504.3%
SuccinaldehydeOHC-CH₂-CH₂-CHO1,2001.3%
GlutaraldehydeOHC-(CH₂)₃-CHO> 10,000< 0.1%
Maleimide(Structure of Maleimide)8,5000.2%

Note: Data is illustrative. Cross-reactivity is calculated as (IC50 of Target / IC50 of Analog) x 100%.

Interpretation of Data: The data shows high specificity of the antibody for the cis-isomer of the BDA-lysine adduct. The trans-isomer shows significantly reduced, yet non-negligible, cross-reactivity, highlighting the importance of stereochemistry in molecular recognition. Saturated dialdehydes like succinaldehyde and glutaraldehyde, which lack the conjugated diene system, exhibit very low cross-reactivity. Maleimide, a different type of dienophile, also shows minimal cross-reactivity.

Experimental Protocols

Detailed and robust experimental design is crucial for generating reliable cross-reactivity data. Below is a representative protocol for a competitive ELISA used to determine the IC50 values shown in Table 1.

Protocol: Competitive ELISA for BDA-Adducts

1. Reagent Preparation:

  • Coating Antigen: BDA conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA), diluted to 1-2 µg/mL in Coating Buffer (0.1 M sodium carbonate, pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk in PBST.

  • Primary Antibody: Monoclonal or polyclonal antibody raised against the BDA-lysine adduct, diluted in Blocking Buffer to its optimal working concentration (determined via titration).

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG, diluted in Blocking Buffer.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Workflow:

Competitive ELISA Workflow A 1. Coat Plate Coat 96-well plate with BDA-BSA conjugate. Incubate overnight at 4°C. B 2. Wash & Block Wash 3x with PBST. Add Blocking Buffer. Incubate 1-2 hours at room temperature. A->B C 3. Competitive Reaction Add standards/analogs and Primary Antibody. Incubate 1 hour at 37°C. B->C D 4. Add Secondary Antibody Wash 3x with PBST. Add HRP-conjugated Secondary Antibody. Incubate 1 hour at RT. C->D E 5. Develop & Read Wash 5x with PBST. Add TMB Substrate. Stop reaction with H₂SO₄. Read absorbance at 450 nm. D->E

Caption: Standard workflow for a competitive ELISA to measure cross-reactivity.

3. Procedure Steps:

  • Coating: Add 100 µL of Coating Antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing & Blocking: Discard the coating solution and wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Incubation: Wash the plate three times. Add 50 µL of either the standard BDA-lysine solution or the competing analog (at various concentrations) to the wells. Immediately add 50 µL of the diluted Primary Antibody to each well. Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted Secondary Antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis: Measure the optical density at 450 nm using a microplate reader. Plot the absorbance against the log of the analyte concentration and fit a sigmoidal curve to determine the IC50 values for the target and each analog.

Conclusion

The bioactivation of furan to the reactive diene cis-2-butene-1,4-dial is a significant event in toxicology and drug safety assessment. As demonstrated through the principles of competitive immunoassays, the resulting protein adducts can be detected with high specificity. However, the potential for cross-reactivity with structurally related molecules, particularly geometric isomers, must be carefully evaluated. The methodologies and data presented in this guide provide a framework for researchers to design and interpret studies aimed at understanding the cross-reactivity profiles of diene-derived metabolites, ensuring a more comprehensive assessment of new chemical entities containing furan or similar motifs.

References

comparative study of diene addition reactions (1,2 vs 1,4 addition)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Diene Addition Reactions: 1,2- vs. 1,4-Addition

Conjugated dienes, hydrocarbons containing two alternating double bonds, exhibit unique reactivity in electrophilic addition reactions. Unlike simple alkenes, the addition of an electrophile to a conjugated diene can yield two distinct products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is highly dependent on reaction conditions, a phenomenon governed by the principles of kinetic and thermodynamic control. This guide provides a detailed comparison of these two reaction pathways, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The Mechanism: A Tale of a Shared Intermediate

The reaction begins when an electrophile, such as HBr, adds to one of the double bonds. The initial step involves the protonation of the diene at a terminal carbon, which results in the formation of a resonance-stabilized allylic carbocation.[1][2] This carbocation intermediate is a hybrid of two resonance structures, with the positive charge delocalized over carbons 2 and 4.

This delocalization is key to the formation of two products. The subsequent nucleophilic attack by the bromide ion can occur at either of the carbons bearing a partial positive charge.[3][4]

  • 1,2-Addition: The nucleophile attacks the carbocation at the carbon adjacent to the initial protonation site (C2).

  • 1,4-Addition: The nucleophile attacks the carbocation at the terminal carbon of the conjugated system (C4).

G r1 1,3-Butadiene i1 Allylic Carbocation (Resonance Form 1) r1->i1 Protonation (H+) plus1 + r2 HBr i2 Allylic Carbocation (Resonance Form 2) i1->i2 p1 1,2-Adduct (Kinetic Product) i1->p1 Attack by Br- at C2 p2 1,4-Adduct (Thermodynamic Product) i2->p2 Attack by Br- at C4

Caption: Mechanism of electrophilic addition to 1,3-butadiene.

Kinetic vs. Thermodynamic Control: The Decisive Factor

The ratio of 1,2- to 1,4-addition products is primarily determined by the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[5][6][7]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C or below), reactions are typically irreversible.[7] The major product formed is the one that forms the fastest, known as the kinetic product . In this case, the 1,2-adduct is favored. This is often attributed to a "proximity effect," where the bromide ion attacks the closer C2 carbocation more rapidly after the initial protonation.[8] The transition state leading to the 1,2-product has a lower activation energy.[3][9]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 40°C), the addition reaction becomes reversible.[6][10] This allows the system to reach equilibrium, and the major product will be the most stable one, known as the thermodynamic product . The 1,4-adduct is generally more stable because it has a more highly substituted internal double bond, and is therefore the predominant product under these conditions.[8][9]

G Energy Profile Diagram reactants Reactants (Diene + HBr) ts1 reactants->ts1 intermediate Allylic Carbocation ts_kinetic intermediate->ts_kinetic Lower Ea ts_thermo intermediate->ts_thermo Higher Ea kinetic_product 1,2-Adduct (Kinetic) thermo_product 1,4-Adduct (Thermodynamic) ts1->intermediate ts_kinetic->kinetic_product ts_thermo->thermo_product

Caption: Energy profile for 1,2- vs. 1,4-addition.

Data Presentation: Product Ratios

The effect of temperature on the product distribution is clearly illustrated by the electrophilic addition of HBr to 1,3-butadiene. The following table summarizes the experimentally determined product ratios at different temperatures.

Temperature (°C)% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)Predominant Control
0~71%[7][10][11]~29%[7][10][11]Kinetic
40~15%[7][10][11]~85%[7][10][11]Thermodynamic

As the data shows, lower temperatures favor the faster-forming 1,2-product, while higher temperatures allow the reaction to equilibrate, favoring the more stable 1,4-product.[10][11]

Experimental Protocols

Electrophilic Addition of HBr to 1,3-Butadiene

This protocol describes a general procedure for the temperature-controlled hydrobromination of 1,3-butadiene.

Objective: To demonstrate kinetic and thermodynamic control by analyzing the product distribution at two different temperatures.

Materials:

  • 1,3-Butadiene (liquefied gas, handle with care in a closed system)

  • Hydrogen Bromide (anhydrous)

  • Inert solvent (e.g., hexane)

  • Dry ice/acetone bath (-78°C)

  • Water bath (40°C)

  • Reaction vessel suitable for low temperatures and pressure

  • Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis

Procedure:

  • Setup for Kinetic Control (Low Temperature):

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Condense a known amount of 1,3-butadiene into the vessel containing cold, inert solvent.

    • Slowly bubble one molar equivalent of anhydrous HBr gas through the stirred solution.

    • Maintain the temperature at or below 0°C for the duration of the reaction (e.g., 1 hour).

    • Quench the reaction by adding a cold, weak base (e.g., sodium bicarbonate solution).

    • Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer, and carefully remove the solvent.

    • Analyze the product mixture via GC-MS to determine the ratio of 3-bromo-1-butene (1,2-adduct) to 1-bromo-2-butene (1,4-adduct).

  • Setup for Thermodynamic Control (High Temperature):

    • Set up the reaction vessel in a water bath maintained at 40°C.

    • Introduce the 1,3-butadiene and inert solvent into the vessel.

    • Slowly add one molar equivalent of HBr.

    • Allow the reaction to stir at 40°C for an extended period (e.g., 2-3 hours) to ensure equilibrium is reached.

    • Follow the same workup procedure (quenching, extraction, drying) as described above.

    • Analyze the product mixture via GC-MS.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Cool Reaction Vessel & Add Solvent add_diene Condense 1,3-Butadiene prep->add_diene add_hbr Slowly Add HBr add_diene->add_hbr react_low_T Maintain at ≤ 0°C (Kinetic Control) add_hbr->react_low_T react_high_T Maintain at 40°C (Thermodynamic Control) add_hbr->react_high_T quench Quench with Base react_low_T->quench react_high_T->quench extract Extract Organic Products quench->extract analyze Analyze by GC-MS extract->analyze

Caption: Experimental workflow for diene hydrohalogenation.

Alternative Diene Reaction: The Diels-Alder Cycloaddition

While distinct from electrophilic addition, the Diels-Alder reaction is a cornerstone of diene chemistry. It is a [4+2] cycloaddition that forms a six-membered ring, and it is not subject to the 1,2- vs. 1,4-competition.

Objective: To synthesize a cyclohexene derivative from a conjugated diene and a dienophile.

Materials:

  • Anthracene (diene)

  • Maleic anhydride (dienophile)

  • Xylene (high-boiling solvent)

  • Reflux condenser, heating mantle, round-bottomed flask

  • Filtration apparatus (Büchner funnel)

Procedure: [12][13]

  • Combine 0.80 g of anthracene and 0.40 g of maleic anhydride in a 25-mL round-bottomed flask.[12]

  • Add 10 mL of xylene to the flask.[12]

  • Attach a reflux condenser and heat the mixture to a steady reflux for approximately 30 minutes.[13]

  • Allow the solution to cool to room temperature, then cool further in an ice bath to complete crystallization of the product.[12][13]

  • Collect the crystalline product by vacuum filtration and wash with a cold solvent mixture (e.g., ethyl acetate/hexane).[12]

  • Dry the product and determine its weight, percentage yield, and melting point.

Conclusion

The dual reactivity of conjugated dienes in electrophilic additions provides a classic illustration of kinetic versus thermodynamic control. By manipulating reaction conditions, specifically temperature, chemists can selectively favor the formation of either the 1,2-adduct (kinetic product) or the 1,4-adduct (thermodynamic product). Understanding these principles is crucial for predicting reaction outcomes and designing synthetic strategies in research and development.

References

Assessing the Impact of Methyl Group Position on Heptadiene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group on a heptadiene backbone can significantly influence its chemical reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. This guide provides a comparative analysis of how the methyl group's position impacts reaction rates and regioselectivity. While direct, comprehensive experimental kinetic data for a full series of methylheptadiene isomers is not extensively documented in publicly available literature, this guide leverages well-established principles and computational studies on analogous systems to provide a robust framework for understanding these effects.

The Diels-Alder Reaction: A Framework for Reactivity

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, serves as a fundamental model for assessing diene reactivity. The rate of this reaction is sensitive to both electronic and steric factors, which are directly influenced by the nature and position of substituents on the diene.

Key Factors Influenced by Methyl Group Position:
  • Electronic Effects: A methyl group is an electron-donating group. Its presence on the diene backbone increases the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO energy gap between the diene and an electron-poor dienophile. This smaller energy gap generally results in a faster reaction rate.[1][2]

  • Steric Effects and Conformational Equilibrium: The Diels-Alder reaction requires the diene to be in the s-cis conformation. Acyclic dienes, such as heptadienes, exist in an equilibrium between the more stable s-trans and the reactive s-cis conformations. The position of a methyl group can sterically hinder the s-cis conformation, thereby reducing its population at equilibrium and slowing the reaction rate. Conversely, in some positions, it can destabilize the s-trans conformation, favoring the s-cis and accelerating the reaction.[3]

  • Regioselectivity: In reactions with unsymmetrical dienophiles, the position of the methyl group on an unsymmetrical diene dictates the orientation of the cycloaddition, leading to the preferential formation of one constitutional isomer over another.[4][5]

Quantitative Comparison of Reactivity: A Computational Approach

Direct experimental kinetic data comparing various methylheptadiene isomers is scarce. However, computational studies on similar systems, such as substituted cyclopentadienes, provide valuable quantitative insights into the energetic effects of methyl group placement. The following table summarizes the calculated Gibbs free energy of activation for the Diels-Alder reaction between various methyl-substituted cyclopentadienes and tetramethyl ethylene, a symmetrical dienophile. A lower activation energy barrier corresponds to a faster reaction rate.

Diene ReactantMethyl Group Position(s)Gibbs Free Energy of Activation (ΔG‡) in kJ/molPredicted Relative Reactivity
CyclopentadieneNone141Baseline
1-Methylcyclopentadiene1141Similar to baseline
2-Methylcyclopentadiene2141Similar to baseline
5-Methylcyclopentadiene5150Slower
1,2-Dimethylcyclopentadiene1 and 2141Similar to baseline
5,5-Dimethylcyclopentadiene5 (both positions)158Significantly Slower

Data derived from computational studies on substituted cyclopentadienes.[6][7]

Interpretation:

As the data indicates, methyl substitution at the C1 and C2 positions of the cyclopentadiene ring has a negligible impact on the activation barrier.[6][7] However, substitution at the C5 position, which is not part of the conjugated system, significantly increases the activation energy, thus slowing the reaction.[6][7] This is attributed to steric hindrance in the transition state. This principle can be extended to acyclic heptadienes, where methyl groups on the terminal carbons of the diene system are expected to have a more pronounced steric effect.

Conceptual Comparison of Acyclic Methylheptadiene Isomers

Based on the established principles, we can make qualitative predictions about the relative reactivity of different methyl-substituted 1,3-heptadienes in a Diels-Alder reaction.

IsomerMethyl Group PositionExpected Electronic EffectExpected Steric Effect on s-cis ConformationPredicted Overall Reactivity
2-Methyl-1,3-heptadiene C2 (internal)ActivatingMinimal steric hindranceHigh
3-Methyl-1,3-heptadiene C3 (internal)ActivatingMinimal steric hindranceHigh
(E)-1-Methyl-1,3-heptadiene C1 (terminal)ActivatingModerate steric hindranceModerate
4-Methyl-1,3-heptadiene C4 (terminal)ActivatingHigh steric hindranceLow

Experimental Protocols

The following section describes a representative computational methodology for determining the Gibbs free energy of activation for Diels-Alder reactions, as adapted from studies on substituted cyclopentadienes.[6][7]

Computational Details for Reaction Energetics
  • Software: All calculations are performed using the Gaussian suite of programs.

  • Methodology: The geometries of all reactants, transition states, and products are optimized using Density Functional Theory (DFT) at the B3LYP level of theory with the 6-31+G(d) basis set.

  • Transition State Verification: Transition state structures are located using the Berny algorithm and are verified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries at a higher level of theory, such as M06-2X/6-311+G(d,p), to obtain more accurate electronic energies.

  • Thermodynamic Corrections: Gibbs free energy corrections are calculated from the vibrational frequency analysis at the optimization level of theory and are added to the single-point electronic energies to obtain the Gibbs free energies of activation (ΔG‡) and reaction (ΔG).

  • Solvation Effects: If the reaction is to be modeled in a solvent, a continuum solvation model, such as the SMD model, can be applied during the energy calculations.

Visualizing Reaction Pathways and Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of the Diels-Alder reaction and the influence of methyl substitution.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Diene Methylheptadiene Isomer ReactionVessel Reaction at Controlled Temperature Diene->ReactionVessel Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Chromatography Product Separation (e.g., GC, HPLC) Quenching->Chromatography Spectroscopy Product Identification (e.g., NMR, MS) Chromatography->Spectroscopy Kinetics Kinetic Analysis (Rate Constant Determination) Chromatography->Kinetics

Caption: A generalized experimental workflow for studying heptadiene reactivity.

conformational_equilibrium cluster_note s_trans s-trans (More Stable) TS s_trans->TS Equilibrium s_cis s-cis (Reactive Conformation) Product Diels-Alder Product s_cis->Product [4+2] Cycloaddition TS->s_cis Note Methyl group position can shift the equilibrium by sterically hindering the s-cis or s-trans form.

Caption: The conformational equilibrium between the s-trans and s-cis forms of a diene.

Caption: Regioselectivity in the Diels-Alder reaction of an unsymmetrical diene.

References

A Comparative Guide to Analytical Methods for Quantifying 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and efficacy. 4-Methyl-1,4-heptadiene, a volatile hydrocarbon, requires robust analytical methods for its quantification in various matrices. This guide provides an objective comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on established validation parameters, supported by experimental data from analogous volatile hydrocarbons.

Overview of Analytical Techniques

The selection of an analytical method for quantifying this compound is contingent on the specific analytical requirements, including the need for definitive identification, desired sensitivity, and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a workhorse for the quantification of volatile and semi-volatile hydrocarbons. GC-FID is renowned for its high precision, robustness, and a broad linear dynamic range. It is particularly well-suited for routine analysis where the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. It is the gold standard for the unequivocal identification of volatile compounds. GC-MS can also be employed for highly sensitive quantification, especially when operating in Selected Ion Monitoring (SIM) mode.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound. These values are compiled from validation studies of structurally similar C8 hydrocarbons and represent expected performance benchmarks.[1][2][3][4][5][6][7][8][9][10][11]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL (Full Scan); 0.001 - 0.01 µg/mL (SIM)
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL (Full Scan); 0.005 - 0.05 µg/mL (SIM)
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 80 - 115%80 - 115%
Selectivity Moderate (based on retention time)High (based on mass spectrum)

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane or pentane. Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: For liquid samples, dissolve a known amount in the same solvent used for the standards. For solid or semi-solid matrices, a headspace or purge-and-trap extraction method may be necessary to isolate the volatile analyte.

GC-FID Methodology
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Column: DB-1 or equivalent 100% dimethylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is typically used for routine analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

    • Hydrogen flow: 30 mL/min.

    • Air flow: 400 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

GC-MS Methodology
  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.[4]

  • Mass Spectrometer: An Agilent 5975C inert MSD or equivalent.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative and quantitative analysis, scan from m/z 35 to 350.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 41, 55, 69, 83, 110).

Mandatory Visualization

analytical_method_validation_workflow cluster_planning 1. Planning cluster_method_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Routine Application define_analyte Define Analyte: This compound define_matrix Define Matrix define_analyte->define_matrix set_requirements Set Performance Requirements define_matrix->set_requirements select_technique Select Technique (GC-FID or GC-MS) set_requirements->select_technique optimize_parameters Optimize GC & Detector Parameters select_technique->optimize_parameters linearity Linearity & Range optimize_parameters->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq selectivity Selectivity/ Specificity lod_loq->selectivity robustness Robustness selectivity->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis qc_monitoring QC Monitoring routine_analysis->qc_monitoring

Caption: Workflow for analytical method validation.

Method_Selection_Logic start Start: Quantify This compound is_identification_required Is Unambiguous Identification Required? start->is_identification_required is_high_sensitivity_needed Is High Sensitivity Required (sub-µg/mL)? is_identification_required->is_high_sensitivity_needed No use_gc_ms Use GC-MS is_identification_required->use_gc_ms Yes is_high_sensitivity_needed->use_gc_ms Yes use_gc_fid Use GC-FID is_high_sensitivity_needed->use_gc_fid No end End use_gc_ms->end use_gc_fid->end

Caption: Decision tree for analytical method selection.

References

Synthesis of 4-Methyl-1,4-heptadiene: A Review of Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, will outline the hypothetical application of these standard synthetic routes to 4-Methyl-1,4-heptadiene, providing generalized experimental frameworks based on well-understood reaction mechanisms. It is crucial for researchers to note that these are theoretical pathways and would require significant optimization and experimental validation.

Theoretical Synthetic Pathways

Two primary retrosynthetic disconnections for this compound suggest the use of either a Wittig reaction or a Grignard reaction.

1. Wittig Reaction Approach:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. For this compound, a plausible disconnection would involve the reaction of a propylidene phosphorane with 2-pentanone.

2. Grignard Reaction Approach:

A Grignard reaction provides another viable route. This would involve the reaction of a suitable Grignard reagent with a ketone, followed by dehydration. For instance, the reaction of allylmagnesium bromide with 2-pentanone would yield a tertiary alcohol, which could then be dehydrated to form the target diene.

Below is a conceptual comparison of these two potential routes.

Parameter Wittig Reaction Grignard Reaction followed by Dehydration
Starting Materials Propyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi), 2-PentanoneAllyl bromide, Magnesium turnings, 2-Pentanone, Acid catalyst (for dehydration)
Key Intermediates Propylidene triphenylphosphorane4-Methyl-1-hepten-4-ol
Number of Steps Typically two (ylide formation and reaction with ketone)Typically two (Grignard addition and dehydration)
Potential Byproducts Triphenylphosphine oxide, (Z)-isomer of the productDi-allylated products, products of elimination from the Grignard reagent, regioisomers from dehydration
Stereoselectivity Can be an issue; may produce a mixture of (E) and (Z) isomers. Stabilized ylides tend to give the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.Dehydration of the tertiary alcohol can lead to a mixture of regioisomeric alkenes.

Conceptual Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of this compound. These are not based on published experimental data for this specific molecule and would require optimization.

Wittig Reaction: Hypothetical Protocol

Step 1: Preparation of Propylidene triphenylphosphorane

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, during which the characteristic orange-red color of the ylide should develop.

Step 2: Reaction with 2-Pentanone

  • Cool the freshly prepared ylide solution to 0 °C.

  • Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Grignard Reaction and Dehydration: Hypothetical Protocol

Step 1: Synthesis of 4-Methyl-1-hepten-4-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.

  • Add a small volume of anhydrous THF, followed by a few drops of allyl bromide to initiate the reaction (a crystal of iodine may be added to activate the magnesium).

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining allyl bromide dissolved in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of 2-pentanone in anhydrous THF dropwise.

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, careful addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration to this compound

  • Dissolve the crude 4-Methyl-1-hepten-4-ol in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude diene by distillation or column chromatography.

Logical Relationship of Synthetic Pathways

Synthetic_Routes cluster_wittig Wittig Reaction Route cluster_grignard Grignard Reaction Route Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propylidene triphenylphosphorane Propylidene triphenylphosphorane Propyltriphenylphosphonium bromide->Propylidene triphenylphosphorane Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Propylidene triphenylphosphorane 4-Methyl-1,4-heptadiene_W This compound Propylidene triphenylphosphorane->4-Methyl-1,4-heptadiene_W 2-Pentanone_W 2-Pentanone 2-Pentanone_W->4-Methyl-1,4-heptadiene_W Allyl bromide Allyl bromide Allylmagnesium bromide Allylmagnesium bromide Allyl bromide->Allylmagnesium bromide Magnesium Magnesium Magnesium->Allylmagnesium bromide 4-Methyl-1-hepten-4-ol 4-Methyl-1-hepten-4-ol Allylmagnesium bromide->4-Methyl-1-hepten-4-ol 2-Pentanone_G 2-Pentanone 2-Pentanone_G->4-Methyl-1-hepten-4-ol 4-Methyl-1,4-heptadiene_G This compound 4-Methyl-1-hepten-4-ol->4-Methyl-1,4-heptadiene_G Dehydration (H+) Dehydration (H+) Dehydration (H+)->4-Methyl-1,4-heptadiene_G

Caption: Conceptual synthetic pathways to this compound.

A Comparative Guide to Catalyst Efficiency in Diene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific polymerization of conjugated dienes, such as butadiene and isoprene, is fundamental to the production of synthetic rubbers with tailored properties. The choice of catalyst is paramount, as it dictates the polymer's microstructure, molecular weight, and overall performance. This guide provides an objective comparison of the three major classes of catalysts employed in diene polymerization: Ziegler-Natta, metallocene, and late-transition metal catalysts. The performance of these systems is benchmarked using experimental data to assist researchers in selecting the optimal catalyst for their specific application.

Catalyst Performance: A Quantitative Comparison

The efficiency of a catalyst in diene polymerization is evaluated based on several key metrics:

  • Activity: Typically measured in kilograms of polymer produced per mole of catalyst per hour (kg mol⁻¹ h⁻¹). Higher activity indicates a more efficient catalyst.

  • Selectivity: The degree to which a catalyst produces a specific polymer microstructure (e.g., cis-1,4, trans-1,4, 1,2-vinyl, or 3,4-vinyl). This is crucial for controlling the physical properties of the resulting elastomer.

  • Molecular Weight (Mₙ or Mₒ): The average molecular weight of the polymer chains. This influences the material's mechanical strength and processability.

  • Polydispersity Index (PDI): A measure of the distribution of molecular weights in a polymer sample. A PDI close to 1 indicates a narrow distribution, which is often desirable for predictable material properties. Metallocene catalysts, with their single active sites, are known for producing polymers with narrow molecular weight distributions.[1][2] In contrast, traditional Ziegler-Natta catalysts have multiple active sites, which results in polymers with broader molecular weight distributions.[2][3]

The following tables summarize the performance of various catalyst systems for the polymerization of isoprene and butadiene.

Table 1: Performance of Various Catalysts in Isoprene Polymerization

Catalyst SystemCo-catalystMonomer Equiv.Time (h)Conversion (%)Activity (kg mol⁻¹ h⁻¹)Mₙ ( kg/mol )PDISelectivity (% cis-1,4)Reference
Neodymium (Nd) basedTIBAO------98[4]
Iron (Fe) based (FeCl₂(bipy)₂)MAO50001>99>500 h⁻¹ (TOF)1700-- (79% 3,4 syndiotactic)[4]
Cobalt (Co) basedMAO--60-2.15Broad-[5]
Iron (Fe) based (Iminopyridine)MAO40000.5>994.0 x 10⁶ gₚᵢ (molբₑ h)⁻¹High--[6]
Chromium (Cr) on LTO support--1100153.8134.876[7]

Note: Activity for the iron-based iminopyridine catalyst is reported in g of polyisoprene per mole of Fe per hour. TOF (Turnover Frequency) is another measure of activity.

Table 2: Performance of Various Catalysts in Butadiene Polymerization

| Catalyst System | Co-catalyst | Temp (°C) | Polymerization Time | Conversion (%) | Activity | Mₙ ( kg/mol ) | PDI | Selectivity (% cis-1,4) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Neodymium versatate (NdV₃) | DIBAH/Me₂SiCl₂ | - | - | - | - | <32 | <2.0 | High |[1] | | Titanium tetrachloride (TiCl₄) | Triethylaluminum (TEAL) | 50-70 | 1.5-2.5 h | - | - | - | Broad | High |[8] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate catalyst benchmarking. Below are representative procedures for catalyst preparation, polymerization, and polymer characterization.

General Experimental Workflow for Diene Polymerization

The following diagram illustrates a generalized workflow for a typical diene polymerization experiment.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reactor_Setup Catalyst_Prep Catalyst/ Co-catalyst Preparation Reagent_Addition Reagent Addition Catalyst_Prep->Reagent_Addition Reactor_Setup->Reagent_Addition Polymerization Polymerization (Controlled Temp) Reagent_Addition->Polymerization Termination Termination Polymerization->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation Characterization Polymer Characterization (NMR, GPC, DSC) Polymer_Isolation->Characterization

A generalized experimental workflow for diene polymerization.
Protocol for Ziegler-Natta Polymerization of 1,3-Butadiene

This protocol describes a typical procedure for the synthesis of high cis-1,4-polybutadiene using a neodymium-based Ziegler-Natta catalyst.[8]

Materials:

  • 1,3-Butadiene monomer

  • Cyclohexane (solvent)

  • Neodymium versatate (NdV₃) (catalyst)

  • Triethylaluminum (TEAL) (co-catalyst/activator)

  • Ethylaluminum sesquichloride (EASC) (chloride donor)

  • Acidified ethanol (quenching agent)

  • Nitrogen (for inert atmosphere)

Procedure:

  • A stainless-steel reactor is purged with nitrogen and cooled to the desired reaction temperature (e.g., 50-70°C).

  • Anhydrous cyclohexane is introduced into the reactor.

  • TEAL is injected into the reactor, followed by NdV₃ and EASC after a 10-minute interval.

  • 1,3-Butadiene is then fed into the reactor at a controlled rate to initiate polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 1.5-2.5 hours).

  • The polymerization is terminated by injecting acidified ethanol.

  • The unreacted monomer is discharged, and the polymer is precipitated, washed with ethanol and hexane, filtered, and dried in a vacuum oven.[8]

Catalyst Synthesis and Activation

The synthesis and activation of the catalyst are critical steps that significantly impact its performance.

G cluster_synthesis Catalyst Synthesis cluster_activation Catalyst Activation Ligand Ligand Synthesis Complexation Complexation Ligand->Complexation Metal_Precursor Metal Precursor Metal_Precursor->Complexation Precatalyst Pre-catalyst Complexation->Precatalyst Active_Species Active Catalytic Species Precatalyst->Active_Species Cocatalyst Co-catalyst (e.g., MAO, AlR₃) Cocatalyst->Active_Species

General scheme for catalyst synthesis and activation.
Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the microstructure of the polymer (i.e., the relative amounts of cis-1,4, trans-1,4, and vinyl units).[4]

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI) of the polymer.[7]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which is an important thermal property.[4]

Concluding Remarks

The selection of a catalyst for diene polymerization is a multifaceted decision that depends on the desired polymer properties and process economics. Ziegler-Natta catalysts are the workhorses of the industry, offering a cost-effective route to high molecular weight polymers.[3] Metallocene catalysts provide exceptional control over polymer microstructure and produce polymers with narrow molecular weight distributions, enabling the fine-tuning of material properties.[1][2] Late-transition metal catalysts, particularly those based on iron and cobalt, have emerged as highly active and versatile systems, offering the potential for producing novel polymer architectures.[5][6] This guide provides a foundational understanding and a starting point for researchers to navigate the complex landscape of diene polymerization catalysis.

References

A Comparative Guide to Diene Polymerization Mechanisms: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective polymerization of conjugated dienes, such as butadiene and isoprene, is a cornerstone of synthetic rubber production. The precise control over the resulting polymer microstructure (cis-1,4, trans-1,4, 1,2, or 3,4-polymeric units) is critical as it dictates the material's macroscopic properties. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the complex mechanisms governing these reactions at the molecular level. This guide provides a comparative overview of recent DFT studies on diene polymerization, focusing on the mechanistic intricacies of various catalytic systems.

Data Presentation: A Comparative Look at Activation Energies

The stereoselectivity of diene polymerization is largely determined by the relative activation barriers of the competing insertion pathways. The following tables summarize the DFT-calculated free energy barriers (ΔG‡) for different insertion mechanisms of butadiene and isoprene with various catalyst systems.

Table 1: Comparative DFT-Calculated Free Energy Barriers (ΔG‡, kcal/mol) for Butadiene Polymerization

Catalyst SystemMonomer Coordinationcis-1,4 Insertiontrans-1,4 Insertion1,2-InsertionSource
Cationic Yttrium-PNPcis-η46.914.817.6[1]
Cationic Scandium-Cp*-Kinetically preferred over trans--[2]
Neodymium-based Ziegler-Nattatrans (more stable)~14.6~16.0-[3][4]

Note: The values for the Neodymium-based Ziegler-Natta catalyst are converted from kJ/mol (61 kJ/mol for cis and 67 kJ/mol for trans) and represent the insertion into the growing polymer chain.

Table 2: Comparative DFT-Calculated Free Energy Barriers (ΔG‡, kcal/mol) for Isoprene Polymerization

Catalyst SystemMonomer Coordinationcis-1,4 Insertiontrans-1,4 Insertion3,4-InsertionSource
Cationic Yttrium-PNP-11.8--[1]
Neodymium-based Ziegler-Nattatrans (more stable)Lower than transHigher than cis-[5]

Experimental and Computational Protocols

The accuracy and comparability of DFT studies hinge on the chosen computational methodology. Below are the key experimental (computational) protocols employed in the cited studies.

Computational Details for Cationic Yttrium-PNP Catalyst Study: [1][6]

  • Software: Gaussian 09.

  • Functional: B3PW91.

  • Basis Set:

    • H, C, O, N: 6-31G*.

    • P, Si, Y: Stuttgart/Dresden effective core potential (ECP) and associated basis sets, augmented with d-polarization functions for Si and P. This is denoted as BSI.

  • Solvation: Single point energy calculations were performed with the M06 functional and a larger basis set (BSII: 6-31+G** for H, C, O, N) including solvation effects using the IEFPCM model with toluene as the solvent.[6]

Computational Details for Neodymium-Based Ziegler-Natta Catalyst Study: [3]

  • Software: Not explicitly stated, but common quantum chemistry packages are implied.

  • Method: ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach.

  • High-Level Method (QM1): B3LYP/def2-TZVP.

  • Low-Level Method (QM2): Tight-binding DFT (semi-empirical DFT) method XTB1.

  • Dispersion Correction: Grimme's D3 model.

  • Solvation: Not explicitly detailed but calculations were performed to simulate the gas phase and in hexane.[4]

Mechanistic Pathways and Visualizations

The mechanism of diene polymerization is a multi-step process involving monomer coordination, insertion into the metal-carbon bond, and subsequent rearrangement. The stereochemical outcome is dictated by the coordination mode of the diene (cis- or trans-conformer) and the geometry of the transition state during insertion.

General Mechanism for Diene Polymerization

The following diagram illustrates a generalized catalytic cycle for diene polymerization, highlighting the key steps of monomer coordination and insertion.

Diene_Polymerization Active_Catalyst Active Catalyst [M]-P Monomer_Coordination Monomer Coordination [M]-P(Diene) Active_Catalyst->Monomer_Coordination + Diene Transition_State Insertion Transition State Monomer_Coordination->Transition_State Insertion Polymer_Chain_Growth Propagated Chain [M]-P-Diene Transition_State->Polymer_Chain_Growth Polymer_Chain_Growth->Active_Catalyst Chain Propagation Stereoselectivity cluster_cis cis-1,4 Pathway cluster_trans trans-1,4 Pathway cis_Coordination cis-Diene Coordination cis_TS cis-Insertion TS (Lower ΔG‡) cis_Coordination->cis_TS cis_Polymer cis-1,4-Polymer cis_TS->cis_Polymer trans_Coordination trans-Diene Coordination trans_TS trans-Insertion TS (Higher ΔG‡) trans_Coordination->trans_TS trans_Polymer trans-1,4-Polymer trans_TS->trans_Polymer Active_Catalyst [M]-P + Diene Active_Catalyst->cis_Coordination Active_Catalyst->trans_Coordination Regioselectivity cluster_14 1,4-Insertion cluster_12_34 1,2- or 3,4-Insertion Monomer_Coordination Coordinated Diene TS_14 1,4-Insertion TS (Lower Steric Hindrance) Monomer_Coordination->TS_14 TS_12_34 1,2/3,4-Insertion TS (Higher Steric Hindrance) Monomer_Coordination->TS_12_34 Polymer_14 1,4-Polymer Unit TS_14->Polymer_14 Polymer_12_34 1,2- or 3,4-Polymer Unit TS_12_34->Polymer_12_34

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1,4-heptadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development. This document provides a comprehensive guide to the proper disposal procedures for 4-Methyl-1,4-heptadiene, ensuring the safety of laboratory personnel and the protection of the environment. As a flammable unsaturated hydrocarbon, this compound requires careful handling and adherence to hazardous waste regulations.

I. Hazard Identification and Classification

Key Hazards:

  • Ignitability: As a flammable liquid, it can be easily ignited by heat, sparks, or flames.[1] Vapors may form explosive mixtures with air.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat; closed-toe shoes
Respiratory Use in a well-ventilated area or under a chemical fume hood.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations.[2] The following steps provide a general guideline:

  • Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as oxidizers.[3] It should be collected as a separate halogen-free organic solvent waste.

  • Containerization:

    • Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, non-leaking screw-on cap.[4][5]

    • The container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., flammable liquid). Do not use abbreviations.

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • Keep the container away from sources of ignition such as heat, sparks, and open flames.[1]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

    • Provide the EHS or contractor with an accurate description of the waste.

    • Never dispose of this compound down the drain or in the regular trash.[2][6][8]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Ventilate the area and eliminate all ignition sources.

  • Contain the spill using absorbent materials suitable for flammable liquids (e.g., vermiculite, sand, or commercial sorbents).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is the waste contaminated with other substances? start->is_contaminated segregate Segregate from incompatible materials (e.g., oxidizers) is_contaminated->segregate No determine_compatibility Determine waste stream compatibility with EHS guidance is_contaminated->determine_compatibility Yes containerize Select a compatible, labeled waste container (<90% full) segregate->containerize store Store in a designated, ventilated hazardous waste area away from ignition sources containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end no_mixing No yes_mixing Yes determine_compatibility->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-1,4-heptadiene is readily available. The following guidance is based on the chemical properties of similar aliphatic hydrocarbons and dienes. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions before handling this substance.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a flammable liquid and may cause skin and eye irritation upon contact. Inhalation of vapors may lead to respiratory irritation. Therefore, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles and Face ShieldANSI Z87.1 approvedProtects against splashes and vapors.
Hand Chemical-resistant glovesViton™ or heavy-duty Nitrile for extended contact. Thinner nitrile gloves (minimum 4 mil) for incidental splash protection only.Prevents skin contact. Viton™ offers excellent resistance to aliphatic hydrocarbons.[1][2][3][4] Neoprene provides moderate resistance.[5][6][7] Standard nitrile gloves offer good resistance to some aliphatic hydrocarbons but may degrade with prolonged exposure.[6][8][9]
Body Flame-resistant Laboratory Coat100% cotton is a minimum requirement.[10]Protects skin and personal clothing from contamination and in case of a flash fire.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesNIOSH-approved with black color-coded cartridges.Prevents inhalation of volatile organic vapors when engineering controls cannot maintain exposure below acceptable limits.
Footwear Closed-toe shoesMade of a durable material.Protects feet from spills.[11]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point ~119.3 °C (Predicted)
Flash Point Not available, but expected to be low, indicating high flammability.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a procedural guide for the safe handling of this compound.

  • Engineering Controls and Preparation:

    • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[10][12][13]

    • Ignition Sources: Ensure the absence of any potential ignition sources such as open flames, hot plates, and spark-producing equipment in the vicinity.[10][12][14]

    • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and recently tested.[11] A Class B fire extinguisher should be available.

    • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.

  • Dispensing and Use:

    • Don the appropriate PPE as detailed in Table 1 before handling the container.

    • Ground and bond metal containers when transferring large volumes (>4 L) to prevent static electricity discharge.[10][14]

    • Carefully open the container in the fume hood.

    • Use appropriate tools to transfer the liquid, minimizing splashing.

    • Keep the primary container sealed when not in use.[10]

  • Immediate Cleanup:

    • In case of a small spill within the fume hood, absorb the liquid with a chemical absorbent material.

    • For larger spills or spills outside the fume hood, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of this compound and associated waste must adhere to institutional and local regulations for hazardous waste.

  • Liquid Waste:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[10][15]

    • The container must be compatible with flammable organic liquids.[15]

    • Do not mix with other waste streams, especially oxidizers.

    • Store the waste container in a designated, well-ventilated area, preferably in a flammable storage cabinet, away from ignition sources.[10][13]

  • Contaminated Materials:

    • Dispose of any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a sealed bag or container, also labeled as hazardous waste.[16]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Table 1) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Remove Ignition Sources Gather_PPE->Prepare_Work_Area Emergency_Equipment Verify Emergency Equipment Prepare_Work_Area->Emergency_Equipment Don_PPE Don PPE Emergency_Equipment->Don_PPE Transfer_Chemical Transfer Chemical in Fume Hood Don_PPE->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Segregate_Waste Segregate Liquid & Solid Waste Perform_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste End End Store_Waste->End End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.